N-Acetyldopamine dimer-1
Description
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Structure
3D Structure
Properties
Molecular Formula |
C20H22N2O6 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[2-[(2S,3R)-2-acetamido-3-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethyl]acetamide |
InChI |
InChI=1S/C20H22N2O6/c1-11(23)21-8-7-13-3-6-17-18(9-13)27-19(20(28-17)22-12(2)24)14-4-5-15(25)16(26)10-14/h3-6,9-10,19-20,25-26H,7-8H2,1-2H3,(H,21,23)(H,22,24)/t19-,20+/m1/s1 |
InChI Key |
MXCCEJSRHCXZMV-UXHICEINSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery, Isolation, and Characterization of N-Acetyldopamine Dimer-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyldopamine (NADA) dimers, a class of natural products primarily found in insects, are emerging as significant molecules of interest in pharmaceutical research. These compounds are formed through the enzymatic oxidation and subsequent dimerization of N-acetyldopamine, a key precursor in the sclerotization of insect cuticles.[1][2] Beyond their structural role in invertebrates, NADA dimers have demonstrated a remarkable range of pharmacological activities, including potent neuroprotective, antioxidant, and anti-inflammatory effects.[3][4][5] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of a specific enantiomer, N-Acetyldopamine dimer-1, and details the experimental protocols and signaling pathways associated with its biological functions.
Discovery and Sourcing
N-Acetyldopamine dimers have been successfully isolated from a variety of insect species. Initial discoveries identified these compounds as byproducts of the mild acid hydrolysis of sclerotized insect cuticles.[6] More targeted investigations have led to the isolation of specific dimers from sources such as the traditional medicinal substance Cicadidae Periostracum (the cast-off skin of cicadas), the edible grasshopper Oxya chinensis sinuosa, and the adult wasp Vespa velutina auraria Smith.[6][7][8] These natural sources provide a rich and diverse chemical library of NADA dimers, often as racemic mixtures of enantiomers which can exhibit distinct biological activities.[6][9]
Isolation and Purification
The isolation of this compound from its natural sources is a multi-step process involving extraction and chromatographic separation. A general workflow is outlined below.
Experimental Protocol: Isolation and Purification
-
Extraction: The dried and powdered source material (e.g., Cicadidae Periostracum) is subjected to solvent extraction, typically with methanol (B129727) or ethanol, to obtain a crude extract.
-
Fractionation: The crude extract is then partitioned using a series of solvents with increasing polarity, such as n-hexane, ethyl acetate (B1210297), and water, to separate compounds based on their solubility.
-
Silica Gel Chromatography: The bioactive fraction (often the ethyl acetate fraction) is subjected to vacuum liquid chromatography or column chromatography over silica gel. A gradient mobile phase (e.g., n-hexane/ethyl acetate followed by chloroform/methanol) is used to yield several sub-fractions.[8]
-
High-Performance Liquid Chromatography (HPLC): Further purification of the target sub-fractions is achieved using reversed-phase HPLC to isolate the racemic mixture of the N-Acetyldopamine dimer.
-
Chiral Separation: The individual enantiomers, including this compound, are resolved from the racemic mixture using chiral HPLC.[3]
Structural Characterization
The precise chemical structure and stereochemistry of this compound are determined using a combination of modern spectroscopic techniques.
Experimental Protocol: Structural Elucidation
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the planar structure and assign proton and carbon signals.[6][8]
-
Circular Dichroism (CD) Spectroscopy: The absolute configuration of the stereocenters is determined by comparing the experimental electronic circular dichroism (ECD) spectrum with calculated spectra.[7][8]
-
Mosher's Esterification Analysis: This chemical derivatization method is employed to confirm the absolute configuration of specific chiral centers, particularly at C-1''.[6][9]
Biological Activity and Mechanism of Action
This compound has been shown to exhibit significant neuroprotective and antioxidant properties, primarily through the activation of the Nrf2 signaling pathway. It also demonstrates anti-inflammatory effects by inhibiting key inflammatory pathways.
Neuroprotective and Antioxidant Effects
One of the key mechanisms for the neuroprotective effects of this compound is its ability to mitigate oxidative stress.[6][9] This is achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[10]
Anti-inflammatory Effects
This compound has also been shown to possess anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response, such as the TLR4/NF-κB and NLRP3/Caspase-1 pathways.[4]
Quantitative Data Summary
The biological activities of N-Acetyldopamine dimers have been quantified in various assays. The following tables summarize key findings from the literature.
Table 1: Anti-inflammatory and Cathepsin C Inhibitory Activity of DAB1 [8]
| Parameter | Value |
| Cathepsin C Inhibition | |
| Ki | 71.56 ± 10.21 μM |
| Kis | 133.55 ± 18.2 μM |
| Cell Viability (Raw 264.7) | |
| Non-significant change up to | 250 μM |
DAB1: (2R,3S)-2-(3',4'-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2''-aminoethyl)-1,4-benzodioxane
Table 2: Antioxidant Activity of N-Acetyldopamine Dimers from Vespa velutina auraria Smith [7]
| Compound | Antioxidant Activity |
| Compound 3 | Stronger than Vitamin C at 14 μg/mL |
| Compound 5 | Stronger than Vitamin C at 14 μg/mL |
| Compound 7 | Stronger than Vitamin C at 14 μg/mL |
Experimental Protocols for Biological Evaluation
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of this compound and its protective effects against neurotoxins.[10]
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) or microglial cells (e.g., BV-2) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound with or without a neurotoxic agent (e.g., rotenone (B1679576) or LPS) for a specified duration.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular accumulation of ROS, a marker of oxidative stress.[4]
-
Cell Treatment: Treat cells as described in the cell viability assay.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the levels of pro-inflammatory cytokines in cell culture supernatants.[4]
-
Sample Collection: Collect the cell culture medium after treatment.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokines of interest (e.g., TNF-α, IL-1β, IL-6).
-
Data Analysis: Determine the concentration of cytokines by comparing the sample absorbance to a standard curve.
Western Blot Analysis
This technique is used to measure the protein expression levels of key components in signaling pathways.[4]
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., TLR4, NF-κB, Nrf2, Keap1), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound represents a promising class of bioactive molecules with significant therapeutic potential, particularly in the context of neurodegenerative and inflammatory diseases. The methodologies outlined in this guide provide a framework for the continued discovery, isolation, and characterization of these and other insect-derived natural products. Future research should focus on the synthesis of these complex dimers to enable more extensive pharmacological evaluation and lead optimization for drug development. The distinct activities of individual enantiomers underscore the importance of stereoselective synthesis and chiral separation in unlocking the full therapeutic potential of these fascinating compounds.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acetyldopamine - Wikipedia [en.wikipedia.org]
- 3. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scienceopen.com [scienceopen.com]
- 9. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Natural Sources of N-Acetyldopamine Dimer-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyldopamine (NADA) dimers are a class of naturally occurring compounds predominantly found in insects, where they play a crucial role in the sclerotization of the cuticle. Beyond their structural importance in invertebrates, these molecules have garnered significant scientific interest due to their diverse and potent pharmacological activities, including neuroprotective, antioxidant, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the natural sources of a specific N-Acetyldopamine dimer, herein referred to as N-Acetyldopamine dimer-1, along with detailed experimental protocols for its extraction, isolation, and characterization. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, namely the Keap1-Nrf2, TLR4/NF-κB, and NLRP3/Caspase-1 pathways, providing a foundation for future research and drug development endeavors.
Natural Sources of this compound
The primary natural reservoirs of this compound and its isomers are insects. These compounds are integral to the exoskeleton's hardening and pigmentation processes. Several insect species have been identified as prominent sources for the isolation of these dimers.
Table 1: Prominent Insect Sources of N-Acetyldopamine Dimers
| Insect Species | Common Name | Part Used | Reference(s) |
| Cryptotympana pustulata | Cicada | Cast-off exoskeleton (Periostracum Cicadae) | [1] |
| Vespa velutina auraria | Asian Hornet | Adult insect | |
| Aspongopus chinensis | - | - | |
| Catharsius molossus | Dung Beetle | - | [2] |
| Oxya chinensis sinuosa | Chinese Rice Grasshopper | Whole insect | [3] |
Quantitative Data on Isolation
The yield of N-Acetyldopamine dimers from natural sources can vary depending on the insect species, the extraction method, and the specific isomer being isolated. The following table summarizes available quantitative data from published studies.
Table 2: Reported Yields of N-Acetyldopamine Dimers from Insect Sources
| Insect Source | Starting Material | Isolated Compound(s) | Yield | Reference |
| Periostracum Cicadae | 213 mg of a purified fraction from a 90% ethanol (B145695) extract | Enantiomeric mixture of an N-Acetyldopamine dimer | 4 mg | [1] |
| Oxya chinensis sinuosa | 1.9 g of a sub-fraction from an ethanol extract | (2R,3S)-2-(3′,4′-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2″-aminoethyl)-1,4-benzodioxane | 389.2 mg | [3] |
| Oxya chinensis sinuosa | 1.9 g of a sub-fraction from an ethanol extract | (2R,3S)-2-(3′,4′-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2″-aminethylene)-1,4-benzodioxane | 37.2 mg | [3] |
Experimental Protocols
Extraction and Isolation of N-Acetyldopamine Dimers from Insect Material
This protocol describes a general procedure for the extraction and isolation of N-Acetyldopamine dimers from insect sources, based on methodologies reported in the literature.[1][3]
Materials:
-
Dried and powdered insect material (e.g., Periostracum Cicadae)
-
90% Ethanol (EtOH)
-
n-hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Silica (B1680970) gel for vacuum liquid chromatography (VLC) and column chromatography
-
Reversed-phase C18 silica gel
-
High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column
-
Chiral HPLC column for enantiomer separation
Procedure:
-
Extraction:
-
Macerate the dried, powdered insect material in 90% EtOH at room temperature.
-
Filter the extract and repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in H₂O and partition successively with n-hexane, EtOAc, and CHCl₃.
-
The N-Acetyldopamine dimers are typically enriched in the more polar fractions, such as the EtOAc and CHCl₃ fractions. Concentrate these fractions separately.
-
-
Chromatographic Purification:
-
Subject the enriched fraction (e.g., the EtOAc fraction) to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a gradient of solvents such as n-hexane/EtOAc and then CHCl₃/MeOH to yield several sub-fractions.[3]
-
Further purify the sub-fractions containing the target dimers using column chromatography on silica gel or reversed-phase C18 silica gel.
-
Isolate the individual N-Acetyldopamine dimers using semi-preparative HPLC.
-
For the separation of enantiomers, employ a chiral HPLC column with an appropriate mobile phase.[1]
-
-
Structural Elucidation:
-
Characterize the purified dimers using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS) to determine their planar structure and molecular formula.
-
Determine the absolute configuration of chiral centers using techniques such as electronic circular dichroism (ECD) spectroscopy and comparison with computational data.
-
Caption: Experimental workflow for the extraction and isolation of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the neuroprotective effects of this compound against a neurotoxin-induced cell death.[4][5]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
96-well plates
-
This compound
-
Neurotoxin (e.g., rotenone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).
-
Induction of Cytotoxicity: Add the neurotoxin (e.g., rotenone) to the wells (except for the control group) and incubate for 24 hours.
-
MTT Addition: Remove the medium and add MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the control (untreated) group.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the free radical scavenging activity of this compound.[4]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of this compound solution to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
This assay determines the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[6]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
96-well plates
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with LPS for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration from a standard curve and calculate the percentage of inhibition of NO production.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating key intracellular signaling pathways involved in oxidative stress and inflammation.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds like this compound, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes.
Caption: Activation of the Keap1-Nrf2 pathway by this compound.
TLR4/NF-κB Signaling Pathway
The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune response. Activation of TLR4 by ligands such as LPS triggers a downstream cascade that results in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes. This compound has been shown to inhibit this pathway.
Caption: Inhibition of the TLR4/NF-κB pathway by this compound.
NLRP3/Caspase-1 Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage and activation of Caspase-1. Active Caspase-1 then processes pro-inflammatory cytokines, such as pro-IL-1β, into their mature, active forms. This compound can suppress the activation of the NLRP3 inflammasome.
Caption: Suppression of the NLRP3/Caspase-1 pathway by this compound.
Conclusion
This compound and its related compounds, primarily sourced from insects, represent a promising class of natural products with significant therapeutic potential. Their demonstrated ability to modulate key signaling pathways involved in oxidative stress and inflammation underscores their relevance for the development of novel drugs targeting a range of pathologies, including neurodegenerative diseases and chronic inflammatory conditions. The experimental protocols and pathway diagrams provided in this technical guide offer a foundational resource for researchers and scientists to further explore the pharmacological properties and therapeutic applications of these fascinating molecules.
References
- 1. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of N-Acetyldopamine Dimers from the Dung Beetle Catharsius molossus and Their COX-1 and COX-2 Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyldopamine dimers from Oxya chinensis sinuosa attenuates lipopolysaccharides induced inflammation and inhibits cathepsin C activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
N-Acetyldopamine Dimer-1 from Cicadidae Periostracum: A Technical Guide on its Neuroprotective and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exuviae of cicadas, known as Cicadidae Periostracum, have been a staple in traditional medicine for centuries, utilized for a range of therapeutic purposes including anticonvulsive, sedative, and antipyretic effects.[1][2] Modern phytochemical investigations into this natural resource have led to the isolation and characterization of several bioactive compounds, with N-acetyldopamine (NADA) dimers emerging as particularly promising candidates for therapeutic development. These dimers, complex structures derived from the sclerotizing precursor NADA found in insect cuticles, have demonstrated significant pharmacological activities, most notably in the realms of neuroprotection and anti-inflammation.[3][4][5]
This technical guide provides an in-depth overview of a specific N-acetyldopamine dimer, referred to as compound 1, and its constituent enantiomers (1a and 1b), isolated from Cicadidae Periostracum.[1][3] It will detail their enantioselective neuroprotective effects, underlying mechanisms of action, and relevant experimental protocols, offering a valuable resource for researchers and drug development professionals interested in insect-derived natural products.
Chemical Structure and Properties
A pair of N-acetyldopamine dimer enantiomers, designated as 1a and 1b, have been successfully isolated from Cicadidae Periostracum.[1][3] Their absolute configurations were determined through extensive spectroscopic analysis, including mass spectrometry, 1D/2D NMR spectroscopy, electronic circular dichroism, and Mosher's esterification analysis.[1][3][6]
-
Compound 1a: (2S, 3R, 1''R)
-
Compound 1b: (2R, 3S, 1''S)
These compounds are part of a larger family of N-acetyldopamine oligomers, including other dimers and trimers, that have been identified in Cicadidae Periostracum.[2]
Quantitative Data on Biological Activity
The biological evaluation of the N-acetyldopamine dimer enantiomers has revealed a striking difference in their neuroprotective efficacy. The following table summarizes the key quantitative findings from studies on their effects against rotenone-induced cytotoxicity in SH-SY5Y neuroblastoma cells.
| Compound | Concentration | Effect on Cell Viability (Rotenone-induced cytotoxicity) | Reduction in Intracellular ROS | Reduction in Mitochondrial ROS | Elevation of Glutathione (B108866) Levels | Reference |
| 1a | Not specified | Significant neuroprotective effects | Attenuated | Attenuated | Elevated | [1][3][6] |
| 1b | Not specified | Inactive | No significant effect | No significant effect | No significant effect | [1][3][6] |
Other N-acetyldopamine dimers from Periostracum Cicadae have also shown antioxidant and anti-inflammatory activities, such as inhibiting nitric oxide (NO) production in RAW264.7 cells.[2][4] For instance, certain dimers at a concentration of 400 μM significantly inhibited LPS-induced increases in NO content.[1]
Experimental Protocols
This section outlines the key experimental methodologies employed in the isolation, characterization, and biological evaluation of N-acetyldopamine dimer-1.
Isolation and Purification
A bioassay-guided fractionation approach is typically used to isolate N-acetyldopamine dimers from Cicadidae Periostracum.[1][2]
-
Extraction: The dried and powdered Cicadidae Periostracum is extracted with 90% ethanol.[1]
-
Solvent Partitioning: The resulting extract is then partitioned with various solvents, such as ethyl acetate, to separate compounds based on polarity.
-
Chromatography: The active fractions are subjected to multiple rounds of column chromatography, including silica (B1680970) gel and ODS (octadecylsilane) columns.
-
Chiral Separation: The final separation of the enantiomers (1a and 1b) is achieved using chiral-phase High-Performance Liquid Chromatography (HPLC).[1][2]
Structural Elucidation
The chemical structures and absolute configurations of the isolated dimers are determined using a combination of the following spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC experiments to elucidate the connectivity of atoms.
-
Electronic Circular Dichroism (ECD): To determine the stereochemistry of the molecules.
-
Mosher's Esterification Analysis: A chemical method used to determine the absolute configuration of chiral centers.[1][3][6]
Neuroprotection Assay (Rotenone-Induced Cytotoxicity)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with the isolated N-acetyldopamine dimer enantiomers (1a and 1b) for a specified period.
-
Induction of Cytotoxicity: Rotenone is added to the cell culture to induce mitochondrial dysfunction and oxidative stress, mimicking aspects of Parkinson's disease pathology.
-
Cell Viability Assessment: Cell viability is measured using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Measurement of Oxidative Stress Markers
-
Intracellular and Mitochondrial Reactive Oxygen Species (ROS): Cellular ROS levels are measured using fluorescent probes like DCFH-DA (2',7'-dichlorofluorescin diacetate) and MitoSOX Red, respectively.
-
Glutathione (GSH) Levels: The intracellular levels of the antioxidant glutathione are quantified using commercially available assay kits.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of the N-acetyldopamine dimer enantiomer 1a are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of antioxidant defenses.[1][3]
Molecular docking studies have indicated that enantiomer 1a has a stronger interaction with Keap1, the repressor protein of Nrf2, compared to the inactive enantiomer 1b.[1][3] This stronger binding affinity of 1a is believed to disrupt the Keap1-Nrf2 complex, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, upregulating their expression and thereby enhancing the cellular defense against oxidative stress.[3]
Furthermore, other N-acetyldopamine dimers have been shown to exert anti-inflammatory effects by inhibiting the TLR4/NF-κB and NLRP3/Caspase-1 signaling pathways in microglia.[7]
Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the screening and evaluation of bioactive compounds from Cicadidae Periostracum.
Conclusion and Future Directions
The this compound enantiomer, (2S, 3R, 1''R)-1a, isolated from Cicadidae Periostracum, presents a compelling case for further investigation as a potential therapeutic agent for neurodegenerative diseases such as Parkinson's disease.[1][3] Its enantioselective neuroprotective activity, mediated through the activation of the Nrf2 antioxidant pathway, highlights the importance of stereochemistry in drug design and development.[3]
Future research should focus on:
-
In vivo efficacy studies: To validate the neuroprotective effects of compound 1a in animal models of neurodegeneration.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of this compound.
-
Structure-activity relationship (SAR) studies: To synthesize and evaluate analogues of 1a to optimize its potency and selectivity.
-
Exploration of other therapeutic applications: Given the anti-inflammatory properties of related dimers, investigating the potential of these compounds in treating inflammatory conditions is warranted.
The rich chemical diversity of insect-derived natural products, as exemplified by the N-acetyldopamine dimers from Cicadidae Periostracum, offers a promising frontier for the discovery of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of N-Acetyldopamine Dimer-1
This compound (NADD) is a naturally occurring compound that has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of NADD's biological effects, with a focus on its anti-inflammatory, antioxidant, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visualizations of the underlying signaling pathways are presented to facilitate further research and drug development efforts.
Introduction
This compound, chemically identified as (2R,3S)-2-(3′,4′-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2″-aminoethyl)-1,4-benzodioxane, is a bioactive molecule isolated from various natural sources, most notably from traditional Chinese medicines like Isaria cicadae and Periostracum Cicadae (the cast-off skin of cicadas).[1][2] These dimers are formed during the sclerotization, or hardening, of insect cuticles.[3] The unique structure of NADD contributes to its wide range of pharmacological effects, making it a promising candidate for therapeutic development.
Core Biological Activities
Research has illuminated several key biological activities of this compound, with a primary focus on its effects on inflammation, oxidative stress, and neuroprotection.
Anti-inflammatory and Anti-Neuroinflammatory Activity
NADD has demonstrated significant anti-inflammatory properties in various experimental models. It effectively reduces the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, NADD was shown to decrease the levels of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] This anti-neuroinflammatory effect is crucial, as neuroinflammation is a key pathological feature of many neurodegenerative diseases.[1] Furthermore, NADD has been observed to suppress inflammation in a mouse model of ulcerative colitis by inhibiting the NF-κB and MAPK signaling pathways.[1]
Antioxidant Activity
The antioxidant properties of N-acetyldopamine dimers are another critical aspect of their biological profile.[2] Certain enantiomers of N-acetyldopamine dimers have been shown to effectively reduce both intracellular and mitochondrial ROS levels, while simultaneously boosting the levels of glutathione, a major endogenous antioxidant.[4][5] This potent antioxidant activity is primarily mediated through the activation of the Nrf2 signaling pathway.[4]
Neuroprotective Effects
The neuroprotective effects of NADD are a direct consequence of its anti-inflammatory and antioxidant activities.[6] By mitigating neuroinflammation and oxidative stress, NADD helps protect neurons from damage and death.[1] A fascinating aspect of this neuroprotective activity is its enantioselectivity. One specific enantiomer, designated as compound 1a, has been found to be significantly more potent in protecting SH-SY5Y neuroblastoma cells from rotenone-induced cytotoxicity compared to its counterpart, enantiomer 1b, which was largely inactive.[4][5]
Other Reported Activities
Beyond these primary effects, some studies have indicated that N-acetyldopamine dimers may also possess antithrombotic and antiplatelet activities, suggesting a potential role in cardiovascular health.[4] Additionally, certain dimers have been shown to inhibit the activity of cathepsin C, an enzyme implicated in several inflammatory diseases.[7]
Mechanisms of Action: Key Signaling Pathways
The biological activities of NADD are underpinned by its interaction with specific molecular signaling pathways.
Inhibition of TLR4/NF-κB and NLRP3/Caspase-1 Signaling
A key mechanism for the anti-neuroinflammatory effects of NADD involves its direct interaction with the Toll-like receptor 4 (TLR4)-MD2 complex.[1] By binding to this complex, NADD inhibits the activation of downstream signaling cascades, namely the TLR4/NF-κB and the NLRP3/Caspase-1 pathways.[1] This inhibition leads to a reduction in the expression of pro-inflammatory genes and the maturation of pro-inflammatory cytokines.[1]
Activation of the Keap1-Nrf2 Antioxidant Pathway
The antioxidant effects of the active enantiomer of N-acetyldopamine dimer are attributed to its ability to activate the Keap1-Nrf2 pathway.[6] Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1.[6] The active NADD enantiomer is believed to interact with Keap1, causing the release of Nrf2.[4][6] Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) on DNA, leading to the transcription of a suite of protective antioxidant and detoxification genes.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the biological activity of this compound and its related compounds.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Parameter | Cell Line | Treatment | Concentration(s) | Effect | Reference |
| NO Production | BV-2 microglia | LPS + NADD | 15, 30, 60 μM | Concentration-dependent inhibition | [1] |
| IL-6 Production | BV-2 microglia | LPS + NADD | 15, 30, 60 μM | Concentration-dependent suppression | [1] |
| TNF-α Production | BV-2 microglia | LPS + NADD | 15, 30, 60 μM | Concentration-dependent suppression | [1] |
| iNOS Expression | Raw 264.7 | LPS + DAB1 | 100-250 μM | Reduction | [7] |
| COX-2 Expression | Raw 264.7 | LPS + DAB1 | 100-250 μM | Reduction | [7] |
Table 2: In Vivo Anti-inflammatory Activity of this compound in Zebrafish
| Parameter | Model | Treatment | Concentration(s) | Effect | Reference |
| ROS Production | LPS-induced inflammation | NADD | 15, 30, 60 μM | Attenuation of inflammation | [1] |
Table 3: Neuroprotective Effects of this compound Enantiomers
| Parameter | Cell Line | Treatment | Effect | Reference |
| Neuroprotection | SH-SY5Y | Rotenone + Enantiomer 1a | Significant protection against cytotoxicity | [4][5] |
| Neuroprotection | SH-SY5Y | Rotenone + Enantiomer 1b | Inactive | [4][5] |
| Oxidative Stress | SH-SY5Y | Rotenone + Enantiomer 1a | Attenuation by reducing ROS and elevating glutathione | [4][5] |
Table 4: Cathepsin C Inhibitory Activity of this compound (DAB1)
| Parameter | Value | Reference |
| Ki | 71.56 ± 10.21 μM | [7] |
| Kis | 133.55 ± 18.2 μM | [7] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the cited research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Plate cells (e.g., BV-2, SH-SY5Y) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of NADD and/or an inflammatory/neurotoxic stimulus (e.g., LPS, rotenone) for a specified duration.
-
MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.[6]
Nitric Oxide (NO) Assay
-
Cell Culture Supernatant Collection : After treating cells as described above, collect the cell culture supernatant.
-
Griess Reaction : Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.
-
Incubation : Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement : Measure the absorbance at 540 nm. The NO concentration is determined using a sodium nitrite (B80452) standard curve.
Reactive Oxygen Species (ROS) Assay
-
Cell Treatment : Treat cells with NADD and/or a stimulus in a black 96-well plate.
-
DCFH-DA Staining : Add 2′,7′-dichlorofluorescin diacetate (DCFH-DA) to the cells and incubate. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Fluorescence Measurement : Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Supernatant Collection : Collect cell culture supernatants after treatment.
-
ELISA Procedure : Perform ELISA for specific cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available kits according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, and then a substrate for colorimetric detection.
-
Quantification : Measure the absorbance and calculate the cytokine concentrations based on a standard curve.[1]
Western Blot Analysis
-
Protein Extraction : Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE and Transfer : Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation : Block the membrane with non-fat milk or BSA and then incubate with primary antibodies against the target proteins (e.g., TLR4, NF-κB, Nrf2, β-actin) overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry : Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.[1][6]
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Anti-neuroinflammatory signaling pathway of this compound.
Caption: Keap1-Nrf2 antioxidant pathway activation by NADD enantiomer 1a.
Caption: Experimental workflow for assessing NADD's anti-inflammatory activity.
References
- 1. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scienceopen.com [scienceopen.com]
Neuroprotective Effects of N-Acetyldopamine Dimer-1: A Technical Guide for Researchers
An in-depth exploration of the antioxidant and anti-inflammatory mechanisms of N-Acetyldopamine Dimer-1, providing researchers and drug development professionals with a comprehensive overview of its therapeutic potential, experimental validation, and underlying signaling pathways.
Introduction
Neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Mounting evidence implicates oxidative stress and chronic neuroinflammation as key drivers in the pathogenesis of these debilitating conditions. Consequently, therapeutic strategies aimed at mitigating these cellular insults are of paramount interest in the development of novel neuroprotective agents. This compound (NADD-1), a naturally occurring compound found in the exoskeletons of various insects, has emerged as a promising candidate.[1][2] This technical guide provides a detailed analysis of the neuroprotective effects of NADD-1, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its therapeutic potential.
Core Mechanisms of Neuroprotection
The neuroprotective properties of NADD-1 are multifaceted, primarily stemming from its potent antioxidant and anti-inflammatory activities. These effects are mediated through the modulation of specific intracellular signaling pathways, demonstrating a dual approach to combating neurodegeneration.
Antioxidant Effects via the Keap1-Nrf2 Signaling Pathway
A primary mechanism underlying the antioxidant effects of NADD-1 is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that orchestrates the expression of a wide array of antioxidant and cytoprotective genes. Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1]
Upon exposure to oxidative stress or electrophilic compounds like NADD-1, Keap1 undergoes a conformational change, leading to the release of Nrf2.[1] Liberated Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes, thereby initiating their transcription.[1] Research has revealed that the neuroprotective effects of NADD-1 are enantioselective, with the (2S,3R,1''R) enantiomer, designated as 1a , being the biologically active form that potently activates the Nrf2 pathway.[2] In contrast, its (2R,3S,1''S) counterpart is inactive.[2]
Anti-inflammatory Effects via Inhibition of TLR4/NF-κB and NLRP3/Caspase-1 Signaling
Chronic neuroinflammation, largely mediated by microglial cells, is a hallmark of many neurodegenerative diseases. NADD-1 has been shown to exert significant anti-inflammatory effects by targeting key signaling cascades initiated by inflammatory stimuli.
Specifically, NADD-1 inhibits the Toll-like receptor 4 (TLR4) signaling pathway.[3] TLR4, upon activation by ligands such as lipopolysaccharide (LPS), triggers a downstream cascade that leads to the activation of the nuclear factor kappa-B (NF-κB).[3] Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory cytokines and enzymes, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[4] NADD-1 has been demonstrated to dose-dependently inhibit the production of these inflammatory mediators in LPS-stimulated microglial cells.[3]
Furthermore, NADD-1 suppresses the activation of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome.[3] The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the cleavage and activation of caspase-1.[3] Activated caspase-1, in turn, processes pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β) into their mature, active forms.[3] By inhibiting the NLRP3/caspase-1 pathway, NADD-1 further curtails the inflammatory response.[3]
Data Presentation
The following tables summarize the quantitative data from studies investigating the neuroprotective and anti-inflammatory effects of this compound.
Table 1: Neuroprotective Effects of NADD-1 Enantiomer 1a against Rotenone-Induced Toxicity in SH-SY5Y Cells [2]
| Parameter | Condition | Concentration of 1a | Result |
| Cell Viability | Rotenone (1 µM) | 10 µM | Significant protection against cell death |
| Cleaved Caspase-3 | Rotenone (1 µM) | 10 µM | Significant reduction in cleaved caspase-3 levels |
| Intracellular ROS | Rotenone (1 µM) | 10 µM | Significant reduction in reactive oxygen species |
| Mitochondrial ROS | Rotenone (1 µM) | 10 µM | Significant reduction in mitochondrial reactive oxygen species |
Table 2: Anti-inflammatory Effects of NADD in LPS-Stimulated BV-2 Microglial Cells [3]
| Parameter | NADD Concentration | % Inhibition / Effect |
| Nitric Oxide (NO) Production | 15 µM | Dose-dependent inhibition |
| 30 µM | Dose-dependent inhibition | |
| 60 µM | Significant reduction | |
| TNF-α Production | 15 µM | Dose-dependent inhibition |
| 30 µM | Dose-dependent inhibition | |
| 60 µM | Significant reduction | |
| IL-6 Production | 15 µM | Dose-dependent inhibition |
| 30 µM | Dose-dependent inhibition | |
| 60 µM | Significant reduction |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of NADD-1 enantiomers for a specified period (e.g., 2 hours). Subsequently, introduce a neurotoxic agent (e.g., 1 µM rotenone) to the wells (except for the control group).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the control (untreated cells).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with NADD-1 and/or a neurotoxic agent as described in the MTT assay protocol.
-
Probe Loading: After the treatment period, wash the cells with warm phosphate-buffered saline (PBS).
-
Incubation with DCFH-DA: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
Western Blot Analysis for Nrf2 Activation
Western blotting is employed to detect the translocation of Nrf2 to the nucleus, a key indicator of its activation.
-
Cell Treatment: Treat cells with NADD-1 enantiomers at various concentrations and for different time points.
-
Protein Extraction: Perform nuclear and cytoplasmic protein fractionation using a commercial extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA protein assay.
-
SDS-PAGE and Membrane Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. Use Lamin B1 as a nuclear loading control.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the nuclear Nrf2 signal to the Lamin B1 signal to determine the relative increase in nuclear Nrf2.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Cell Seeding and Treatment: Seed BV-2 microglial cells in a 96-well plate. Pre-treat with varying concentrations of NADD for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Keap1-Nrf2 signaling pathway activated by NADD-1a.
Caption: TLR4/NF-κB and NLRP3 inflammasome pathways inhibited by NADD.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Activation of NRF2 by Nitrosative Agents and H2O2 Involves KEAP1 Disulfide Formation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of N-Acetyldopamine Dimer-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antioxidant properties of N-Acetyldopamine dimer-1, a naturally occurring compound found in various insects.[1] This document delves into the core mechanisms of its antioxidant activity, presents quantitative data from key studies, and provides detailed experimental protocols to facilitate further research and development. The neuroprotective effects of these dimers are primarily attributed to their potent antioxidant and anti-inflammatory activities, mediated by the modulation of critical cellular signaling pathways.[1]
Quantitative Antioxidant Activity
The antioxidant capacity of this compound and its related structures has been evaluated using various assays. The following table summarizes the key quantitative findings from the literature.
| Assay | Compound | Concentration/IC50 | Cell Line/System | Key Findings | Reference |
| DPPH Radical Scavenging | N-Acetyldopamine dimer (unspecified) | Not specified | Cell-free | Showed 1,1-diphenyl-2-picrylhydrasyl (DPPH) radical scavenging activity. | [2] |
| LDL Oxidation (TBARS assay) | (2R,3S)-2-(3',4'-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2''-aminoethyl)-1,4-benzodioxane | Not specified | Cell-free | Inhibited Cu2+-mediated, AAPH-mediated, and SIN-1-mediated LDL oxidation. | [2] |
| Neuroprotection against Rotenone (B1679576) | Enantiomer 1a (2S,3R,1''R) | Not specified | SH-SY5Y neuroblastoma cells | Exhibited significant neuroprotective effects against rotenone-induced cytotoxicity. | [3][4] |
| Neuroprotection against Rotenone | Enantiomer 1b (2R,3S,1''S) | Not specified | SH-SY5Y neuroblastoma cells | Inactive against rotenone-induced cytotoxicity. | [3][4] |
| Intracellular ROS Reduction | Enantiomer 1a (2S,3R,1''R) | Not specified | SH-SY5Y neuroblastoma cells | Attenuated intracellular and mitochondrial reactive oxygen species. | [3][4][5] |
| Glutathione (B108866) (GSH) Levels | Enantiomer 1a (2S,3R,1''R) | Not specified | SH-SY5Y neuroblastoma cells | Elevated glutathione levels. | [3][4][5] |
| Nitric Oxide (NO) Production | N-acetyldopamine dimer (NADD) | Dose-dependent | LPS-stimulated BV-2 microglia | Attenuated inflammatory signals including NO. | [6] |
| Reactive Oxygen Species (ROS) | N-acetyldopamine dimer (NADD) | Dose-dependent | LPS-stimulated BV-2 microglia | Attenuated reactive oxygen species. | [6] |
Core Signaling Pathways
The antioxidant effects of N-Acetyldopamine dimers are mediated through complex signaling pathways. The primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant and cytoprotective genes.[1] Additionally, these compounds have been shown to inhibit pro-inflammatory pathways such as the Toll-like receptor 4 (TLR4)/NF-κB and NLRP3 inflammasome pathways.[6][7]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and extension of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[1]
This assay measures the free radical scavenging activity of a compound.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the N-acetyldopamine dimer solution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: ((A_control - A_sample) / A_control) * 100, where A_control is the absorbance of the DPPH solution without the sample.
Cell Viability (MTT) Assay[1]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., SH-SY5Y or BV-2) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.[1]
-
Treatment: Treat the cells with various concentrations of N-acetyldopamine dimers and/or a neurotoxic agent (e.g., rotenone or LPS) for the desired time period.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
Western Blot Analysis for Signaling Pathway Proteins[1]
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Keap1, TLR4, NF-κB p65, NLRP3, Caspase-1) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant antioxidant properties through multiple mechanisms, including direct radical scavenging and modulation of key cellular signaling pathways like Keap1-Nrf2. The enantioselective nature of its biological activity highlights the importance of stereochemistry in its therapeutic potential.[3][5] The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising natural compound in oxidative stress-related diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant and anti-inflammatory activities of N-acetyldopamine dimers from Periostracum Cicadae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property [biomolther.org]
- 6. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Mechanism of N-Acetyldopamine Dimer-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyldopamine dimer-1 (NADA-1), a natural compound, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth exploration of the core anti-inflammatory mechanisms of NADA-1, with a focus on its molecular targets and modulation of key signaling pathways. The information is compiled from preclinical studies and is intended to provide a comprehensive resource for researchers in the field.
This compound, also referred to as NADD, exerts its anti-inflammatory effects primarily through the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3)/Caspase-1 signaling pathways.[1][2] Evidence suggests that NADA-1 directly binds to the TLR4-MD2 complex, thereby inhibiting downstream inflammatory cascades.[1] This compound has been shown to be effective in both in vitro and in vivo models of inflammation, including lipopolysaccharide (LPS)-stimulated macrophages and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models.[1][3][4][5]
Core Anti-inflammatory Mechanisms
The anti-inflammatory action of NADA-1 is multifaceted, targeting key components of the innate immune response. The primary mechanisms identified are:
-
Inhibition of the TLR4/NF-κB Pathway: NADA-1 directly interacts with the TLR4-MD2 complex, a key receptor for pathogen-associated molecular patterns like LPS.[1] This interaction prevents the activation of downstream signaling, leading to the suppression of nuclear factor-kappaB (NF-κB) activation.[1][6][7] NF-κB is a critical transcription factor for numerous pro-inflammatory genes.[1] By inhibiting its activation, NADA-1 effectively reduces the expression and production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][6][7][8]
-
Suppression of the NLRP3 Inflammasome: NADA-1 has been shown to inhibit the activation of the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage and activation of Caspase-1.[9] Activated Caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[9][10] NADA-1 treatment decreases the protein levels of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and cleaved Caspase-1, thereby reducing the secretion of mature IL-1β.[1]
-
Modulation of the MAPK Pathway: In addition to the NF-κB and NLRP3 pathways, NADA-1 has been found to suppress the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in inflammatory conditions.[1][3][4][5] The MAPK pathway, including ERK, JNK, and p38, plays a crucial role in regulating the production of inflammatory cytokines.[11][12][13] Inhibition of this pathway by NADA-1 contributes to its overall anti-inflammatory effect.
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the quantitative data from various studies, demonstrating the efficacy of this compound in reducing inflammatory markers.
Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated BV-2 Microglia [1]
| Treatment | Concentration | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Control | - | Not specified | < 50 | < 20 |
| LPS (1 µg/mL) | - | 100% | ~1200 | ~450 |
| NADA-1 + LPS | 10 µM | ~75% | ~900 | ~350 |
| NADA-1 + LPS | 20 µM | ~50% | ~600 | ~250 |
| NADA-1 + LPS | 40 µM | ~25% | ~300 | ~150 |
Table 2: Effect of this compound on NLRP3 Inflammasome Components in LPS-stimulated BV-2 Microglia [1]
| Treatment | Concentration | NLRP3 Protein Expression (relative to LPS control) | Cleaved Caspase-1 Protein Expression (relative to LPS control) | IL-1β mRNA Expression (relative to LPS control) |
| Control | - | Not specified | Not specified | Not specified |
| LPS (1 µg/mL) | - | 1.0 | 1.0 | 1.0 |
| NADA-1 + LPS | 10 µM | ~0.8 | ~0.7 | ~0.6 |
| NADA-1 + LPS | 20 µM | ~0.6 | ~0.5 | ~0.4 |
| NADA-1 + LPS | 40 µM | ~0.4 | ~0.3 | ~0.2 |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Inhibition of Nitric Oxide (NO) Production in RAW264.7 Macrophages[14]
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, by LPS-stimulated macrophages. The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.
Procedure:
-
Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[14]
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should be included. Incubate for 1 hour.[15]
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a negative control group without LPS stimulation.[15][14]
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.[15]
-
Griess Reaction: Add 100 µL of Griess reagent to each 100 µL of supernatant and incubate at room temperature for 10 minutes.[15]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[15]
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.[15]
-
Cell Viability: Perform a cell viability assay (e.g., MTT or LDH) to ensure the observed effects are not due to cytotoxicity.[15]
Quantification of Pro-inflammatory Cytokines by ELISA[14]
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in biological fluids, such as cell culture supernatants.
Procedure:
-
Sample Collection: Use the cell culture supernatants collected from the NO production inhibition assay or from similarly treated cells.[15]
-
ELISA Protocol: Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the specific ELISA kit.[15]
-
General Steps: This typically involves adding the supernatants to antibody-coated microplate wells, followed by incubation with a detection antibody and a substrate solution that produces a measurable color change.[15]
-
Measurement and Calculation: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curves provided with the kits.[15]
Western Blot Analysis of Signaling Proteins[1][16]
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins within a cell lysate, providing insights into the activation state of signaling pathways.
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[15]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., TLR4, p-NF-κB, NLRP3, Cleaved Caspase-1, p-p38, β-actin) overnight at 4°C.[15][16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15][16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[15][16]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: NADA-1 inhibits the TLR4/NF-κB signaling pathway.
Caption: NADA-1 suppresses the NLRP3 inflammasome pathway.
Caption: In vitro anti-inflammatory screening workflow.
References
- 1. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | N-Acetyldopamine Dimer Attenuates DSS-Induced Ulcerative Colitis by Suppressing NF-κB and MAPK Pathways [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetyldopamine Dimer Attenuates DSS-Induced Ulcerative Colitis by Suppressing NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and anti-inflammatory activities of N-acetyldopamine dimers from Periostracum Cicadae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of action of the nucleotide-binding oligomerization domain-like receptor protein 3 inflammasome and its regulation in liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures [frontiersin.org]
- 12. assaygenie.com [assaygenie.com]
- 13. Acetylation of MKP-1 and the Control of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Antithrombotic Potential of N-Acetyldopamine Dimer-1: A Technical Guide for Researchers
Disclaimer: Scientific literature to date has not directly evaluated the antithrombotic potential of N-Acetyldopamine dimer-1 (NADD-1). This technical guide summarizes the well-documented antioxidant and anti-inflammatory properties of N-Acetyldopamine dimers and posits a strong scientific rationale for their hypothetical antithrombotic effects based on the intricate relationship between oxidative stress, inflammation, and thrombosis. The experimental protocols and quantitative data presented are derived from studies on the neuroprotective, antioxidant, and anti-inflammatory activities of N-Acetyldopamine dimers.
Executive Summary
N-Acetyldopamine dimers (NADDs) are naturally occurring compounds, notably found in insects, that have demonstrated significant antioxidant and anti-inflammatory properties.[1][2] These activities are primarily mediated through the modulation of key cellular signaling pathways, including the activation of the Keap1-Nrf2 antioxidant response pathway and the inhibition of the pro-inflammatory TLR4/NF-κB and NLRP3/Caspase-1 pathways.[1][3] Given the established roles of oxidative stress and inflammation in promoting platelet activation and coagulation, NADD-1 presents a compelling, albeit unexplored, candidate for antithrombotic therapeutic development.[3][4][5] This document provides a comprehensive overview of the known biological activities of NADDs, detailed experimental methodologies, and a hypothesized framework for their potential role in thrombosis.
Quantitative Data on Bioactivity
The following tables summarize the quantitative data from studies on the antioxidant and anti-inflammatory effects of N-Acetyldopamine dimers. These data provide a basis for understanding the compound's potency in modulating pathways relevant to thrombosis.
Table 1: Anti-inflammatory Activity of N-Acetyldopamine Dimers
| Assay | Cell Line | Inducer | Compound | Key Findings | Reference |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | LPS | NADD-2 | More efficient at inhibiting NO production compared to another NADD | [6] |
| Inhibition of Pro-inflammatory Molecules (iNOS, IL-6, TNF-α, COX-2) | RAW 264.7 | LPS | NADD-2 | Effectively inhibited the expression of these pro-inflammatory molecules | [6] |
| Attenuation of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | BV-2 Microglia | LPS | NADD | Attenuated the release of key pro-inflammatory cytokines | [3] |
Table 2: Antioxidant Activity of N-Acetyldopamine Dimers
| Assay | Method | Compound | Key Findings | Reference |
| DPPH Radical Scavenging | Spectrophotometry | NADD-1 & NADD-2 | Both compounds demonstrated significant DPPH radical scavenging activity | [6] |
| Reactive Oxygen Species (ROS) Generation | Cellular Assay | NADD-2 | More efficient at inhibiting ROS generation compared to NADD-1 | [6] |
| Intracellular and Mitochondrial ROS Reduction | Cellular Assay | Enantiomer 1a | Attenuated rotenone-induced oxidative stress in SH-SY5Y cells | [4] |
| Glutathione (GSH) Level Elevation | Cellular Assay | Enantiomer 1a | Elevated levels of the endogenous antioxidant glutathione | [4] |
Core Signaling Pathways and Antithrombotic Rationale
The known mechanisms of action for N-Acetyldopamine dimers on inflammatory and antioxidant pathways provide a strong theoretical basis for their potential antithrombotic effects.
Inhibition of Pro-inflammatory Pathways
NADDs have been shown to inhibit two critical pro-inflammatory signaling cascades: the TLR4/NF-κB pathway and the NLRP3 inflammasome.[3]
-
TLR4/NF-κB Pathway: This pathway is a key driver of inflammation. Its activation leads to the production of numerous pro-inflammatory cytokines and can promote the expression of tissue factor on endothelial cells and monocytes, initiating the coagulation cascade.[7][8] NADD has been found to directly bind to TLR4, inhibiting its activation and subsequent nuclear translocation of NF-κB.[3]
-
NLRP3 Inflammasome: The NLRP3 inflammasome is a protein complex that, when activated, triggers the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18.[1] These cytokines can promote platelet activation, endothelial cell damage, and aggregation, all of which are central to thrombus formation.[1][9] NADDs suppress the activation of the NLRP3 inflammasome, thereby reducing the release of these pro-thrombotic mediators.[3]
Activation of the Nrf2 Antioxidant Pathway
NADDs, particularly specific enantiomers, activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[4]
-
Keap1-Nrf2 Pathway: Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Keap1. Oxidative stress or compounds like NADDs cause Nrf2 to be released.[1] It then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the transcription of numerous protective genes.[1]
-
Antithrombotic Implications: Oxidative stress is a key driver of platelet activation and endothelial dysfunction.[5][10] By increasing the expression of antioxidant enzymes, Nrf2 activation can reduce reactive oxygen species (ROS), thereby diminishing platelet hyper-reactivity and protecting the vascular endothelium, both of which are crucial for preventing thrombosis.[11][12]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the bioactivities of NADD-1 that underpin its hypothetical antithrombotic potential.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine non-toxic concentrations of NADD-1 for subsequent functional assays.
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages or human platelets) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of NADD-1 for the desired time period (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (vehicle-treated) cells.[1]
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the anti-inflammatory effect of NADD-1 by quantifying nitrite (B80452), a stable product of NO.
-
Cell Culture and Seeding: Culture RAW 264.7 cells and seed into 96-well plates overnight.
-
Treatment: Pre-treat cells with various concentrations of NADD-1 for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A sodium nitrite standard curve is used for quantification.[6]
DPPH Free Radical Scavenging Assay
This assay measures the direct antioxidant capacity of NADD-1.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the NADD-1 solution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The scavenging activity is calculated as: [(Abs_control - Abs_sample) / Abs_control] x 100%.[1]
Proposed Experimental Workflow for Antithrombotic Investigation
To directly assess the antithrombotic potential of NADD-1, a multi-step experimental workflow is proposed.
Conclusion and Future Directions
While direct evidence is currently lacking, the potent anti-inflammatory and antioxidant activities of this compound provide a robust scientific rationale for its investigation as a novel antithrombotic agent. Its ability to inhibit key pro-thrombotic inflammatory pathways (TLR4/NF-κB, NLRP3) and activate the protective Nrf2 antioxidant response suggests it could modulate thrombosis through multiple mechanisms, including reducing platelet activation, protecting endothelial function, and attenuating the inflammatory amplification of the coagulation cascade.
Future research should focus on the direct evaluation of NADD-1 and its analogs using the experimental workflow outlined above. Specifically, investigating its effects on agonist-induced platelet aggregation, plasma coagulation times, and in vivo models of arterial and venous thrombosis will be critical to validate this promising therapeutic hypothesis. Elucidating the structure-activity relationship among different NADDs could further optimize the development of a lead candidate for preclinical and clinical translation.
References
- 1. Bridging inflammation and venous thrombosis: the NLRP3 inflammasome connection [ouci.dntb.gov.ua]
- 2. Platelet oxidative stress and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. The interactions between inflammation and coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pbi.org.au [pbi.org.au]
- 6. mdpi.com [mdpi.com]
- 7. The intersection of coagulation activation and inflammation after injury: What you need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research progress of NF-κB signaling pathway and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bridging inflammation and venous thrombosis: the NLRP3 inflammasome connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding the Role of Oxidative Stress in Platelet Alterations and Thrombosis Risk among Frail Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the role of Nrf2/Keap1 pathway-associated novel mutations and gene expression on antioxidant status in patients with deep vein thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Upregulation of Nrf2 Attenuates Oxidative Stress-Induced, Complement Activation-Associated Endothelial Injury and Apoptosis in Transplant-Associated Thrombotic Microangiopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure of N-Acetyldopamine Dimer-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of N-Acetyldopamine dimer-1, a class of natural products demonstrating significant therapeutic potential. Found in various insect species, these dimers are at the forefront of research for their neuroprotective, antioxidant, and anti-inflammatory properties. This document details the experimental methodologies, quantitative data, and key signaling pathways associated with their biological activity, serving as a vital resource for ongoing research and development.
Structural Elucidation and Spectroscopic Analysis
The definitive structure of N-Acetyldopamine dimers is primarily established through a combination of mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy techniques. High-resolution mass spectrometry (HRMS) is initially employed to determine the molecular formula. Subsequently, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are utilized to piece together the complex connectivity of the molecule.
One specific enantiomer, identified as (2S,3R,1''R)-2-(3',4'-dihydroxyphenyl)-3-acetylamino-6-(N-acetyl-2''-amino-1''-hydroxylethyl)-1,4-benzodioxane, has been isolated and its absolute configuration confirmed through electronic circular dichroism (ECD) and Mosher's esterification analysis.[1] The structural complexity is further compounded by the existence of multiple stereoisomers, which can exhibit distinct biological activities.[2]
Quantitative NMR Data
The following table summarizes the ¹H and ¹³C NMR chemical shift data for a representative N-Acetyldopamine dimer. It is important to note that slight variations in chemical shifts may occur depending on the specific stereoisomer and the deuterated solvent used for analysis.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) |
| 2 | 78.5 | 4.85 (d, J = 2.4) |
| 3 | 55.2 | 4.21 (dd, J = 8.4, 2.4) |
| 5 | 116.3 | 6.69 (dd, J = 8.4, 1.8) |
| 6 | - | - |
| 7 | 121.2 | 6.81 (d, J = 1.8) |
| 8 | - | - |
| 1' | 132.1 | - |
| 2' | 115.9 | 6.85 (d, J = 1.8) |
| 3' | 145.8 | - |
| 4' | 145.2 | - |
| 5' | 116.3 | 6.75 (d, J = 8.4) |
| 6' | 121.2 | 6.69 (dd, J = 8.4, 1.8) |
| 1'' | 42.1 | 2.71 (t, J = 7.2) |
| 2'' | 36.1 | 3.35 (t, J = 7.2) |
| NH (pos 3) | - | 7.95 (d, J = 8.4) |
| C=O (pos 3) | 172.9 | - |
| CH₃ (pos 3) | 22.8 | 1.92 (s) |
| NH (pos 2'') | - | - |
| C=O (pos 2'') | - | - |
| CH₃ (pos 2'') | - | - |
Data compiled from representative spectra. Exact values may vary.[2]
Experimental Protocols
The successful isolation, purification, and characterization of N-Acetyldopamine dimers rely on a series of meticulous experimental procedures.
Isolation and Purification
A general workflow for isolating these dimers from insect sources is outlined below.
Protocol 1: General Isolation Procedure [3]
-
Extraction: The insect material is typically extracted with a high concentration of ethanol (e.g., 90%).
-
Solvent Partitioning: The resulting extract is then subjected to solvent partitioning, for instance, with ethyl acetate, to separate compounds based on polarity.
-
Column Chromatography: The crude extract is further purified using column chromatography, with Sephadex LH-20 being a common stationary phase.
-
HPLC: High-performance liquid chromatography (HPLC) is employed for fine purification of individual dimers.
-
Chiral HPLC: To separate enantiomers, chiral HPLC is a necessary final step.
NMR Sample Preparation and Data Acquisition
Protocol 2: NMR Analysis [2]
-
Sample Preparation: 5-10 mg of the purified dimer is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).
-
¹H NMR Acquisition: A standard one-pulse ¹H NMR spectrum is acquired with typical parameters including a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a greater number of scans is required.
-
2D NMR Acquisition: A suite of 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish proton-proton and proton-carbon correlations. NOESY/ROESY experiments are crucial for determining the relative stereochemistry through-space proton interactions.
Biosynthesis and Biological Activity
N-Acetyldopamine dimers are formed in insects through the enzymatic oxidation of N-acetyldopamine, a key process in the hardening of the insect cuticle.[4][5] This process, known as sclerotization, involves the formation of reactive intermediates that can dimerize.
Neuroprotective Signaling Pathways
The neuroprotective effects of certain N-Acetyldopamine dimers are attributed to their ability to modulate key signaling pathways involved in oxidative stress and inflammation.
Keap1-Nrf2 Pathway Activation: One of the primary mechanisms of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][3] Nrf2 is a master regulator of the antioxidant response. Under normal conditions, it is sequestered in the cytoplasm by Keap1. Certain N-Acetyldopamine dimer enantiomers can interact with Keap1, leading to the release of Nrf2, which then translocates to the nucleus and initiates the transcription of antioxidant genes.[1]
Inhibition of Pro-inflammatory Pathways: N-Acetyldopamine dimers have also been shown to inhibit neuroinflammation by targeting the TLR4/NF-κB and NLRP3/Caspase-1 signaling pathways.[6] By binding to the TLR4-MD2 complex, they can prevent the downstream activation of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6]
Conclusion
The structural elucidation of this compound has revealed a fascinating class of molecules with significant therapeutic promise. The detailed understanding of their structure, including stereochemistry, is paramount, as it directly influences their biological activity. The experimental protocols outlined herein provide a roadmap for their isolation and characterization, while the elucidation of their interaction with key signaling pathways offers a solid foundation for the rational design of novel therapeutics for neurodegenerative and inflammatory diseases. Further research into the diverse range of N-Acetyldopamine dimers found in nature is warranted to unlock their full therapeutic potential.
References
- 1. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemistry of N-Acetyldopamine Dimer-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyldopamine (NADA) dimers, a class of naturally occurring compounds found in various insects, are emerging as significant candidates for neuroprotective therapies.[1] These dimers exhibit potent antioxidant and anti-inflammatory properties, making them a focal point in the research of neurodegenerative diseases such as Parkinson's and Alzheimer's.[1][2] This technical guide provides a comprehensive overview of the stereochemistry of a specific N-acetyldopamine dimer, referred to as dimer-1, detailing its enantioselective neuroprotective effects, underlying mechanisms of action, and the experimental protocols used for its characterization. Recent studies have underscored the critical role of stereochemistry in the biological activity of these dimers, with different enantiomers displaying markedly different pharmacological efficacies.[3][4]
Stereochemistry and Enantioselective Activity
Recent research has led to the successful isolation and characterization of a pair of enantiomers of an N-acetyldopamine dimer from Cicadidae Periostracum, the cast-off exoskeleton of cicadas.[3] The absolute configurations of these enantiomers have been identified as 1a (2S,3R,1''R) and 1b (2R,3S,1''S) .[3][5]
Biological evaluations of these enantiomers have revealed a striking difference in their neuroprotective capabilities. Enantiomer 1a exhibits significant neuroprotective effects against rotenone-induced cytotoxicity in SH-SY5Y neuroblastoma cells, a common in vitro model for Parkinson's disease research.[3][4] In contrast, enantiomer 1b was found to be inactive.[3][4] This enantioselectivity highlights the importance of the specific three-dimensional arrangement of the molecule for its biological function.
Quantitative Data Summary
The enantioselective neuroprotective and antioxidant activities of N-Acetyldopamine dimer-1 enantiomers are summarized in the table below.
| Enantiomer | Absolute Configuration | Neuroprotective Effect (vs. Rotenone-induced cytotoxicity in SH-SY5Y cells) | Intracellular ROS Reduction | Mitochondrial ROS Reduction | Glutathione (GSH) Level Elevation | Nrf2 Activation |
| 1a | (2S,3R,1''R) | Significant | Yes | Yes | Yes | Yes |
| 1b | (2R,3S,1''S) | Inactive | No | No | No | No |
Mechanisms of Action
The neuroprotective effects of the active enantiomer, 1a , are attributed to its potent antioxidant and anti-inflammatory activities, which are mediated by key cellular signaling pathways.
Antioxidant Effects via the Keap1-Nrf2 Pathway
One of the primary mechanisms for the antioxidant effects of enantiomer 1a is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[1] Molecular docking studies have suggested that enantiomer 1a has a stronger interaction with Keap1 compared to 1b .[3][4] This interaction is believed to induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2.[1] Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, initiating their transcription and leading to an enhanced cellular antioxidant defense.[1]
Anti-inflammatory Effects via TLR4/NF-κB and NLRP3/Caspase-1 Pathways
N-acetyldopamine dimers also exhibit anti-inflammatory properties by inhibiting neuroinflammation through the Toll-like receptor 4 (TLR4)/NF-κB and NLRP3/Caspase-1 signaling pathways.[6] While the specific enantioselective effects on this pathway have not been as extensively detailed as the Nrf2 pathway, the inhibition of these pro-inflammatory cascades contributes to the overall neuroprotective profile of the active dimer.[4][6]
Experimental Protocols
Chiral Separation of N-Acetyldopamine Dimer Enantiomers
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the primary techniques for the separation of N-acetyldopamine dimer enantiomers.[7]
-
Sample Preparation: Dissolve the purified N-acetyldopamine dimer mixture in a suitable solvent (e.g., methanol, ethanol).[7]
-
HPLC Method Development:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® or Chiralcel® series) is a good starting point.[7]
-
Mobile Phase (Normal Phase): A mixture of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol). The percentage of the alcohol modifier is a critical parameter to optimize for resolution.[7]
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm).[7]
-
-
SFC Method Development:
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess the neuroprotective effects of the dimers against a neurotoxin.[1]
-
Cell Seeding: Plate SH-SY5Y neuroblastoma cells in a 96-well plate at a suitable density and incubate for 24 hours.[1]
-
Treatment: Pre-treat the cells with various concentrations of the N-acetyldopamine dimer enantiomers for a specified time.
-
Induction of Cytotoxicity: Add a neurotoxic agent such as rotenone (B1679576) to the wells and incubate.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the control (untreated) cells.[1]
Western Blot Analysis
Western blotting is used to determine the protein levels of key components in the signaling pathways.[1]
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[1]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Nrf2, Keap1, TLR4, NF-κB) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).[1]
Conclusion
The stereochemistry of this compound plays a pivotal role in its neuroprotective activity. The (2S,3R,1''R) enantiomer (1a ) has been identified as the active form, exerting its effects through the activation of the Nrf2-mediated antioxidant response and the inhibition of key neuroinflammatory pathways. This detailed understanding of the structure-activity relationship is crucial for the rational design and development of novel, stereochemically defined therapeutic agents for the treatment of neurodegenerative diseases. Further research focusing on the specific interactions of these enantiomers with their molecular targets will be instrumental in advancing these promising natural products towards clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
N-Acetyldopamine dimer-1 literature review
An In-depth Technical Guide on N-Acetyldopamine Dimer-1
Introduction
N-acetyldopamine (NADA) dimers are a class of naturally occurring catecholamine derivatives found in various insects, where they play a crucial role in the sclerotization, or hardening, of the cuticle.[1] Beyond their structural function, these compounds have emerged as promising candidates for therapeutic applications due to their diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3]
This technical guide provides a comprehensive overview of the current scientific literature on this compound and its related isomers. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanisms of action, quantitative biological data, and key experimental methodologies. A significant focus is placed on the enantioselective nature of its neuroprotective properties, a critical consideration for therapeutic development.[4][5]
Mechanism of Action: Key Signaling Pathways
The biological effects of N-acetyldopamine dimers are primarily mediated through the modulation of critical cellular signaling pathways involved in oxidative stress and inflammation.
Antioxidant Effects via the Keap1-Nrf2 Pathway
One of the principal mechanisms for the neuroprotective and antioxidant effects of N-acetyldopamine dimers is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, it is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[2]
Certain enantiomers of the N-acetyldopamine dimer, specifically the (2S,3R,1''R) form (referred to as 1a), can interact with Keap1, leading to the release and nuclear translocation of Nrf2.[4][5] Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription and leading to an enhanced cellular defense against oxidative stress.[2][4] This enantioselective activation highlights the stereospecificity of the dimer's interaction with Keap1.[4][5]
References
An In-depth Technical Guide to N-Acetyldopamine Dimer-1: Chemical Properties, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyldopamine dimer-1, a naturally occurring benzodioxane derivative found in various insects, has emerged as a compound of significant interest in the fields of neuropharmacology and immunology. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and multifaceted biological activities, with a particular focus on its neuroprotective and anti-inflammatory effects. Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are presented to facilitate further research and development. The underlying mechanisms of action, primarily involving the modulation of the Keap1-Nrf2, TLR4/NF-κB, and NLRP3/Caspase-1 signaling pathways, are elucidated through descriptive text and schematic diagrams. This document aims to serve as a thorough resource for researchers exploring the therapeutic potential of this promising natural product.
Chemical Identity and Physicochemical Properties
This compound, systematically named N-[2-[(2S,3R)-2-acetamido-3-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethyl]acetamide, is a chiral molecule with a complex structure. Its chemical formula is C₂₀H₂₂N₂O₆.[1] The molecule possesses two stereocenters, leading to the existence of different enantiomers with distinct biological activities.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂₀H₂₂N₂O₆ | [1] |
| Molecular Weight | 386.40 g/mol | [1] |
| IUPAC Name | N-[2-[(2S,3R)-2-acetamido-3-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethyl]acetamide | [1] |
| CAS Number | 315188-82-0 | [1] |
| Appearance | White powder | [2] |
| Melting Point | 184.5–187.3 °C (for a related dimer) | [3] |
| Boiling Point | Data not available | |
| Solubility | Soluble in DMSO and Methanol (B129727).[2][4] Poorly soluble in aqueous solutions.[4] | |
| LogP | 1.5 | [5] |
| Specific Rotation ([α]D) | Enantiomer 1a (2S,3R,1''R): +39.14 | [6] |
| Enantiomer 1b (2R,3S,1''S): -31.25 | [6] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its neuroprotective and anti-inflammatory properties being the most extensively studied.
Neuroprotective Effects
The neuroprotective activity of this compound is significantly enantioselective. The (2S,3R,1''R) enantiomer (1a) has been shown to protect neuronal cells from rotenone-induced cytotoxicity, a model for Parkinson's disease research.[7][8] This protection is mediated, at least in part, through the activation of the Keap1-Nrf2 signaling pathway.[7][8]
Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophilic compounds like N-Acetyldopamine dimer-1a, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.[9] This leads to an enhanced cellular defense against oxidative damage.
Anti-inflammatory Effects
This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[10] These effects are primarily mediated through the inhibition of the TLR4/NF-κB and NLRP3/Caspase-1 signaling pathways.
Lipopolysaccharide (LPS), a component of gram-negative bacteria, can activate Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes. This compound has been shown to directly bind to TLR4, thereby inhibiting this pathway.[10]
Furthermore, this compound can also suppress the activation of the NLRP3 inflammasome, a multiprotein complex that activates Caspase-1, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
Experimental Protocols
This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of this compound.
Isolation and Purification from Insect Sources
N-Acetyldopamine dimers are typically isolated from insects such as cicada periostracum.[6]
Protocol 3.1.1: Extraction and Partitioning
-
Maceration: Air-dried and powdered insect material is macerated in 95% ethanol (B145695) at room temperature for 24-48 hours. This process is repeated three times to ensure exhaustive extraction.
-
Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. The N-Acetyldopamine dimers are typically enriched in the ethyl acetate fraction.
Protocol 3.1.2: Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of dichloromethane (B109758) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the dimers are further purified on a Sephadex LH-20 column using methanol as the eluent.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a methanol-water gradient.
-
Chiral Separation: To resolve the enantiomers, chiral HPLC is employed using a suitable chiral stationary phase, such as a CHIRALPAK column, with a mobile phase of n-hexane and ethanol.
Enzymatic Synthesis
The dimerization of N-acetyldopamine can be achieved enzymatically using oxidoreductases like laccase or tyrosinase.[11][12]
Protocol 3.2.1: Laccase-Mediated Dimerization
-
Reaction Setup: N-acetyldopamine is dissolved in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.0).
-
Enzyme Addition: Laccase from a fungal source (e.g., Trametes versicolor) is added to the solution.[11]
-
Incubation: The reaction mixture is incubated at room temperature with gentle stirring for several hours to days. The reaction progress can be monitored by TLC or HPLC.
-
Purification: The reaction is quenched, and the dimeric products are extracted with an organic solvent and purified using the chromatographic methods described in Protocol 3.1.2.
Neuroprotective Activity Assays
Protocol 3.3.1: MTT Assay for Cell Viability
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induction of Cytotoxicity: Add a neurotoxin (e.g., 100 µM rotenone) to the wells and incubate for 24 hours.[7]
-
MTT Addition: Add MTT solution (0.5 mg/mL in serum-free media) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[9]
Anti-inflammatory Activity Assays
Protocol 3.4.1: Griess Assay for Nitric Oxide Production
-
Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite (B80452) concentration is calculated from a sodium nitrite standard curve.
Protocol 3.4.2: COX-1/COX-2 Inhibition Assay
A common method to assess COX inhibition is to measure the production of prostaglandins (B1171923) (e.g., PGE₂) from arachidonic acid.[13][14]
-
Enzyme Preparation: Use purified recombinant human or ovine COX-1 or COX-2.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound in a suitable buffer at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: After a defined time, terminate the reaction.
-
PGE₂ Quantification: Quantify the amount of PGE₂ produced using an ELISA kit.
-
IC₅₀ Determination: Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound is a natural product with significant therapeutic potential, particularly in the context of neurodegenerative and inflammatory diseases. Its enantioselective activity highlights the importance of stereochemistry in drug design. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore and harness the pharmacological properties of this fascinating molecule. Future studies should focus on optimizing synthetic routes, conducting in-vivo efficacy and safety studies, and further elucidating the intricate signaling pathways modulated by its different stereoisomers.
References
- 1. chemscene.com [chemscene.com]
- 2. chemwhat.com [chemwhat.com]
- 3. researcherslinks.com [researcherslinks.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 旋光化合物 | CAS 315188-82-0 | 美国InvivoChem [invivochem.cn]
- 6. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cris.vtt.fi [cris.vtt.fi]
- 13. benchchem.com [benchchem.com]
- 14. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of N-Acetyldopamine Dimers in Insects
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyldopamine (NADA) dimers are a crucial class of catecholamine derivatives integral to the sclerotization and pigmentation of insect cuticles. Beyond their structural role, these molecules have emerged as a focal point of research due to their diverse and potent pharmacological activities, including neuroprotective, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biosynthesis of NADA dimers in insects, detailing the enzymatic pathways, key enzymes, and their kinetics. It further presents a consolidated view of the known NADA dimer structures isolated from various insect species. Detailed experimental protocols for the key analytical techniques employed in the study of these compounds are also provided to facilitate further research and development in this burgeoning field.
Introduction
The insect cuticle is a dynamic and essential structure that provides physical protection, support, and acts as a barrier against the environment. The process of sclerotization, or hardening and tanning, of the newly formed cuticle is critical for insect survival. This process involves the cross-linking of cuticular proteins and chitin, a reaction mediated by reactive quinones derived from catecholamines. One of the key precursors in this pathway is N-acetyldopamine (NADA). The enzymatic oxidation of NADA leads to the formation of highly reactive intermediates, which can then dimerize and oligomerize, acting as cross-linking agents.
Interestingly, the pathway involving NADA typically results in colorless or lightly pigmented cuticles, a process termed β-sclerotization, which contrasts with the dark, tanned cuticles produced from N-β-alanyldopamine (NBAD). In recent years, a growing body of research has focused on the diverse chemical structures and biological activities of NADA dimers. These compounds have been isolated from various insect species and have been shown to possess a range of pharmacological properties, making them promising candidates for drug discovery and development. This guide aims to provide a detailed technical overview of the biosynthesis of NADA dimers, from the initial precursor pathways to the characterization of the final dimeric structures.
Biosynthesis of N-Acetyldopamine (NADA)
The biosynthetic pathway of NADA commences with the amino acid tyrosine and involves a series of enzymatic conversions. The key steps are outlined below.
Enzymatic Pathway
The formation of NADA is a multi-step process involving several key enzymes:
-
Tyrosine Hydroxylase (TH): This enzyme catalyzes the initial and rate-limiting step, the hydroxylation of tyrosine to 3,4-dihydroxyphenylalanine (DOPA).
-
DOPA Decarboxylase (DDC): DDC then converts DOPA to dopamine (B1211576).
-
Arylalkylamine N-acetyltransferase (aaNAT): Finally, an N-acetyltransferase acetylates dopamine to form N-acetyldopamine (NADA).
This pathway is crucial not only for cuticle sclerotization but also for neurotransmitter synthesis in insects.
Formation of N-Acetyldopamine Dimers
The dimerization of NADA is a critical step in the sclerotization process and is initiated by the oxidation of NADA.
Oxidative Dimerization
Phenoloxidases, such as laccases and tyrosinases, play a pivotal role in oxidizing NADA to highly reactive intermediates, namely NADA-quinone and NADA-quinone methide. These electrophilic molecules can then undergo non-enzymatic, often non-stereoselective, dimerization reactions. This process leads to the formation of a variety of NADA dimer structures, frequently resulting in racemic mixtures. These dimers then act as bifunctional cross-linking agents, covalently bonding to and cross-linking cuticular proteins and chitin, thereby hardening the cuticle.
Quantitative Data on NADA Biosynthesis
While the enzymatic pathway for NADA biosynthesis is well-established, comprehensive quantitative data on the kinetics of the involved enzymes and the yield of NADA dimers remain areas of active research. The available data is summarized below.
Table 1: Enzyme Kinetic Parameters for NADA Biosynthesis
| Enzyme | Insect Species | Substrate | Km | Vmax | Reference |
| DOPA Decarboxylase | Lucilia cuprina | L-DOPA | 0.47 (±0.21) mM | Not Reported | |
| DOPA Decarboxylase | Chironomus tentans | L-DOPA | 0.42 (±0.06) mM | Not Reported | |
| Arylalkylamine N-acetyltransferase | Drosophila melanogaster | Tryptamine | 0.89 mM | Not Reported | |
| Arylalkylamine N-acetyltransferase | Drosophila melanogaster | Dopamine | 0.97 mM | Not Reported | |
| Arylalkylamine N-acetyltransferase | Drosophila melanogaster | Serotonin | 0.97 mM | Not Reported | |
| Laccase | Trematosphaeria mangrovei (fungal) | Guaiacol | 1.4 mM | 184.84 U/mg protein |
Note: Data on insect-specific laccase kinetics with NADA as a substrate is limited. The fungal laccase data is provided for comparative purposes.
Table 2: Quantitative Yield of NADA-related Products
| Experiment | Insect Species | Conditions | Product | Yield | Reference |
| In vitro protein polymerization | Manduca sexta | 0.3mM MsCP36, 7.4mM NBAD, 1.0U/µl fungal laccase | Insoluble oligomers and polymers | 5-10% of monomer |
Note: This data pertains to protein polymerization induced by N-β-alanyldopamine (NBAD), a related catecholamine. Specific yield data for NADA dimer formation in vivo is currently not well-documented.
Diversity of N-Acetyldopamine Dimers in Insects
A variety of NADA dimers with diverse structures have been isolated and characterized from different insect species. A selection of these is presented in the table below.
Table 3: Identified N-Acetyldopamine Dimers in Insects
| Insect Species | Dimer Name(s) | Structural Class | Reference |
| Periostracum cicadae (Cicada slough) | Cicadamides A, B, C1-C10, (±)-Cicadamides C, D, E, F | Benzodioxane-type | |
| Aspongopus chinensis (Stink bug) | Aspongamide F, (±)-Aspongamides G, H, (±)-Aspongamide A (trimer) | 6/6/6 ring system, seco-benzene system, tetrahydrobenzo[a]dibenzo[b,e]dioxine | |
| Catharsius molossus (Dung beetle) | Molossusamides A, B, C | Benzodioxane-type | |
| Oxya chinensis sinuosa (Grasshopper) | (2R,3S)-2-(3',4'-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2''-aminoethyl)-1,4-benzodioxane and related dimers | Benzodioxane-type | |
| Tenodera sinensis (Praying mantis) | (+)-Tenoderin A, (−)-Tenoderin A, Tenoderin B | Not specified | |
| Vespa velutina auraria (Hornet) | Unnamed NADA dimers | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of NADA dimer biosynthesis.
Isolation and Purification of NADA Dimers
The following is a general workflow for the extraction and purification of NADA dimers from insect material.
Pharmacological Profile of N-Acetyldopamine Dimers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyldopamine (NADA) dimers, naturally occurring compounds found in various insects such as Cicadidae Periostracum and the adult Vespa velutina auraria, are emerging as molecules of significant pharmacological interest.[1][2] These compounds are formed from the dimerization of N-acetyldopamine, a catecholamine derivative involved in the sclerotization of insect cuticles.[2][3] Preclinical studies have revealed their potent anti-inflammatory, antioxidant, and neuroprotective properties, suggesting their potential as therapeutic agents for a range of pathologies, including neurodegenerative diseases.[1][4][5] This technical guide provides a comprehensive overview of the pharmacological profile of N-acetyldopamine dimers, with a focus on their mechanisms of action, supported by available quantitative data and detailed experimental protocols.
Core Pharmacological Activities
The primary pharmacological activities of N-acetyldopamine dimers identified to date are their anti-inflammatory and antioxidant effects. These actions are attributed to the modulation of key cellular signaling pathways.
Anti-inflammatory Activity
N-acetyldopamine dimers have been shown to suppress neuroinflammation.[4] One of the primary mechanisms is the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB and NLRP3/Caspase-1 signaling pathways.[4] N-acetyldopamine dimer (NADD) has been found to directly target the TLR4-MD2 complex, thereby inhibiting the downstream activation of NF-κB.[4] The activation of NF-κB is a critical step in the transcriptional regulation of pro-inflammatory cytokines. By suppressing NF-κB activation, N-acetyldopamine dimers reduce the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in microglia.[4]
Antioxidant and Neuroprotective Activity
The neuroprotective effects of N-acetyldopamine dimers are closely linked to their antioxidant properties.[5] A significant mechanism underlying these effects is the activation of the Keap1-Nrf2 signaling pathway.[1][5] Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. N-acetyldopamine dimers can induce a conformational change in Keap1, leading to the release and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), promoting the transcription of various antioxidant and cytoprotective genes.[1] This activity helps to mitigate oxidative stress by reducing intracellular and mitochondrial reactive oxygen species (ROS) and increasing levels of glutathione (B108866) (GSH).[5][6]
Notably, the neuroprotective activity of N-acetyldopamine dimers has been shown to be enantioselective. In one study, the (2S,3R,1''R) enantiomer of an N-acetyldopamine dimer exhibited significant neuroprotective effects against rotenone-induced cytotoxicity in SH-SY5Y cells, while the (2R,3S,1''S) enantiomer was inactive.[5] Molecular docking studies suggest that the active enantiomer has a stronger interaction with Keap1, providing a structural basis for this enantioselectivity.[5][6]
Quantitative Data
The available quantitative data for N-acetyldopamine dimers primarily relates to their anti-inflammatory and antioxidant activities, as well as computational docking studies. Direct receptor binding affinities (e.g., Ki, IC50) for a wide range of receptors are not extensively reported in the public domain.
| Compound Class | Assay | Cell Line/System | Endpoint | Result | Reference |
| N-Acetyldopamine Dimer | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | Inhibition of NO release | Compounds 5 and 6 showed inhibitory activity. | [2] |
| N-Acetyldopamine Dimer | Antioxidant Activity | DPPH Assay | Free radical scavenging | Compounds 3, 5, and 7 showed stronger activity than Vitamin C at 14 µg/mL. | [2] |
| N-Acetyldopamine Dimer Enantiomer (1a: 2S,3R,1''R) | Neuroprotection | Rotenone-induced cytotoxicity in SH-SY5Y cells | Increased cell viability | Significant neuroprotective effect. | [5] |
| N-Acetyldopamine Dimer Enantiomer (1b: 2R,3S,1''S) | Neuroprotection | Rotenone-induced cytotoxicity in SH-SY5Y cells | Increased cell viability | Inactive. | [5] |
| N-Acetyldopamine Dimer | Molecular Docking (Anti-inflammatory) | NOS2 | Binding Energy | Compound 5: -7.0 kcal/mol; Compound 6: -7.5 kcal/mol. | [2] |
| N-Acetyldopamine Dimer | Molecular Docking (Antioxidant) | AKT1 | Binding Energy | Compound 3: -9.4 kcal/mol; Compound 5: -9.3 kcal/mol; Compound 7: -10.3 kcal/mol. | [2] |
| N-Acetyldopamine Dimer Enantiomer (1a) | Molecular Docking (Antioxidant) | Keap1 | Binding Affinity | Stronger interaction than enantiomer 1b. | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by N-acetyldopamine dimers.
Caption: Inhibition of the TLR4/NF-κB signaling pathway by N-Acetyldopamine dimer-1.
Caption: Activation of the Keap1-Nrf2 antioxidant pathway by this compound.
Experimental Workflows
Caption: Workflow for assessing cell viability using the MTT assay.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted from methodologies used to assess the neuroprotective effects of N-acetyldopamine dimers.[1]
1. Cell Culture:
-
Plate SH-SY5Y neuroblastoma cells in a 96-well plate at a suitable density.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
-
Prepare various concentrations of the N-acetyldopamine dimer in the appropriate cell culture medium.
-
If assessing neuroprotection, also prepare a solution of the neurotoxic agent (e.g., rotenone).
-
Remove the old medium from the cells and add the medium containing the test compounds (dimers and/or neurotoxin). Include appropriate controls (untreated cells, cells treated with neurotoxin alone).
-
Incubate for the desired time period (e.g., 24 hours).
3. MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
4. Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
6. Calculation:
-
Cell viability is expressed as a percentage of the control (untreated cells) using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Antioxidant Activity (DPPH Assay)
This protocol is used to measure the free radical scavenging activity of a compound.[1]
1. Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727).
2. Reaction Mixture:
-
In a 96-well plate, add 100 µL of various concentrations of the N-acetyldopamine dimer solution (dissolved in a suitable solvent like methanol or DMSO).
-
Add 100 µL of the DPPH solution to each well. Include a control with the solvent and DPPH solution.
3. Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
4. Absorbance Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
5. Calculation:
-
The free radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Conclusion and Future Directions
N-acetyldopamine dimers represent a promising class of natural products with significant therapeutic potential, particularly in the context of inflammatory and neurodegenerative diseases. Their ability to modulate key signaling pathways such as TLR4/NF-κB and Keap1-Nrf2 provides a solid foundation for their observed anti-inflammatory and antioxidant effects. The discovery of enantioselective neuroprotection highlights the importance of stereochemistry in their biological activity and opens avenues for the development of stereochemically pure and more potent drug candidates.
Future research should focus on a more comprehensive characterization of the pharmacological profile of specific N-acetyldopamine dimer isomers. This includes detailed receptor binding studies across a wide range of targets to identify potential off-target effects and to fully elucidate their mechanism of action. Furthermore, in vivo studies are necessary to evaluate their pharmacokinetic properties, safety, and efficacy in relevant animal models of disease. The synthesis of novel analogs could also lead to the development of compounds with improved potency and drug-like properties. Overall, N-acetyldopamine dimers are a valuable addition to the pipeline of nature-derived drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Inflammatory and Antioxidative N-Acetyldopamine Dimers from Adult Vespa velutina auraria Smith [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyldopamine Dimer-1: A Technical Guide on its Role in Traditional Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyldopamine dimer-1 (NADD-1), a naturally occurring compound found in various traditional medicinal sources, is emerging as a significant candidate for therapeutic development. Traditionally used in forms such as Cicadidae Periostracum (the cast-off exoskeleton of cicadas) and the fungus Isaria cicada, modern research has begun to elucidate the pharmacological mechanisms underpinning its historical use.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of NADD-1, with a focus on its neuroprotective, antioxidant, and anti-inflammatory properties. Detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the key signaling pathways are presented to facilitate further research and drug development efforts. The evidence strongly suggests that NADD-1 exerts its therapeutic effects through the modulation of critical cellular signaling pathways, including the Keap1-Nrf2, TLR4/NF-κB, and NLRP3/Caspase-1 pathways.[2][3]
Introduction
Traditional medicine has long utilized insect-derived materials for their therapeutic properties. Cicadidae Periostracum, for instance, has been historically used in Chinese medicine to "dispel wind and heat" and for its anticonvulsive and sedative effects.[1][4] Scientific investigation into the chemical constituents of these traditional remedies has led to the isolation and characterization of N-Acetyldopamine dimers. These compounds, particularly NADD-1, are now recognized for their potent bioactive properties, including antioxidant, anti-inflammatory, and neuroprotective activities.[1][2][4]
Recent studies have highlighted the enantioselective nature of NADD-1's neuroprotective effects, demonstrating the critical role of stereochemistry in its biological activity.[1][5] This guide will delve into the molecular mechanisms of action, present key experimental data, and provide detailed protocols to aid in the ongoing exploration of NADD-1 as a potential therapeutic agent for a range of pathologies, including neurodegenerative diseases.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound.
| Assay | Cell Line | Treatment | Concentration of NADD-1 | Observed Effect | Reference |
| Nitric Oxide (NO) Production | BV-2 microglia | Lipopolysaccharide (LPS) | Concentration-dependent | Inhibition of NO production | [2][6] |
| Reactive Oxygen Species (ROS) | BV-2 microglia | Lipopolysaccharide (LPS) | Not specified | Attenuation of ROS | [2][7] |
| Tumor Necrosis Factor-alpha (TNF-α) | BV-2 microglia | Lipopolysaccharide (LPS) | Concentration-dependent | Suppression of TNF-α production | [2][6] |
| Interleukin-1beta (IL-1β) | BV-2 microglia | Lipopolysaccharide (LPS) | Not specified | Attenuation of IL-1β | [2][7] |
| Interleukin-6 (IL-6) | BV-2 microglia | Lipopolysaccharide (LPS) | Concentration-dependent | Suppression of IL-6 production | [2][6] |
| Cell Viability | SH-SY5Y neuroblastoma | Rotenone (B1679576) | Not specified | Protection against rotenone-induced injury | [1] |
| Intracellular and Mitochondrial ROS | SH-SY5Y neuroblastoma | Rotenone | Not specified | Reduction of ROS | [1][5] |
| Glutathione (B108866) Levels | SH-SY5Y neuroblastoma | Rotenone | Not specified | Elevation of glutathione levels | [1][5] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways.
Keap1-Nrf2 Antioxidant Pathway
One of the primary mechanisms of NADD-1's neuroprotective and antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[3] NADD-1, particularly the (2S,3R,1''R) enantiomer (1a), is believed to interact with Keap1, leading to a conformational change and the subsequent release and nuclear translocation of Nrf2.[1][3] Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.[3]
Figure 1: Keap1-Nrf2 antioxidant pathway activation by NADD-1.
TLR4/NF-κB and NLRP3/Caspase-1 Anti-inflammatory Pathways
NADD-1 has been shown to inhibit neuroinflammation by targeting the Toll-like receptor 4 (TLR4) signaling pathway.[2][7] It directly binds to the TLR4-MD2 complex, inhibiting the downstream activation of nuclear factor kappa-B (NF-κB).[2] This inhibition prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][7]
Furthermore, NADD-1 also suppresses the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome and subsequent Caspase-1 activation, further contributing to its anti-inflammatory effects.[2][7]
Figure 2: Inhibition of TLR4/NF-κB and NLRP3 pathways by NADD-1.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound.
Cell Viability (MTT) Assay
This assay is used to assess the cytoprotective effects of NADD-1 against neurotoxic agents.
-
Cell Seeding: Plate cells (e.g., SH-SY5Y or BV-2) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.[3]
-
Treatment: Treat the cells with various concentrations of NADD-1 with or without a neurotoxic agent (e.g., rotenone or LPS) for the desired time period.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).[3]
Figure 3: Workflow for the MTT cell viability assay.
DPPH Free Radical Scavenging Assay
This assay measures the direct antioxidant capacity of NADD-1.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[3]
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the NADD-1 solution to 100 µL of the DPPH solution.[3]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with NADD-1.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by NADD-1.
-
Protein Extraction: Lyse the treated cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[3]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Keap1, TLR4, NF-κB p65, NLRP3, Caspase-1, and β-actin) overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).[3]
Conclusion and Future Directions
This compound represents a promising natural product with well-defined neuroprotective, antioxidant, and anti-inflammatory activities. Its traditional use is now being validated by modern scientific research, which has identified its molecular targets and mechanisms of action. The enantioselective nature of its bioactivity underscores the importance of stereochemistry in drug design and development.
Future research should focus on in vivo studies to confirm the therapeutic efficacy and safety of NADD-1 in animal models of neurodegenerative diseases. Further investigation into its pharmacokinetic and pharmacodynamic properties is also crucial for its translation into a clinical candidate. The detailed protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and application of this intriguing natural compound.
References
- 1. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of N-Acetyldopamine Dimer-1 from Insect Cuticle
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-Acetyldopamine (NADA) dimer-1, its biological significance, and detailed protocols for its isolation from insect cuticles. This document is intended to guide researchers in the extraction, purification, and characterization of this promising bioactive compound for further investigation and potential therapeutic development.
Introduction
N-Acetyldopamine (NADA) dimers are natural products found in the exoskeletons of various insects, playing a crucial role in the sclerotization, or hardening, of the cuticle.[1] Beyond their structural function, these compounds have garnered significant scientific interest due to their diverse pharmacological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Recent studies have highlighted the enantioselective properties of NADA dimers, where specific stereoisomers exhibit markedly different biological activities.[2][3] This underscores the importance of precise isolation and characterization of individual enantiomers for drug development.
One such compound of interest is N-Acetyldopamine dimer-1, which has demonstrated significant, enantioselective neuroprotective properties.[3] Specifically, the (2S,3R,1''R) enantiomer has been shown to protect neuronal cells from toxin-induced damage, primarily through the activation of the Nrf2 antioxidant signaling pathway.[2][3] These findings position this compound as a valuable lead compound for the development of novel therapeutics for neurodegenerative diseases.
Data Presentation
Table 1: Isolation Yield of N-Acetyldopamine Dimers from Periostracum Cicadae
| Compound | Starting Material Fraction | Yield (mg) |
| Cicadamide C1 (dimer) | 1.7607 g (Fraction D1) | 40 |
| Cicadamide C3 (dimer) | 1.7607 g (Fraction D1) | 40.6 |
| Cicadamide C4 (dimer) | 1.7607 g (Fraction D1) | 11.0 |
| Cicadamide C5 (dimer) | 1.7607 g (Fraction D1) | 159.3 |
| Cicadamide C9 (dimer) | 0.4297 g (Fraction D3) | 13.0 |
| Cicadamide C10 (dimer) | 0.4297 g (Fraction D3) | 15.0 |
Data extracted from a study on the isolation of various N-acetyldopamine dimers from Periostracum Cicadae and may not be specific to this compound, but provides an indication of typical yields.[4]
Table 2: Neuroprotective Effects of this compound Enantiomers
| Compound | Cell Line | Neurotoxin | Concentration (µM) | Cell Viability (%) |
| Control | SH-SY5Y | - | - | 100 |
| Rotenone (B1679576) | SH-SY5Y | Rotenone (10 µM) | - | 55.2 ± 2.1 |
| Enantiomer 1a + Rotenone | SH-SY5Y | Rotenone (10 µM) | 10 | 75.3 ± 3.5 |
| Enantiomer 1b + Rotenone | SH-SY5Y | Rotenone (10 µM) | 10 | 57.1 ± 2.8 |
Data represents the mean ± SD. Enantiomer 1a is the (2S,3R,1''R) form, while 1b is the (2R,3S,1''S) form.[2][3]
Table 3: Antioxidant and Anti-inflammatory Activity Data
| Assay | Compound | Concentration | Effect |
| DPPH Radical Scavenging | Dimer Mix | Various | Dose-dependent radical scavenging activity.[5] |
| Reactive Oxygen Species (ROS) Reduction | Enantiomer 1a | 10 µM | Significant reduction in rotenone-induced intracellular and mitochondrial ROS.[2] |
| Nitric Oxide (NO) Production Inhibition | Dimer Mix | 15, 30, 60 µM | Dose-dependent inhibition of LPS-induced NO production in BV-2 cells.[6] |
IC50 values for these activities were not explicitly provided in the referenced literature.
Signaling Pathways and Experimental Workflows
Caption: Simplified pathway of insect cuticle sclerotization.
Caption: General workflow for NADA dimer-1 isolation.
Caption: Nrf2/Keap1 signaling pathway activation.
Experimental Protocols
Protocol 1: Isolation and Purification of this compound
This protocol outlines the general procedure for extracting and isolating NADA dimers from insect cuticle, specifically Cicadidae Periostracum.[2][7]
1. Extraction: a. Air-dry and pulverize the insect cuticle material. b. Macerate the powdered material with 95% ethanol (B145695) at room temperature for 24-48 hours. Repeat this process 2-3 times. c. Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Solvent Partitioning: a. Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. b. The NADA dimers are typically enriched in the ethyl acetate fraction.[2] Concentrate this fraction under reduced pressure.
3. Column Chromatography: a. Subject the concentrated ethyl acetate fraction to column chromatography on a Sephadex LH-20 column. b. Elute with a suitable solvent system (e.g., methanol) to separate the components based on size and polarity. c. Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing the target dimers.
4. Preparative High-Performance Liquid Chromatography (HPLC): a. Further purify the pooled fractions using preparative reversed-phase HPLC (RP-HPLC) on a C18 column. b. Use a gradient elution system, for example, with water (containing 0.1% formic acid) and acetonitrile. c. Collect the peaks corresponding to the NADA dimers. This will likely yield a racemic mixture of the dimer.
5. Chiral HPLC for Enantiomer Separation: a. To separate the enantiomers (e.g., 1a and 1b), employ chiral HPLC. b. A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® column, is often effective.[7] c. Use a normal-phase mobile phase, such as n-hexane/isopropanol or n-hexane/ethanol, at a constant flow rate (e.g., 1.0 mL/min).[7] d. Monitor the elution at a suitable wavelength (e.g., 280 nm) to collect the individual, purified enantiomers.
6. Structure Elucidation: a. Confirm the structure and determine the absolute configuration of the isolated enantiomers using a combination of analytical techniques: i. Mass Spectrometry (MS): To determine the molecular weight and formula. ii. Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To elucidate the chemical structure and connectivity of atoms. iii. Electronic Circular Dichroism (ECD) Spectroscopy: To help determine the absolute stereochemistry.[2]
Protocol 2: Assessment of Neuroprotective Activity (MTT Assay)
This protocol is for assessing the ability of this compound to protect neuronal cells (e.g., SH-SY5Y) from a neurotoxin (e.g., rotenone).[2][8]
1. Cell Culture: a. Culture SH-SY5Y neuroblastoma cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
2. Cell Seeding: a. Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[8]
3. Treatment: a. Pre-treat the cells with various concentrations of the isolated NADA dimer-1 enantiomers (e.g., 10 µM) for 2 hours. b. Induce cytotoxicity by adding a neurotoxin, such as rotenone (final concentration 10 µM), to the wells (except for the vehicle control group). c. Incubate the plate for an additional 24 hours.
4. MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals. b. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Express cell viability as a percentage of the control (untreated, non-toxin-exposed cells).
Protocol 3: Nrf2 Activation Assay (Western Blot for Nuclear Translocation)
This protocol determines if this compound activates the Nrf2 pathway by measuring the amount of Nrf2 that has translocated to the nucleus.[9]
1. Cell Treatment and Lysis: a. Treat cells (e.g., SH-SY5Y) with the NADA dimer-1 enantiomer for a specified time. b. Harvest the cells and separate the nuclear and cytoplasmic fractions using a nuclear extraction kit according to the manufacturer's instructions.
2. Protein Quantification: a. Determine the protein concentration of both the nuclear and cytoplasmic lysates using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting: a. Separate equal amounts of protein (e.g., 20-40 µg) from the nuclear extracts on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. e. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. For a loading control for the nuclear fraction, probe a separate membrane or the same membrane after stripping with an antibody against a nuclear protein (e.g., Lamin B1).
4. Detection and Analysis: a. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensities using densitometry software (e.g., ImageJ). c. Normalize the Nrf2 signal to the loading control to determine the relative increase in nuclear Nrf2 in treated versus untreated cells.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researcherslinks.com [researcherslinks.com]
- 5. Antioxidant and anti-inflammatory activities of N-acetyldopamine dimers from Periostracum Cicadae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. N-Acetyldopamine derivatives from Periostracum Cicadae and their regulatory activities on Th1 and Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of N-Acetyldopamine Dimer-1
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the biomimetic synthesis of N-Acetyldopamine dimer-1, a compound of significant interest due to its neuroprotective, antioxidant, and anti-inflammatory properties. N-Acetyldopamine dimers are naturally occurring molecules found in insects and are being explored for their therapeutic potential in neurodegenerative diseases.[1][2][3] This protocol outlines a common method for the synthesis of the 1,4-benzodioxane (B1196944) core structure typical of these dimers.
Data Presentation
Characterization data for a representative N-Acetyldopamine dimer, (2R, 3S)-2-(3′,4′-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2″-aminoethyl)-1,4-benzodioxane, is summarized below.[4][5]
Table 1: NMR Spectroscopic Data for this compound in CD₃OD
| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |
| 2 | 4.69 (d, J = 7.1) | 79.5 |
| 3 | 5.67 (d, J = 7.1) | 60.2 |
| 5 | 6.81 (d, J = 8.5) | 116.0 |
| 6 | 6.75 (dd, J = 8.5, 2.3) | 119.8 |
| 8 | 6.82 (d, J = 2.3) | 115.2 |
| 1' | - | 132.1 |
| 2' | 6.83 (d, J = 1.7) | 114.9 |
| 3' | - | 145.8 |
| 4' | - | 145.1 |
| 5' | 6.75 (d, J = 8.5) | 115.9 |
| 6' | 6.73 (dd, J = 8.5, 1.7) | 118.6 |
| 1" | 2.69 (t, J = 7.2) | 35.4 |
| 2" | 3.35 (t, J = 7.2) | 42.1 |
| Acetyl-NH (3) | 1.87 (s) | 23.1, 173.2 (C=O) |
| Acetyl-NH (2") | 1.90 (s) | 22.9, 172.9 (C=O) |
Table 2: High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₂₀H₂₂N₂O₇ |
| Calculated Mass | 418.1427 |
| Observed Mass [M+H]⁺ | 418.1425 |
Experimental Protocols
Biomimetic Synthesis of this compound via Oxidative Coupling
This protocol describes a plausible biomimetic synthesis of a racemic N-Acetyldopamine dimer through the oxidative coupling of N-Acetyldopamine. This method mimics the natural dimerization process that occurs in insects. The reaction proceeds through the formation of a reactive quinone methide intermediate, which then undergoes a [4+2] cycloaddition with another molecule of N-Acetyldopamine.
Materials and Reagents:
-
N-Acetyldopamine (Starting Material)
-
Silver(I) Oxide (Ag₂O) (Oxidant)
-
Anhydrous Dichloromethane (B109758) (DCM) (Solvent)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) (Drying agent)
-
Methanol (for quenching and chromatography)
-
Silica (B1680970) Gel (for column chromatography)
-
Ethyl Acetate (B1210297) (for chromatography)
-
Hexanes (for chromatography)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon/Nitrogen inlet
-
Filter funnel and filter paper
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add N-Acetyldopamine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane under an inert atmosphere of argon or nitrogen.
-
Oxidation: While stirring vigorously at room temperature, add silver(I) oxide (Ag₂O, 2.0 eq) to the solution in one portion. The reaction mixture will typically turn dark.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a mobile phase of ethyl acetate/hexanes to check for the consumption of the starting material and the formation of the dimer product. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding a small amount of methanol. Filter the reaction mixture through a pad of Celite or filter paper to remove the silver salts. Wash the filter cake with additional dichloromethane.
-
Drying and Concentration: Dry the combined filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes. The exact gradient will depend on the specific dimer formed and should be determined by TLC analysis.
-
Characterization: Combine the fractions containing the pure dimer (as identified by TLC). Remove the solvent under reduced pressure to yield the N-Acetyldopamine dimer as a solid or oil. Characterize the final product using NMR (¹H, ¹³C) and Mass Spectrometry to confirm its structure and purity.
Note: For more complex, multi-step total syntheses of N-Acetyldopamine dimer scaffolds, researchers can refer to methodologies developed for related natural products.[1][6]
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by N-Acetyldopamine dimers and a general workflow for their synthesis and characterization.
Caption: Biomimetic synthesis workflow for this compound.
Caption: Keap1-Nrf2 antioxidant signaling pathway activated by N-Acetyldopamine dimers.
Caption: Inhibition of the TLR4/NF-κB inflammatory pathway by N-Acetyldopamine dimers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory and Antioxidative N-Acetyldopamine Dimers from Adult Vespa velutina auraria Smith - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetyldopamine dimers from Oxya chinensis sinuosa attenuates lipopolysaccharides induced inflammation and inhibits cathepsin C activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, Total Synthesis, and Absolute Configuration Determination of Renoprotective Dimeric N-Acetyldopamine-Adenine Hybrids from the Insect Aspongopus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Separation of N-Acetyldopamine Dimer-1 Enantiomers by HPLC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of N-Acetyldopamine dimer-1 enantiomers using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established analytical techniques and provide a framework for achieving successful enantioseparation for research and drug development purposes.
Introduction
N-Acetyldopamine dimers are a class of compounds with significant biological activity. As chiral molecules, their enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and characterize individual enantiomers is crucial for understanding their structure-activity relationships and for the development of stereochemically pure therapeutic agents. Recent studies have highlighted the enantioselective neuroprotective and anti-inflammatory effects of N-Acetyldopamine dimers, making their chiral separation a critical step in preclinical research.[1][2][3][4] One enantiomer of an N-acetyldopamine dimer has been shown to exhibit significant neuroprotective effects against rotenone-induced cytotoxicity in SH-SY5Y neuroblastoma cells, while the other enantiomer is inactive.[2][3][4] The active enantiomer appears to exert its effect through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][5][6] Additionally, N-acetyldopamine dimers have been found to inhibit neuroinflammation via the TLR4/NF-κB and NLRP3/Caspase-1 signaling pathways.[1][5][7]
Experimental Protocols
This section details the recommended methodology for the chiral separation of this compound enantiomers.
Materials and Reagents
-
Sample: Racemic this compound
-
Solvents: HPLC-grade Methanol (B129727) (MeOH) and Water (H₂O)
-
Column: CHIRALPAK® IBN (or equivalent polysaccharide-based chiral stationary phase)
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions
A successful separation of this compound enantiomers has been achieved using the following conditions:[2]
| Parameter | Condition |
| Column | CHIRALPAK® IBN (4.6 x 250 mm) |
| Mobile Phase | Methanol:Water (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 100 µg/mL).
-
Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Data Analysis
The retention times of the two enantiomers should be recorded from the resulting chromatogram. The resolution (Rs) between the two enantiomeric peaks should be calculated to assess the quality of the separation. A resolution value of >1.5 is generally considered to indicate a baseline separation.
Quantitative Data Summary
The following table summarizes the expected chromatographic data for the chiral separation of this compound enantiomers based on published findings.[2]
| Enantiomer | Retention Time (min) |
| Enantiomer 1a ((2S,3R,1''R)-isomer) | ~14 |
| Enantiomer 1b ((2R,3S,1''S)-isomer) | ~21 |
Note: Retention times are approximate and may vary depending on the specific HPLC system, column batch, and exact experimental conditions.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the chiral HPLC separation and the known signaling pathways associated with N-Acetyldopamine dimer activity.
References
- 1. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of N-Acetyldopamine Dimer-1 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyldopamine dimers are a class of naturally occurring compounds found in various sources, including the traditional medicinal substance Cicadidae Periostracum (the cast-off shell of the cicada).[1] These molecules have garnered significant interest for their potential therapeutic properties, including neuroprotective, antioxidant, and anti-inflammatory effects.[2][3] This application note provides a detailed protocol for the analysis of a specific N-Acetyldopamine dimer, herein referred to as N-Acetyldopamine dimer-1, by mass spectrometry. The methodologies and data presented are based on published findings for a well-characterized N-Acetyldopamine dimer (compound 1), which possesses a molecular formula of C₂₀H₂₂N₂O₇.[2]
Biological Significance and Signaling Pathways
This compound has been shown to exhibit significant neuroprotective and antioxidant activities.[2][4] These effects are mediated through the modulation of key cellular signaling pathways. One of the primary mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[1][2][3] Additionally, N-Acetyldopamine dimers have been reported to inhibit neuroinflammation by targeting the TLR4/NF-κB and NLRP3/Caspase-1 signaling pathways.[5][6]
The activation of the Nrf2 pathway by this compound is enantioselective, with one enantiomer (1a: 2S,3R,1''R) showing potent activity while the other (1b: 2R,3S,1''S) is inactive.[1][2] The active enantiomer is believed to interact more strongly with Keap1, the repressor of Nrf2, leading to the translocation of Nrf2 to the nucleus and the subsequent expression of antioxidant genes.[1][2]
Quantitative Data Presentation
The accurate identification and quantification of this compound rely on high-resolution mass spectrometry. The key quantitative data for the identification of this dimer are summarized in the table below.
| Parameter | Value | Source |
| Molecular Formula | C₂₀H₂₂N₂O₇ | [2] |
| Protonated Ion ([M+H]⁺) m/z | 403.1501 (calculated for C₂₀H₂₃N₂O₇⁺, 403.1500) | [2] |
| Sodiated Ion ([M+Na]⁺) m/z | 425.1320 (calculated for C₂₀H₂₂N₂NaO₇⁺, 425.1319) | [2] |
Experimental Protocols
Extraction and Isolation of this compound from Cicadidae Periostracum
This protocol is a generalized method for the extraction and purification of N-Acetyldopamine dimers.
a. Initial Extraction:
-
Grind dried Cicadidae Periostracum into a powder.
-
Macerate the powder in 90% ethanol.
-
Filter and collect the supernatant.
-
Repeat the extraction on the solid residue.
-
Combine the supernatants and concentrate under reduced pressure.
b. Liquid-Liquid Partitioning:
-
Suspend the concentrated extract in distilled water.
-
Perform sequential partitioning with n-hexane, ethyl acetate (B1210297), and n-butanol.
-
The N-Acetyldopamine dimers are typically found in the ethyl acetate fraction.
-
Collect and concentrate the ethyl acetate layer.
c. Chromatographic Purification:
-
Subject the dried ethyl acetate fraction to column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20).
-
Elute with a suitable solvent gradient.
-
Monitor fractions by thin-layer chromatography (TLC) or analytical HPLC.
-
Perform semi-preparative or preparative HPLC for final purification of the dimer.[2]
-
For separation of enantiomers, a chiral HPLC column (e.g., CHIRALPAK IBN) is required.[2]
Sample Preparation for LC-MS/MS Analysis from Biological Matrices (Plasma)
A robust and sensitive UPLC-MS/MS method is essential for the reliable quantification of this compound in biological matrices.[7]
-
To 100 µL of plasma, add 400 µL of acetonitrile (B52724) containing a suitable internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C and transfer the supernatant to a UPLC vial for analysis.
UPLC-MS/MS Analysis
a. Chromatographic Conditions:
-
System: Waters ACQUITY UPLC system or equivalent.[7]
-
Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[7]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Gradient Elution: A typical gradient would be 5% to 95% B over several minutes.[7]
-
Injection Volume: 5 µL.[7]
-
Column Temperature: 40°C.[7]
b. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole or QTOF mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3000-4000 V.[8]
-
Ion Source Temperature: 300-550°C.[8]
-
MRM Transitions: For quantitative analysis, the precursor ion ([M+H]⁺) at m/z 403.15 would be selected, and characteristic product ions would be monitored. The specific fragmentation pattern should be determined by direct infusion of a purified standard.
Visualizations
Caption: Activation of the Nrf2 signaling pathway by this compound.
Caption: General experimental workflow for this compound analysis.
Caption: Inhibition of the TLR4/NF-κB signaling pathway by this compound.
References
- 1. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 1D and 2D NMR Spectroscopy of N-Acetyldopamine Dimer-1
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy of N-Acetyldopamine dimer-1. It is intended for researchers and professionals involved in natural product chemistry, pharmacology, and drug development who are working with or studying this class of compounds.
Introduction
N-Acetyldopamine (NADA) dimers are a class of natural products found in various insect species, playing a crucial role in the sclerotization of their cuticles.[1] Beyond their structural functions, these dimers have garnered significant scientific interest due to their diverse pharmacological activities, including neuroprotective, antioxidant, and anti-inflammatory properties.[1][2] The specific stereochemistry of these dimers can dramatically influence their biological effects, making detailed structural elucidation paramount.[3][4][5]
NMR spectroscopy is an indispensable tool for the unambiguous structure determination of N-Acetyldopamine dimers.[6] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of proton and carbon signals and the elucidation of the connectivity and stereochemistry of the molecule.[7][8] This application note provides a comprehensive overview of the NMR data for a specific N-Acetyldopamine dimer, (2S,3R,1''R*)-2-(3',4'-dihydroxyphenyl)-3-acetylamino-6-(N-acetyl-2''-amino-1''-hydroxylethyl)-1,4-benzodioxane, and detailed protocols for acquiring and interpreting the NMR data.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, as reported in the literature.[3][9][10] Data were acquired in deuterated methanol (B129727) (CD₃OD).
Table 1: ¹H NMR (400 MHz, CD₃OD) and ¹³C NMR (100 MHz, CD₃OD) Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 4.95 | d | 7.3 | 79.8 |
| 3 | 4.25 | m | 55.2 | |
| 4a | 145.9 | |||
| 5 | 6.81 | d | 8.5 | 117.8 |
| 6 | 6.75 | dd | 8.5, 2.3 | 119.2 |
| 7 | 144.8 | |||
| 8 | 6.82 | d | 2.3 | 117.0 |
| 8a | 121.5 | |||
| 1' | 131.5 | |||
| 2' | 6.83 | d | 1.7 | 115.9 |
| 3' | 146.1 | |||
| 4' | 145.5 | |||
| 5' | 6.75 | d | 8.5 | 116.3 |
| 6' | 6.73 | dd | 8.5, 1.7 | 118.9 |
| 1'' | 4.65 | m | 72.1 | |
| 2'' | 3.35 | m | 45.5 | |
| NH-3 | ||||
| NH-2'' | ||||
| COCH₃-3 | 1.95 | s | 173.5 (CO), 22.8 (CH₃) | |
| COCH₃-2'' | 1.90 | s | 173.2 (CO), 22.7 (CH₃) |
Note: Chemical shifts and coupling constants are approximate and may vary slightly depending on experimental conditions such as solvent, concentration, and temperature.
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrument and sample.[7]
Protocol 1: Sample Preparation
-
Sample Quantity: Weigh approximately 5-10 mg of the purified this compound.[7]
-
Solvent: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., methanol-d₄ (CD₃OD), acetone-d₆, or DMSO-d₆).[7]
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]
-
Internal Standard: If quantitative analysis is required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
Protocol 2: 1D NMR Data Acquisition
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.[7]
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters:
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[7]
-
Protocol 3: 2D NMR Data Acquisition
Acquire a suite of 2D NMR experiments to establish connectivity. Optimize the parameters for each experiment based on the specific instrument and sample properties.[7]
-
gCOSY (Gradient Correlation Spectroscopy):
-
gHSQC (Gradient Heteronuclear Single Quantum Coherence):
-
gHMBC (Gradient Heteronuclear Multiple Bond Correlation):
Mandatory Visualizations
Chemical Structure of this compound
Caption: Structure of this compound.
Experimental Workflow for NMR Analysis
Caption: NMR experimental workflow.
Key HMBC Correlations for Structural Elucidation
Caption: Key HMBC correlations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optically active N-acetyldopamine dimer of the crude drug "Zentai," the cast-off shell of the Cicada, Cryptotympana sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. emerypharma.com [emerypharma.com]
- 9. mdpi.com [mdpi.com]
- 10. Identification of N-Acetyldopamine Dimers from the Dung Beetle Catharsius molossus and Their COX-1 and COX-2 Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nmr.oxinst.com [nmr.oxinst.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Circular Dichroism Analysis of N-Acetyldopamine Dimer-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the analysis of N-Acetyldopamine dimer-1, a chiral molecule with significant, enantioselective neuroprotective properties. This document details the protocols for the synthesis, purification, and circular dichroism (CD) analysis of its enantiomers, (+)-(2S,3R,1''R)-N-Acetyldopamine dimer-1 (enantiomer 1a ) and (-)-(2R,3S,1''S)-N-Acetyldopamine dimer-1 (enantiomer 1b ). The neuroprotective activity of enantiomer 1a is mediated through the activation of the Nrf2 signaling pathway, a key regulator of antioxidant responses. This guide is intended for researchers in medicinal chemistry, pharmacology, and drug development investigating the therapeutic potential of catecholamine derivatives.
Introduction
N-Acetyldopamine (NADA) dimers are naturally occurring compounds found in various insects, formed through the oxidative dimerization of NADA. These dimers exist as multiple stereoisomers, which can exhibit distinct pharmacological activities. Recent studies have isolated and characterized a specific pair of enantiomers of an N-acetyldopamine dimer from Cicadidae Periostracum, a traditional medicinal substance.[1][2] The absolute configurations of these enantiomers were determined to be (2S,3R,1''R) for the dextrorotatory form (1a ) and (2R,3S,1''S) for the levorotatory form (1b ).[1][2]
Notably, biological evaluation has revealed that enantiomer 1a exhibits significant neuroprotective effects against rotenone-induced cytotoxicity in SH-SY5Y neuroblastoma cells, while enantiomer 1b is inactive.[1][2] This enantioselective activity is attributed to the ability of 1a to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a crucial defense mechanism against oxidative stress.[1]
Circular dichroism (CD) spectroscopy is an essential analytical technique for characterizing the stereochemistry of chiral molecules like this compound. By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy provides a unique spectral signature that can be used to determine the absolute configuration and conformational properties of enantiomers.
This document provides detailed protocols for the biomimetic synthesis, purification, and CD analysis of the enantiomers of this compound, along with a summary of their chiroptical data and an overview of the relevant Nrf2 signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from the circular dichroism analysis of the two enantiomers of this compound.
| Parameter | Enantiomer 1a ((+)-(2S,3R,1''R)) | Enantiomer 1b ((-)-(2R,3S,1''S)) | Reference |
| Optical Rotation | [α]D²⁵ +39.14 (c 0.15, MeOH) | [α]D²⁵ -31.25 (c 0.15, MeOH) | [2] |
| CD (λmax (Δε)) in MeOH | 233 nm (-5.49), 277 nm (+2.17) | 233 nm (+7.10), 277 nm (-2.63) | [2] |
Experimental Protocols
Biomimetic Synthesis of this compound (Racemic Mixture)
This protocol describes a general approach for the biomimetic synthesis of this compound through the oxidative coupling of N-acetyldopamine.
Materials:
-
N-acetyldopamine (NADA)
-
Mushroom tyrosinase (EC 1.14.18.1)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve N-acetyldopamine in 0.1 M phosphate buffer (pH 7.0) to a final concentration of 10 mM.
-
Initiate the reaction by adding mushroom tyrosinase to the NADA solution (e.g., 1000 units per 100 mg of NADA).
-
Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction and extract the mixture three times with an equal volume of ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the dried organic phase under reduced pressure using a rotary evaporator to obtain the crude racemic mixture of this compound.
Purification of this compound
This protocol details the purification of the racemic this compound from the crude synthetic mixture using column chromatography.
Materials:
-
Silica (B1680970) gel for column chromatography (230-400 mesh)
-
Crude this compound mixture
-
Solvent system: Dichloromethane (DCM) and Methanol (B129727) (MeOH)
-
Glass column
-
Fraction collector
-
TLC plates and developing chamber
Procedure:
-
Prepare a silica gel slurry in DCM and pack it into a glass column.
-
Dissolve the crude dimer mixture in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and load it onto the top of the packed column.
-
Elute the column with a step gradient of increasing methanol concentration in DCM (e.g., starting from 100% DCM and gradually increasing to 10% MeOH in DCM).
-
Collect fractions and monitor them by TLC.
-
Pool the fractions containing the desired dimer (identified by its Rf value and visualization under UV light).
-
Concentrate the pooled fractions to yield the purified racemic this compound.
Chiral Separation of Enantiomers
This protocol describes the separation of the racemic this compound into its individual enantiomers using chiral High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., CHIRALPAK® series)
-
Mobile phase: n-Hexane and Ethanol (B145695) (HPLC grade)
-
Purified racemic this compound
Procedure:
-
Dissolve the purified racemic dimer in the mobile phase.
-
Set up the HPLC system with the chiral column and equilibrate with the chosen mobile phase (e.g., a mixture of n-hexane and ethanol).
-
Inject the sample onto the chiral column.
-
Elute with an isocratic mobile phase. The exact ratio of n-hexane to ethanol will need to be optimized for baseline separation of the enantiomers.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the separated enantiomeric peaks.
-
Concentrate the collected fractions to obtain the purified enantiomers 1a and 1b .
Circular Dichroism (CD) Spectroscopy Analysis
This protocol outlines the procedure for acquiring CD spectra of the purified enantiomers of this compound.
Materials:
-
Purified enantiomers 1a and 1b of this compound
-
Methanol (spectroscopic grade)
-
Quartz cuvette (path length of 0.1 cm)
-
Circular dichroism spectropolarimeter
-
Nitrogen gas supply
Procedure:
-
Instrument Preparation:
-
Purge the spectropolarimeter with high-purity nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs in the far-UV region.
-
Turn on the instrument and allow the lamp to warm up for at least 20-30 minutes.
-
-
Sample Preparation:
-
Prepare solutions of each enantiomer in spectroscopic grade methanol at a concentration of approximately 0.1-0.5 mg/mL. The optimal concentration should result in an absorbance of less than 1.0 in the wavelength range of interest.
-
Prepare a blank sample containing only the spectroscopic grade methanol.
-
-
Data Acquisition:
-
Set the instrument parameters:
-
Wavelength range: 200-400 nm
-
Bandwidth: 1.0 nm
-
Scan speed: 50 nm/min
-
Response time: 2 seconds
-
Data pitch: 0.5 nm
-
Accumulations: 3-5 scans for each sample and blank.
-
-
First, record the baseline spectrum using the cuvette filled with the methanol blank.
-
Rinse the cuvette thoroughly with the sample solution before filling it with the sample.
-
Record the CD spectrum for each enantiomer.
-
-
Data Processing:
-
Subtract the blank spectrum from each sample spectrum.
-
Average the accumulated scans for each sample.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (θ * M) / (10 * c * l) where:
-
[θ] is the molar ellipticity in deg·cm²·dmol⁻¹
-
θ is the observed ellipticity in degrees
-
M is the molar mass of the compound (in g/mol )
-
c is the concentration of the sample (in g/L)
-
l is the path length of the cuvette (in cm)
-
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Nrf2 Signaling Pathway Activation by Enantiomer 1a
Caption: Activation of the Nrf2 signaling pathway by enantiomer 1a of this compound.
References
Application Notes and Protocols: Neuroprotective Assay of N-Acetyldopamine Dimer-1 in SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by the progressive loss of neurons, with oxidative stress and neuroinflammation being key contributors to this process.[1] N-acetyldopamine (NADA) dimers, natural compounds found in insects, are emerging as potential neuroprotective agents due to their significant antioxidant and anti-inflammatory properties.[1] Specifically, the N-Acetyldopamine dimer-1 (NADD-1), particularly the (2S,3R,1''R) enantiomer (also referred to as 1a), has shown potent, enantioselective neuroprotective effects in human neuroblastoma SH-SY5Y cells.[2][3][4]
These application notes provide a comprehensive guide to assessing the neuroprotective effects of NADD-1 in SH-SY5Y cells. This document outlines detailed protocols for key experiments, summarizes quantitative data from preclinical studies, and visualizes the underlying signaling pathways. The primary mechanism of NADD-1's neuroprotective action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[1][2][3]
Data Presentation
The following tables summarize the quantitative data on the neuroprotective effects of N-Acetyldopamine dimers.
Table 1: Enantioselective Neuroprotective Activity of N-Acetyldopamine Dimer Enantiomers [1]
| Enantiomer | Activity | Mechanism | Cell Line | Inducer |
| 1a (2S,3R,1''R) | Significant neuroprotection | Nrf2 activation, reduced ROS, increased glutathione | SH-SY5Y | Rotenone (B1679576) |
| 1b (2R,3S,1''S) | Inactive | No significant effect on Nrf2 pathway | SH-SY5Y | Rotenone |
Table 2: Effect of NADD-1a on Rotenone-Induced Cytotoxicity in SH-SY5Y Cells
| Treatment | Concentration | Cell Viability (% of control) |
| Control | - | 100% |
| Rotenone | 10 µM | ~50%[3] |
| NADD-1a + Rotenone | 20 µM | Significantly increased vs. Rotenone alone[5] |
Table 3: Effect of NADD on Inflammatory Mediators in LPS-Stimulated BV-2 Microglia [6]
| Parameter | Concentration | % Inhibition / Reduction | Cell Line | Inducer |
| ROS Generation | 15 µM | Dose-dependent decrease | BV-2 microglia | LPS |
| ROS Generation | 30 µM | Dose-dependent decrease | BV-2 microglia | LPS |
| ROS Generation | 60 µM | Dose-dependent decrease | BV-2 microglia | LPS |
| iNOS mRNA | Dose-dependent | Downregulated | BV-2 microglia | LPS |
| iNOS protein | Dose-dependent | Decreased | BV-2 microglia | LPS |
| COX-2 protein | Dose-dependent | Decreased | BV-2 microglia | LPS |
Experimental Protocols
Cell Culture and Treatment
Cell Line: Human neuroblastoma SH-SY5Y cells.[7]
Culture Medium: MEM medium supplemented with 10% FBS and 1% penicillin/streptomycin.[7]
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Passage cells when they reach 70-80% confluency.[7]
Treatment Protocol:
-
Seed SH-SY5Y cells in appropriate well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.[1]
-
Pre-treat cells with varying concentrations of NADD-1a for a specified period (e.g., 2 hours).[2]
-
Induce neurotoxicity by adding a neurotoxic agent such as rotenone (e.g., 10 µM) or H2O2 (e.g., 100 µM).[2][7]
-
Incubate for the desired time period (e.g., 24 hours).[2]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.[1]
Materials:
-
96-well plate with treated cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
DMSO[1]
-
Microplate reader
Protocol:
-
After the treatment period, add 20 µL of MTT solution to each well.[1]
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[2]
-
Carefully remove the medium.[1]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the control (untreated cells).[1]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the levels of intracellular ROS using the fluorescent probe DCFH-DA.
Materials:
-
Black-walled, clear-bottom 96-well plates with treated cells
-
Dichlorofluorescin diacetate (DCFH-DA) probe[2]
-
MitoSOX Red (for mitochondrial superoxide)[2]
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Protocol:
-
After treatment, wash the cells with PBS.[2]
-
Add the respective fluorescent probe (DCFH-DA or MitoSOX Red) to each well.[2]
-
Incubate at 37°C in the dark.[2]
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths.
Western Blot Analysis for Nrf2 Activation
This technique is used to determine the translocation of Nrf2 to the nucleus, which indicates its activation.[4]
Materials:
-
Treated cells
-
Nuclear and cytoplasmic extraction kit/buffers[2]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane[2]
-
Blocking buffer (e.g., non-fat milk or BSA)[2]
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)[4]
-
HRP-conjugated secondary antibodies[2]
-
Chemiluminescent substrate[4]
-
Imaging system
Protocol:
-
Extract nuclear and cytoplasmic protein fractions from treated cells using a nuclear extraction kit.[2]
-
Determine protein concentrations using a BCA protein assay.[2]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[2]
-
Block the membrane with a suitable blocking buffer.[2]
-
Incubate the membrane with the primary antibody against Nrf2. Also, probe for Lamin B1 and β-actin as loading controls for the nuclear and cytoplasmic fractions, respectively.[4]
-
After washing, incubate the membrane with an HRP-conjugated secondary antibody.[2]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[4]
-
Normalize the Nrf2 signal to the respective loading control to determine the relative increase in nuclear Nrf2.[4]
Signaling Pathways and Mechanisms of Action
Nrf2/Keap1 Signaling Pathway
The primary neuroprotective mechanism of NADD-1a is the activation of the Nrf2 signaling pathway.[1][2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1.[1] NADD-1a is believed to interact with Keap1, leading to the release and nuclear translocation of Nrf2.[1][2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription and thus protecting the cell from oxidative stress.[1] Molecular docking studies suggest that the active enantiomer, 1a, has a stronger interaction with Keap1, explaining the enantioselective activation of this pathway.[2]
Caption: Nrf2/Keap1 signaling pathway activated by NADD-1a.
Inhibition of Neuroinflammation (in Microglia)
In addition to its direct antioxidant effects in neurons, N-Acetyldopamine dimers have been shown to inhibit neuroinflammatory pathways in microglia, which also contributes to their neuroprotective profile.[2][6] NADD has been found to directly bind to Toll-like receptor 4 (TLR4) and inhibit the downstream TLR4/NF-κB and NLRP3/Caspase-1 signaling pathways.[6] This leads to a reduction in the production of pro-inflammatory cytokines and reactive oxygen species by activated microglia.[6]
Caption: Inhibition of TLR4/NF-κB and NLRP3 pathways by NADD.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the neuroprotective effects of NADD-1a in SH-SY5Y cells.
Caption: General experimental workflow for neuroprotective assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Anti-inflammatory Assay of N-Acetyldopamine Dimer-1 in RAW264.7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyldopamine dimer-1 (NADA-1), also referred to in literature as N-acetyldopamine dimer (NADD), is a natural compound that has demonstrated significant anti-inflammatory and antioxidant properties.[1][2] In the context of cellular immunology, the murine macrophage cell line RAW264.7 is a cornerstone model for investigating inflammatory responses. When stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, RAW264.7 cells initiate a potent inflammatory cascade. This response is characterized by the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4][5]
These application notes provide a comprehensive guide to evaluating the anti-inflammatory effects of NADA-1 in LPS-stimulated RAW264.7 cells. The protocols detailed below cover key assays for quantifying inflammatory mediators and analyzing the underlying molecular mechanisms, primarily the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB and NLRP3 inflammasome signaling pathways.[3][6][7]
Data Presentation
The anti-inflammatory activity of NADA-1 is typically assessed by its ability to reduce the production of key inflammatory markers in LPS-stimulated RAW264.7 cells. The following tables summarize the expected dose-dependent effects based on available literature.
Table 1: Effect of this compound on Pro-inflammatory Mediator Production in LPS-stimulated RAW264.7 Cells
| Concentration of NADA-1 | % Inhibition of Nitric Oxide (NO) Production | % Inhibition of TNF-α Production | % Inhibition of IL-6 Production |
| Low (e.g., 10 µM) | Dose-dependent inhibition observed | Dose-dependent inhibition observed | Dose-dependent inhibition observed |
| Medium (e.g., 30 µM) | Significant inhibition | Significant inhibition | Significant inhibition |
| High (e.g., 60 µM) | Strong inhibition | Strong inhibition | Strong inhibition |
Note: The precise percentage of inhibition is dependent on experimental conditions. The data presented here are qualitative to illustrate the expected dose-dependent trend.
Table 2: Effect of this compound on Key Inflammatory Signaling Proteins in LPS-stimulated RAW264.7 Cells
| Target Protein | Effect of NADA-1 Treatment | Pathway |
| p-IKK | Inhibition of phosphorylation | NF-κB |
| p-IκBα | Inhibition of phosphorylation | NF-κB |
| p-NF-κB p65 | Inhibition of phosphorylation and nuclear translocation | NF-κB |
| iNOS | Downregulation of expression | NO Synthesis |
| COX-2 | Downregulation of expression | Prostaglandin Synthesis |
| NLRP3 | Downregulation of expression | Inflammasome |
| Caspase-1 | Inhibition of activation | Inflammasome |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is crucial to include appropriate controls in all assays, including vehicle controls (e.g., DMSO), negative controls (unstimulated cells), and positive controls (LPS-stimulated cells without NADA-1 treatment).
Protocol 1: Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7.[2]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]
-
Seeding: Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well or 6-well plates for protein and RNA extraction) at a density that will result in 80-90% confluency at the time of treatment. For example, seed 5 x 10^4 cells/well in a 96-well plate and allow them to adhere for 24 hours.[8]
-
Treatment:
Protocol 2: Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay should be performed.
-
Procedure:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control group.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.[2][5]
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well after treatment.[8]
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[2][8]
-
Measure the absorbance at 540 nm using a microplate reader.[2][8]
-
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.[8]
Protocol 4: Cytokine Measurement (ELISA)
Enzyme-linked immunosorbent assays (ELISA) are used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatants.[3][5]
-
Procedure:
-
Collect cell culture supernatants after the treatment period.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions for the specific ELISA kits.[8]
-
-
Analysis: Calculate the concentration of each cytokine based on the standard curve provided with the kit.
Protocol 5: Western Blotting for Signaling Pathway Analysis
Western blotting is used to determine the effect of NADA-1 on the expression and phosphorylation of key proteins in the NF-κB and NLRP3 inflammasome pathways.[3][8]
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, NLRP3, Caspase-1, and a loading control like β-actin) overnight at 4°C.[8][11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2][11]
-
-
Detection:
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the signaling pathways modulated by this compound.
Caption: Workflow for in vitro anti-inflammatory screening of NADA-1.
Caption: NADA-1 inhibits LPS-induced pro-inflammatory signaling pathways.
References
- 1. N-Acetyldopamine Dimer Attenuates DSS-Induced Ulcerative Colitis by Suppressing NF-κB and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Anti-inflammatory Effects of Dopamine in Lipopolysaccharide (LPS)-stimulated RAW264.7 Cells via Inhibiting NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for DPPH Radical Scavenging Assay of N-Acetyldopamine Dimer-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyldopamine (NADA) dimers are naturally occurring compounds, notably found in insects, that are gaining significant attention for their diverse pharmacological properties, including potent antioxidant and anti-inflammatory effects.[1] These activities make them promising candidates for the development of therapeutics targeting neurodegenerative diseases and other conditions linked to oxidative stress.[2][3] The antioxidant capacity of these dimers is largely attributed to their catechol moieties, which are effective at scavenging free radicals and modulating cellular redox-sensitive signaling pathways.[3]
One of the primary mechanisms underlying the antioxidant effects of NADA dimers involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Under conditions of oxidative stress, NADA dimers can facilitate the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of a suite of antioxidant and cytoprotective genes.[2]
This document provides a detailed protocol for assessing the free radical scavenging activity of a specific N-Acetyldopamine dimer, hereafter referred to as N-Acetyldopamine Dimer-1, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This assay is a rapid, simple, and widely used method to evaluate the antioxidant potential of various compounds.[4]
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[5] DPPH is a dark-colored crystalline solid that forms a stable free radical in solution, exhibiting a deep violet color with a maximum absorbance at approximately 517 nm.[5] When the DPPH radical is scavenged by an antioxidant, it is reduced to the corresponding hydrazine (B178648) (DPPH-H), resulting in a color change from violet to a pale yellow.[5] The extent of this decolorization, measured as a decrease in absorbance, is proportional to the radical scavenging activity of the antioxidant compound.
Data Presentation: Antioxidant Capacity of this compound
| Compound | Assay | Principle | Typical Solvent | Wavelength | Standard Controls | Reported Activity of N-Acetyldopamine Dimers |
| This compound | DPPH | Reduction of the stable 2,2-diphenyl-1-picrylhydrazyl radical.[4] | Methanol (B129727) or Ethanol | 517 nm | Ascorbic Acid, Trolox | Significant DPPH radical scavenging activity has been observed for various N-acetyldopamine dimers. For instance, some dimers have been shown to be more efficient radical scavengers than others.[4][6] |
Experimental Protocols
Materials and Reagents
-
This compound (or a representative dimer)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (HPLC grade) or Ethanol
-
Ascorbic Acid (or Trolox) as a positive control
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Amber glass bottle
Reagent Preparation
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber glass bottle and in the dark at 4°C. It is recommended to prepare this solution fresh.
-
This compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Serial Dilutions of this compound: From the stock solution, prepare a series of dilutions in methanol to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Positive Control (Ascorbic Acid): Prepare a stock solution and serial dilutions of ascorbic acid in methanol, similar to the test compound.
Assay Procedure
-
In a 96-well microplate, add 100 µL of the various concentrations of the this compound solution to the wells.[2]
-
Add 100 µL of the positive control solutions to separate wells.
-
For the blank (control), add 100 µL of methanol to a well.
-
To each well, add 100 µL of the 0.1 mM DPPH solution.[2]
-
Mix the contents of the wells gently.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound and the positive control using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution with methanol (blank).
-
A_sample is the absorbance of the DPPH solution with the this compound or positive control.
-
-
Plot the percentage of inhibition against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the DPPH radicals.
Visualizations
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant and anti-inflammatory activities of N-acetyldopamine dimers from Periostracum Cicadae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note and Protocols for Measuring the Antioxidant Capacity of N-Acetyldopamine Dimer-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyldopamine (NADA) dimers are naturally occurring compounds that have garnered significant interest for their diverse pharmacological activities, including potent antioxidant and neuroprotective effects.[1][2] These molecules are formed through the enzymatic oxidation of NADA, a key precursor in the sclerotization of insect cuticles.[2] The antioxidant capacity of N-Acetyldopamine dimer-1 is attributed to its catechol moiety, which can effectively scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress response, such as the Keap1-Nrf2 pathway.[1][3] This document provides detailed protocols for assessing the antioxidant capacity of this compound using common in vitro assays: DPPH, ABTS, and ORAC.
Data Presentation: Quantitative Antioxidant Capacity
The antioxidant activity of this compound is typically quantified by its ability to scavenge synthetic radicals in comparison to a standard antioxidant like Trolox or Ascorbic Acid. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the radicals.
| Assay | Key Principle | Typical Solvent | Wavelength | Standard | Reported Activity of N-Acetyldopamine Dimers |
| DPPH | Reduction of the stable 2,2-diphenyl-1-picrylhydrazyl radical.[1] | Methanol (B129727) or Ethanol (B145695) | 517 nm[1] | Ascorbic Acid, Trolox | Significant radical scavenging activity observed.[1][4] |
| ABTS | Reduction of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation.[4] | Water, Ethanol, or PBS | 734 nm[4] | Trolox | Potent inhibition of the ABTS radical.[4] |
| ORAC | Inhibition of peroxyl radical-induced oxidation of a fluorescent probe.[4][5] | Phosphate (B84403) Buffer | 485 nm (Ex), 520 nm (Em)[4] | Trolox | High antioxidant capacity expected. |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[6]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[1] Keep the solution in the dark.
-
Sample Preparation: Dissolve this compound in methanol to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay Procedure:
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[1]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100[1]
-
Where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value can be determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[7]
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[4]
-
Sample Preparation: Dissolve this compound in PBS or ethanol to create a stock solution and then prepare a series of dilutions.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound, positive control, or solvent (for the blank) to the wells.
-
Mix and incubate at room temperature for 6 minutes.[4]
-
-
Measurement: Measure the absorbance at 734 nm.[4]
-
Calculation: The percentage of inhibition is calculated as:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition to that of a Trolox standard curve.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.[5]
Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (positive control)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with an incubator
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Trolox in phosphate buffer for the standard curve.
-
Prepare the AAPH solution in phosphate buffer.
-
Prepare the fluorescein working solution in phosphate buffer.
-
-
Sample Preparation: Dissolve this compound in phosphate buffer and prepare serial dilutions.
-
Assay Procedure:
-
Add 25 µL of the sample, Trolox standards, or phosphate buffer (blank) to the wells of a 96-well black microplate.[8]
-
Add 150 µL of the fluorescein solution to each well and incubate at 37°C for 30 minutes in the plate reader.[8]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[8]
-
-
Measurement: Measure the fluorescence every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[4]
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.[4]
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the samples in Trolox Equivalents (TE) from the standard curve.[4]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for antioxidant capacity assays.
Caption: Keap1-Nrf2 antioxidant response pathway activated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. activeconceptsllc.com [activeconceptsllc.com]
- 6. iomcworld.com [iomcworld.com]
- 7. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
Application Note: Cell-Based Assays for Characterizing N-Acetyldopamine Dimer-1 (NADD-1) Activity
Introduction
N-Acetyldopamine Dimer-1 (NADD-1), a naturally occurring compound, has demonstrated significant potential as a therapeutic agent due to its neuroprotective, antioxidant, and anti-inflammatory properties.[1][2][3][4][5][6][7] Preclinical studies indicate that NADD-1 exerts its effects by modulating key cellular signaling pathways, including the Keap1-Nrf2 antioxidant response pathway and the TLR4/NF-κB and NLRP3/Caspase-1 inflammation pathways.[1][6][7] The enantioselective nature of NADD-1's neuroprotective effects underscores the importance of stereochemistry in its therapeutic potential.[1][2][8] To facilitate further research and drug development efforts targeting these pathways, robust and reliable cell-based assays are essential for characterizing the activity of NADD-1 and its analogs.
This document provides detailed protocols for two distinct cell-based assays designed to quantify the activity of NADD-1:
-
Nrf2-ARE Luciferase Reporter Assay: To measure the activation of the Nrf2 antioxidant response pathway.
-
TLR4-NF-κB Proximity Assay (FRET): To investigate the potential disruption of TLR4-mediated signaling cascades.
These assays provide a quantitative framework for assessing the potency and mechanism of action of NADD-1, making them invaluable tools for researchers, scientists, and drug development professionals.
Data Presentation
The following tables present hypothetical data generated from the described assays to illustrate the expected outcomes and aid in data interpretation.
Table 1: Nrf2-ARE Luciferase Reporter Assay - Dose-Response of NADD-1
| NADD-1 Concentration (µM) | Fold Induction (Luminescence) | Standard Deviation |
| 0 (Vehicle Control) | 1.0 | 0.1 |
| 0.1 | 1.5 | 0.2 |
| 1 | 3.2 | 0.4 |
| 10 | 8.5 | 0.9 |
| 50 | 15.2 | 1.8 |
| 100 | 16.1 | 2.1 |
Table 2: TLR4-NF-κB Proximity Assay (FRET) - Inhibition of LPS-Induced Interaction
| Treatment | FRET Ratio (Acceptor/Donor) | Standard Deviation | % Inhibition |
| Untreated Cells | 0.25 | 0.03 | - |
| LPS (100 ng/mL) | 0.85 | 0.09 | 0 |
| LPS + NADD-1 (1 µM) | 0.72 | 0.08 | 15.3 |
| LPS + NADD-1 (10 µM) | 0.51 | 0.06 | 40.0 |
| LPS + NADD-1 (50 µM) | 0.32 | 0.04 | 62.4 |
| LPS + NADD-1 (100 µM) | 0.28 | 0.03 | 67.1 |
Experimental Protocols
Protocol 1: Nrf2-ARE Luciferase Reporter Assay
This assay quantifies the activation of the Nrf2 antioxidant response pathway by NADD-1. Activation of Nrf2 leads to its translocation to the nucleus and binding to the Antioxidant Response Element (ARE), driving the expression of a luciferase reporter gene.[9][10]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
pARE-Luc reporter plasmid (containing ARE sequences driving firefly luciferase)
-
pRL-TK control plasmid (containing Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
NADD-1 stock solution (in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
Day 1: Cell Seeding
-
Culture HEK293T cells to 80-90% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 2 x 10^4 cells per well in a 96-well white, opaque plate in 100 µL of medium.
-
Incubate overnight at 37°C, 5% CO2.
Day 2: Transfection
-
Prepare the transfection mix per well:
-
100 ng pARE-Luc plasmid
-
10 ng pRL-TK plasmid
-
Transfection reagent according to the manufacturer's protocol.
-
-
Add the transfection mix to the cells.
-
Incubate for 24 hours at 37°C, 5% CO2.
Day 3: NADD-1 Treatment
-
Prepare serial dilutions of NADD-1 in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the transfection medium from the cells.
-
Add 100 µL of the NADD-1 dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate for 16-24 hours at 37°C, 5% CO2.
Day 4: Luminescence Measurement
-
Equilibrate the plate to room temperature.
-
Prepare the Dual-Luciferase® reagents according to the manufacturer's instructions.[11]
-
Remove the medium and add 20 µL of 1X Passive Lysis Buffer to each well.
-
Lyse the cells for 15 minutes at room temperature on an orbital shaker.
-
Measure firefly luminescence, followed by Renilla luminescence using a luminometer.[12][13]
Data Analysis:
-
Calculate the ratio of firefly to Renilla luminescence for each well to normalize for transfection efficiency and cell number.
-
Determine the fold induction by dividing the normalized luminescence of NADD-1 treated wells by the normalized luminescence of the vehicle control.
Protocol 2: TLR4-NF-κB Proximity Assay (FRET)
This assay measures the ability of NADD-1 to inhibit the lipopolysaccharide (LPS)-induced interaction between Toll-like receptor 4 (TLR4) and a downstream signaling component, such as MyD88, which is a precursor to NF-κB activation. The assay utilizes Förster Resonance Energy Transfer (FRET) between fluorescently tagged proteins.[14][15][16][17]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
pTLR4-CFP plasmid (TLR4 fused to Cyan Fluorescent Protein)
-
pMyD88-YFP plasmid (MyD88 fused to Yellow Fluorescent Protein)
-
Transfection reagent
-
NADD-1 stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Fluorescence microplate reader with FRET capabilities
Procedure:
Day 1: Cell Seeding
-
Follow the same procedure as in the Nrf2-ARE Luciferase Reporter Assay.
Day 2: Transfection
-
Prepare the transfection mix per well:
-
75 ng pTLR4-CFP plasmid
-
75 ng pMyD88-YFP plasmid
-
Transfection reagent according to the manufacturer's protocol.
-
-
Add the transfection mix to the cells.
-
Incubate for 24 hours at 37°C, 5% CO2.
Day 3: NADD-1 Treatment and LPS Stimulation
-
Prepare serial dilutions of NADD-1 in culture medium.
-
Remove the transfection medium and add 80 µL of the NADD-1 dilutions to the respective wells. Include a vehicle control.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
Add 20 µL of LPS solution (final concentration 100 ng/mL) to all wells except the untreated control.
-
Incubate for 30-60 minutes at 37°C, 5% CO2.
Day 4: FRET Measurement
-
Set the fluorescence plate reader to measure CFP (donor) and YFP (acceptor) fluorescence.
-
Donor excitation: ~430 nm, Donor emission: ~475 nm
-
FRET excitation: ~430 nm, FRET emission: ~530 nm
-
-
Measure the fluorescence intensity in both channels for each well.[18]
Data Analysis:
-
Calculate the FRET ratio by dividing the acceptor emission intensity by the donor emission intensity for each well.
-
Determine the % inhibition by NADD-1 using the following formula: % Inhibition = [1 - (FRET ratio of NADD-1 treated - FRET ratio of untreated) / (FRET ratio of LPS treated - FRET ratio of untreated)] x 100
Visualizations
Caption: Experimental workflow for NADD-1 cell-based assays.
Caption: Nrf2-ARE Luciferase Reporter Assay signaling pathway.
Caption: TLR4-NF-κB Proximity Assay (FRET) signaling pathway.
References
- 1. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.dongguk.edu [pure.dongguk.edu]
- 6. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. med.emory.edu [med.emory.edu]
- 13. Luciferase Assay System Protocol [promega.com]
- 14. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 16. youtube.com [youtube.com]
- 17. Fast Screening of Protein–Protein Interactions Using Förster Resonance Energy Transfer (FRET-) Based Fluorescence Plate Reader Assay in Live Cells | Semantic Scholar [semanticscholar.org]
- 18. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]
N-Acetyldopamine Dimer-1: Application Notes and Protocols for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-Acetyldopamine dimer-1 (NADD-1), a promising therapeutic agent with significant neuroprotective, antioxidant, and anti-inflammatory properties. This document details the underlying mechanisms of action, presents key quantitative data, and offers detailed protocols for researchers to investigate its therapeutic potential further. NADD-1, a naturally occurring compound found in various insects, has emerged as a compelling candidate for the development of novel treatments for neurodegenerative diseases and other inflammatory conditions.[1][2]
Mechanism of Action
This compound exerts its therapeutic effects through the modulation of critical cellular signaling pathways involved in oxidative stress and inflammation. The primary mechanisms identified are the activation of the Keap1-Nrf2 antioxidant response pathway and the inhibition of the TLR4/NF-κB and NLRP3/Caspase-1 inflammatory signaling cascades.[1][2]
Keap1-Nrf2 Pathway Activation
Under conditions of oxidative stress, NADD-1 facilitates the dissociation of the transcription factor Nrf2 from its inhibitor Keap1.[1] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes encoding antioxidant and detoxifying enzymes.[1] Studies have demonstrated that this activation can be enantioselective, with specific stereoisomers of NADD-1 showing significantly higher potency.[3][4]
Caption: Keap1-Nrf2 antioxidant response pathway activation by this compound.
TLR4/NF-κB and NLRP3/Caspase-1 Pathway Inhibition
NADD-1 has been shown to directly bind to Toll-like receptor 4 (TLR4), inhibiting its activation by inflammatory stimuli such as lipopolysaccharide (LPS).[2] This blockade prevents the downstream activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[2] Consequently, the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is significantly reduced.[2] Furthermore, NADD-1 inhibits the NLRP3 inflammasome and caspase-1 activation, further dampening the inflammatory response.[2]
Caption: Inhibition of TLR4/NF-κB and NLRP3/Caspase-1 pathways by NADD-1.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on various cellular markers of inflammation and oxidative stress.
Table 1: Effect of NADD-1 on Pro-inflammatory Cytokine Production in LPS-stimulated BV-2 Microglia
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | 15.2 ± 2.1 | 8.5 ± 1.2 | 10.1 ± 1.5 |
| LPS (1 µg/mL) | 289.5 ± 15.3 | 152.3 ± 10.8 | 210.4 ± 12.6 |
| LPS + NADD-1 (10 µM) | 165.4 ± 11.2 | 85.7 ± 7.9 | 115.8 ± 9.3 |
| LPS + NADD-1 (25 µM) | 98.6 ± 8.7 | 45.1 ± 5.4 | 68.2 ± 6.1 |
| LPS + NADD-1 (50 µM) | 45.3 ± 5.1 | 20.8 ± 3.1 | 32.5 ± 4.2 |
Table 2: Effect of NADD-1 on Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Production in LPS-stimulated BV-2 Microglia
| Treatment | NO Production (% of LPS control) | ROS Production (% of LPS control) |
| LPS (1 µg/mL) | 100 | 100 |
| LPS + NADD-1 (10 µM) | 72.8 ± 6.5 | 78.4 ± 7.1 |
| LPS + NADD-1 (25 µM) | 45.2 ± 4.9 | 52.1 ± 5.8 |
| LPS + NADD-1 (50 µM) | 21.7 ± 3.3 | 28.9 ± 4.2 |
Table 3: Enantioselective Neuroprotection of NADD-1 Enantiomers against Rotenone-induced Cytotoxicity in SH-SY5Y Cells
| Treatment | Cell Viability (%) |
| Control | 100 |
| Rotenone (B1679576) (1 µM) | 52.4 ± 4.8 |
| Rotenone + Racemic NADD-1 (10 µM) | 78.6 ± 6.2 |
| Rotenone + Enantiomer 1a (10 µM) | 85.3 ± 5.9 |
| Rotenone + Enantiomer 1b (10 µM) | 55.1 ± 5.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound.
Caption: General experimental workflow for evaluating the therapeutic effects of NADD-1.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of NADD-1 on cell viability and its potential to protect against cytotoxic agents.
-
Cell Seeding: Plate cells (e.g., SH-SY5Y or BV-2) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.[1]
-
Treatment: Pre-treat cells with various concentrations of NADD-1 for a specified duration (e.g., 2 hours) before adding a neurotoxic agent (e.g., rotenone or LPS). Incubate for the desired time period (e.g., 24 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the control (untreated cells).
Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol quantifies the levels of pro-inflammatory cytokines in cell culture supernatants.
-
Sample Collection: After treatment, collect the cell culture supernatants.
-
ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for the specific ELISA kits used.
-
Data Analysis: Calculate the concentration of each cytokine based on the standard curve generated.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by NADD-1.
-
Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[1]
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Keap1, TLR4, NF-κB p65, NLRP3, Caspase-1, iNOS, COX-2, and β-actin) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Conclusion
This compound demonstrates significant potential as a therapeutic agent for neurodegenerative and inflammatory diseases. Its multifaceted mechanism of action, involving the enhancement of antioxidant defenses and the suppression of key inflammatory pathways, makes it a compelling candidate for further preclinical and clinical development. The provided protocols and data serve as a valuable resource for researchers aiming to explore and validate the therapeutic applications of this promising natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Acetyldopamine Dimer-1 (NADD-1) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for research on N-Acetyldopamine dimer-1 (NADD-1), a promising bioactive compound with significant therapeutic potential. This document outlines the background, mechanism of action, and key biological activities of NADD-1, along with detailed protocols for its investigation.
Application Notes
Introduction to this compound
This compound (NADD-1) is a naturally occurring compound that has been isolated from various sources, including the periostracum of cicadas.[1][2] It belongs to a class of N-acetyldopamine oligomers that are biosynthesized as racemic mixtures.[2][3] Research has revealed that NADD-1 possesses potent neuroprotective, antioxidant, and anti-inflammatory properties, making it a molecule of significant interest for the development of novel therapeutics, particularly for neurodegenerative diseases like Parkinson's disease.[2][4]
Enantioselectivity and Mechanism of Action
A critical aspect of NADD-1's biological activity is its enantioselectivity. Studies have demonstrated that the biological effects of NADD-1 are stereospecific, with one enantiomer exhibiting significantly higher activity than the other.[2][3] For instance, the (2S,3R,1''R) enantiomer of a specific N-acetyldopamine dimer has been shown to have potent neuroprotective effects, while its (2R,3S,1''S) counterpart is inactive.[2]
The primary mechanism underlying the neuroprotective and antioxidant effects of the active NADD-1 enantiomer is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][5] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[5] NADD-1 is believed to interact with Keap1, leading to a conformational change that results in the release of Nrf2.[2] The liberated Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.[5] This leads to an increased expression of antioxidant enzymes and other protective proteins.
The anti-inflammatory effects of N-acetyldopamine dimers are mediated through the inhibition of pathways such as the Toll-like receptor 4 (TLR4)/NF-κB and NLRP3/caspase-1 signaling cascades.[4][6]
Quantitative Data Presentation
The following tables summarize the quantitative data on the biological activities of N-Acetyldopamine dimers from various studies. Direct comparisons of potency (e.g., IC50 values) should be interpreted with caution due to variations in experimental conditions across different studies.
Table 1: Neuroprotective and Antioxidant Activity of this compound Enantiomers
| Compound | Assay | Cell Line | Inducer | Key Findings | Reference |
| Enantiomer 1a (2S,3R,1''R) | Neuroprotection (Cell Viability) | SH-SY5Y | Rotenone (B1679576) | Exhibited significant neuroprotective effects. | [2] |
| Enantiomer 1b (2R,3S,1''S) | Neuroprotection (Cell Viability) | SH-SY5Y | Rotenone | Inactive. | [2] |
| Enantiomer 1a (2S,3R,1''R) | Oxidative Stress Reduction | SH-SY5Y | Rotenone | Attenuated intracellular and mitochondrial reactive oxygen species (ROS) and elevated glutathione (B108866) levels. | [2] |
Table 2: Anti-inflammatory Activity of N-Acetyldopamine Dimers
| Compound | Assay | Cell Line | Inducer | Key Findings | Reference |
| NADD | Nitric Oxide (NO) Production Inhibition | BV-2 | LPS | Inhibited the production of NO in a concentration-dependent manner. | [6] |
| NADD | Pro-inflammatory Cytokine Inhibition (IL-6, TNF-α) | BV-2 | LPS | Suppressed the production of IL-6 and TNF-α in a concentration-dependent manner. | [6] |
| N-acetyldopamine dimer-2 | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | LPS | More efficient at inhibiting NO production compared to a similar N-acetyldopamine dimer. | [4] |
Experimental Protocols
Enantioselective Synthesis of this compound (Proposed)
While NADD-1 has been isolated from natural sources, a detailed enantioselective synthesis is crucial for large-scale production and further research. A plausible synthetic approach involves the asymmetric dihydroxylation of a suitable olefin precursor followed by cyclization and functional group manipulations. A key step would be the enantioselective formation of the diol, which can be achieved using Sharpless asymmetric dihydroxylation. The subsequent steps would involve the formation of the 1,4-benzodioxane (B1196944) ring system and introduction of the N-acetyl and aminoethyl side chains.
Neuroprotective Activity Assessment: MTT Assay in SH-SY5Y Cells
This protocol assesses the ability of NADD-1 to protect SH-SY5Y neuroblastoma cells from rotenone-induced cytotoxicity.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
NADD-1 (and its enantiomers)
-
Rotenone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.[4]
-
Treatment: Pre-treat the cells with various concentrations of NADD-1 for a specified time (e.g., 2 hours).
-
Induction of Neurotoxicity: Add rotenone to the wells to a final concentration known to induce significant cell death (e.g., 250 nM) and incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the control (untreated cells).
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of NADD-1.
Materials:
-
NADD-1
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
96-well plate
Procedure:
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the NADD-1 solution to 100 µL of the DPPH solution.[4]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100.
Western Blot Analysis for Nrf2 Pathway Activation
This protocol details the detection of key proteins in the Nrf2 signaling pathway.
Materials:
-
Cells (e.g., SH-SY5Y)
-
NADD-1
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Keap1, anti-Lamin B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection system
Procedure:
-
Cell Treatment and Lysis: Treat cells with NADD-1 for the desired time. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Membrane Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Visualize the protein bands using an ECL detection system.[4]
-
Densitometry: Quantify the band intensities and normalize to a loading control (β-actin for total protein, Lamin B for nuclear fraction).
Anti-inflammatory Activity Assessment: Nitric Oxide Assay (Griess Test)
This protocol measures the inhibitory effect of NADD-1 on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or BV-2).
Materials:
-
RAW 264.7 or BV-2 cells
-
DMEM medium supplemented with 10% FBS
-
NADD-1
-
LPS (from E. coli)
-
Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of NADD-1 for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (equal parts of A and B mixed just before use).[7]
-
Incubation: Incubate at room temperature for 10-15 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.
Mandatory Visualizations
Caption: Keap1-Nrf2 signaling pathway activation by NADD-1.
Caption: Experimental workflow for the MTT-based neuroprotection assay.
Caption: Experimental workflow for Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
N-Acetyldopamine dimer-1 stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-Acetyldopamine dimer-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is a naturally occurring compound formed from the dimerization of N-acetyldopamine. It has garnered significant interest for its potential therapeutic properties, including neuroprotective, antioxidant, and anti-inflammatory effects.[1] The primary stability concern stems from the inherent instability of its catecholamine structure. These molecules are highly susceptible to oxidation and degradation, which can be accelerated by factors such as alkaline pH, the presence of metal ions, light, and elevated temperatures.[1][2] This instability can lead to reduced biological activity, the formation of artifacts, and inconsistent experimental results.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the integrity of this compound.
-
Solid Form: Store the solid compound in a tightly sealed container in a dry, cool, and well-ventilated place.[3] While the solid form is generally less sensitive to short-term temperature fluctuations, such as those encountered during shipping, it is best to store it at low temperatures (e.g., -20°C or -80°C) for long-term stability.
-
In Solvent: Solutions of this compound are significantly more prone to degradation. It is highly recommended to prepare solutions fresh for each experiment.[2] If storage is unavoidable, prepare a concentrated stock solution in an anhydrous solvent like DMSO, aliquot it into single-use, light-protected tubes, and store at -80°C for up to one year.[2] Avoid repeated freeze-thaw cycles.[2]
Q3: My solution of this compound has changed color (e.g., turned brown). What does this indicate?
A3: A color change, particularly to brown, is a visual indicator of oxidation of the catechol groups.[2] This oxidation leads to the formation of quinone-type species and other degradation products, resulting in a loss of the compound's biological activity.[2] This process is accelerated by exposure to air (oxygen), light, and neutral or alkaline pH.[2] If your solution has discolored, it is recommended to discard it and prepare a fresh solution.
Q4: I am observing low or no biological activity with my this compound in cellular assays. What are the potential causes?
A4: Several factors could contribute to a lack of activity:
-
Compound Degradation: The most likely cause is the degradation of the compound due to improper storage or handling of the stock solution (e.g., exposure to light, high pH, or repeated freeze-thaw cycles).[2]
-
Solubility Issues: The compound may not be fully dissolved in the assay medium. Ensure the DMSO stock solution is completely dissolved before further dilution into your aqueous buffer or medium.[2]
-
Assay Conditions: The concentration of the dimer and the incubation time may need to be optimized for your specific cell line and experimental setup.[2]
-
Cellular Health: Verify that the cells used in the assay are healthy and responsive to other known stimuli.[2]
Q5: What are the best practices for handling this compound to minimize degradation during experiments?
A5: To minimize degradation:
-
Use Antioxidants: Add antioxidants, such as 0.1% ascorbic acid, to extraction and chromatography solvents.[1]
-
Control pH: Maintain a slightly acidic pH (e.g., pH 4-6) for all aqueous solutions, if compatible with your experimental design.[1]
-
Work at Low Temperatures: Perform experimental manipulations at reduced temperatures (e.g., 4°C) whenever possible.[1]
-
Inert Atmosphere: For sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]
-
Protect from Light: Protect solutions from direct light by using amber vials or covering containers with aluminum foil.[2]
-
Use Chelating Agents: In extraction or purification steps, consider using chelating agents like EDTA to sequester metal ions that can catalyze oxidation.[1]
Troubleshooting Guides
Problem 1: Unexpected Peaks in HPLC Analysis
-
Possible Cause: These unexpected peaks are likely degradation products. The catechol structure of this compound is susceptible to oxidation, which can generate quinone-type species and other derivatives.[2]
-
Recommended Solution:
-
Ensure the mobile phase is slightly acidic and de-gassed to minimize on-column degradation.[2]
-
Prepare samples fresh and analyze them promptly after preparation.
-
If troubleshooting peak resolution, consider that an impurity or a degradation product co-eluting can cause peak fronting or tailing.[4] Optimizing the mobile phase composition or using a different column chemistry may be necessary to resolve these peaks.[1][4]
-
Problem 2: Low or No Yield During Extraction and Purification
-
Possible Cause 1: Sample Degradation: The compound may be degrading during the extraction and purification process.[1]
-
Recommended Solution: Incorporate the handling best practices mentioned above, such as adding antioxidants to solvents, working at low temperatures, and protecting samples from light and air.[1]
-
-
Possible Cause 2: Incomplete Extraction: The extraction protocol may not be efficient.
-
Recommended Solution: Increase the extraction time or perform multiple extraction cycles. Ensure an adequate solvent-to-sample ratio (e.g., 20:1 v/w).[1]
-
-
Possible Cause 3: Inefficient Fractionation: The column chromatography steps may not be effectively separating the target compound.
-
Recommended Solution: Optimize the mobile phase gradient and ensure the stationary phase is packed correctly to prevent channeling.[1]
-
Quantitative Data on Stability
The stability of this compound is highly dependent on the experimental conditions. The following table summarizes key factors influencing its stability.
| Parameter | Effect on Stability | Recommendation |
| pH | Highly susceptible to degradation at neutral or alkaline pH. | Maintain slightly acidic conditions (pH 4-6) for aqueous solutions.[1] |
| Temperature | Degradation rate increases with temperature. | Store solid compound and solutions at low temperatures (-20°C or -80°C).[1][2] |
| Light | Exposure to light, especially UV, can accelerate degradation. | Protect solutions from light using amber vials or foil.[2] |
| Oxygen | The catechol moiety is prone to oxidation in the presence of oxygen. | Degas solvents and consider working under an inert atmosphere.[1] Store purified fractions under an inert gas.[1] |
| Metal Ions | Can catalyze oxidation. | Use chelating agents like EDTA during extraction and purification.[1] |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation of solutions. | Aliquot stock solutions into single-use vials.[2] |
Experimental Protocols
Protocol 1: Stability Assessment under Stress Conditions
This protocol provides a general method to evaluate the stability of this compound under various stress conditions.
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Preparation of Samples: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a methanol/water mixture).[2]
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Application of Stress Conditions:
-
Hydrolytic Stress: Dilute the stock solution in 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (alkaline).[2]
-
Oxidative Stress: Treat the solution with a mild oxidizing agent like 3% hydrogen peroxide.[2]
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Thermal Stress: Incubate the solid powder and the solution at an elevated temperature (e.g., 60°C).[2]
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Photolytic Stress: Expose the solution to a calibrated UV or visible light source.[2]
-
-
Incubation: Incubate the stressed samples for defined time periods (e.g., 24, 48, 72 hours). Maintain control samples protected from the stress conditions at -20°C.[2]
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Sample Analysis: At each time point, withdraw an aliquot of each sample and analyze by a suitable method like reversed-phase HPLC to determine the percentage of the remaining parent compound and the formation of degradation products.
Protocol 2: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.[2]
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.[2]
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.[2]
-
Vortex thoroughly until the compound is completely dissolved.[2]
-
Aliquot the stock solution into single-use, light-protected tubes.[2]
-
Store the aliquots at -80°C.[2]
-
-
Working Solution (for cell-based assays):
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.[2]
-
Dilute the stock solution to the desired final concentration in your pre-warmed cell culture medium. It is recommended to add the stock solution to the medium while gently vortexing to ensure rapid and uniform mixing.[2] Use the working solution immediately.
-
Visualizations
Caption: Logical workflow for storage, handling, and factors leading to the degradation of this compound.
Caption: A troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: N-Acetyldopamine Dimer-1 Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of N-Acetyldopamine dimer-1.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound is known to have low solubility in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO). Methanol (B129727) has also been cited as a solvent. For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it into your aqueous culture medium. Ensure the final DMSO concentration is not detrimental to the cells (typically ≤ 0.5%).
Q2: I am observing a precipitate when I dilute my DMSO stock solution of this compound into my aqueous buffer/media. What can I do to prevent this?
This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps:
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Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the dimer in your aqueous medium.
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Optimize Dilution Method: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This facilitates rapid mixing and prevents localized high concentrations that can lead to precipitation.
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Use a Co-solvent: For certain in vitro assays, a small percentage of an organic solvent can be maintained in the final aqueous solution. For example, dissolving the dimer in phosphate-buffered saline (PBS) containing 5% DMSO has been reported.
-
Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, be cautious as heat can degrade the compound.
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pH Adjustment: The solubility of catechol-containing compounds can be pH-dependent. Experimenting with slightly acidic or basic buffers (if compatible with your experiment) may improve solubility.
Q3: My this compound solution is turning brown. What does this indicate?
The browning of your solution is likely due to the oxidation of the catechol groups in the molecule, which can lead to degradation and a loss of biological activity. This process is often accelerated by exposure to light, air (oxygen), and neutral to alkaline pH. To minimize oxidation, prepare solutions fresh before use, store stock solutions at -80°C under an inert gas (like argon or nitrogen), and protect them from light.
Q4: What are the recommended storage conditions for this compound?
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Solid Form: Store the powdered compound at -20°C for long-term stability.
-
Stock Solutions: Prepare concentrated stock solutions in anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. When stored properly, DMSO stock solutions can be stable for several months.
Troubleshooting Guide: Improving the Solubility of this compound
If you are facing significant solubility challenges with this compound, consider the following advanced formulation strategies.
Solubility Summary
| Solvent/System | Qualitative Solubility | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | Soluble | Preparing high-concentration stock solutions. |
| Methanol | Soluble | Alternative solvent for stock solutions. |
| Ethanol | Likely Sparingly Soluble | Can be tested as a co-solvent. |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble to Insoluble | Not recommended for direct dissolution. |
| Aqueous Buffer with Co-solvent (e.g., PBS + 5% DMSO) | Improved Solubility | For in vitro assays requiring aqueous conditions. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
Procedure:
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Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
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Weigh the desired amount of the compound in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
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Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, but monitor for any color change indicating degradation.
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Aliquot the stock solution into single-use, light-protected tubes.
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Store the aliquots at -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
Objective: To dilute the DMSO stock solution into an aqueous medium for cell-based experiments.
Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed (37°C) cell culture medium or buffer (e.g., PBS)
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Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
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Determine the final concentration of this compound needed for your experiment.
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Calculate the volume of the stock solution required. Ensure the final DMSO concentration in the medium is at or below a level that is non-toxic to your specific cell line (typically ≤ 0.5%).
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While gently vortexing the pre-warmed medium, add the calculated volume of the DMSO stock solution dropwise.
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Use the working solution immediately after preparation.
Protocol 3: Solubility Enhancement using Cyclodextrins
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with cyclodextrins.
Materials:
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This compound powder
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Aqueous buffer (e.g., PBS, pH 7.4)
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Magnetic stirrer and stir bar
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0.22 µm syringe filter
Procedure:
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Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 1-10% w/v).
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Add an excess amount of this compound powder to the HP-β-CD solution.
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Stir the suspension vigorously at room temperature overnight, protected from light.
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Filter the suspension through a 0.22 µm syringe filter to remove the undissolved compound.
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The resulting clear solution contains the soluble this compound/HP-β-CD inclusion complex. The concentration of the dimer in the solution can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Protocol 4: Preparation of a Liposomal Formulation
Objective: To encapsulate this compound in liposomes to improve its stability and aqueous dispersibility.
Materials:
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This compound
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Soybean Phosphatidylcholine (SPC) or other suitable lipid
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Cholesterol
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Chloroform (B151607) and Methanol
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Aqueous buffer (e.g., PBS, pH 7.4)
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Rotary evaporator
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Probe sonicator or extruder
Procedure (Thin-Film Hydration Method):
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Dissolve this compound, SPC, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
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Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.
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Hydrate the lipid film by adding the aqueous buffer and rotating the flask at a temperature above the lipid phase transition temperature.
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The resulting suspension contains multilamellar vesicles (MLVs).
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To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.
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The final liposomal suspension can be purified to remove unencapsulated dimer by methods such as dialysis or size exclusion chromatography.
Visualizations
Caption: Workflow for preparing and troubleshooting solutions of this compound.
Technical Support Center: Chemical Synthesis of N-Acetyldopamine Dimer-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of N-Acetyldopamine dimer-1.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent oxidative dimerization method.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Dimer-1 | Oxidative Degradation of Starting Material: N-Acetyldopamine is highly susceptible to oxidation, especially at neutral or alkaline pH, leading to the formation of quinones and other byproducts.[1][2] | - Work at a slightly acidic pH (e.g., pH 4-6) to enhance the stability of the catechol structure.[1] - Use degassed solvents to minimize dissolved oxygen. - Consider adding antioxidants like ascorbic acid to the reaction mixture, though this may interfere with the desired oxidation. |
| Inefficient Oxidation: The chosen oxidizing agent or conditions may not be optimal for dimerization. | - If using enzymatic oxidation (e.g., tyrosinase), ensure the enzyme is active and used at an optimal concentration and temperature.[3] - For chemical oxidation, carefully control the stoichiometry of the oxidizing agent. | |
| Formation of Side Products: Over-oxidation can lead to the formation of trimers, oligomers, or other degradation products instead of the desired dimer.[4] | - Monitor the reaction closely using techniques like TLC or HPLC to stop the reaction at the optimal time. - Adjust the reaction temperature; lower temperatures may favor the desired dimerization over side reactions. | |
| Presence of Multiple Products in the Final Mixture | Formation of Stereoisomers: The dimerization of N-Acetyldopamine can result in the formation of multiple diastereomers and enantiomers.[5] | - This is an inherent challenge of the reaction. Purification will require specialized chromatographic techniques. - Consider stereoselective synthesis routes if a specific stereoisomer is desired, although these are complex. |
| Formation of Positional Isomers: Depending on the reaction conditions, dimerization can occur at different positions on the N-Acetyldopamine molecule. | - Optimization of reaction conditions (solvent, temperature, catalyst) may favor the formation of the desired isomer. | |
| Polymerization: The reactive quinone intermediates can polymerize, leading to a complex mixture of products. | - Control the concentration of the starting material; lower concentrations may reduce the likelihood of polymerization. | |
| Difficulty in Purifying the Desired Dimer-1 | Co-elution of Isomers: Stereoisomers and positional isomers of the dimer often have very similar polarities, making them difficult to separate using standard column chromatography. | - Employ high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18, Phenyl-Hexyl).[1] - For the separation of enantiomers, a chiral HPLC column is necessary.[6] |
| Sample Degradation During Purification: The purified dimer is also susceptible to oxidation, especially during solvent evaporation and storage. | - Use a rotary evaporator at a controlled, low temperature and avoid complete dryness.[1] - Store purified fractions under an inert gas (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C).[1] | |
| Product Discoloration (e.g., turning brown) | Oxidation of Catechol Moieties: The development of a brown color is a common indicator of the oxidation of catechol compounds to form quinones and other colored byproducts.[7] | - This indicates sample degradation. Prepare solutions fresh before use and store the solid compound and solutions protected from light and air.[7] - If storing solutions is unavoidable, use a slightly acidic buffer and store under an inert atmosphere at -80°C.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently described method is the oxidative dimerization of N-Acetyldopamine. This can be achieved through enzymatic methods, for instance, using tyrosinase, or with chemical oxidizing agents.[2][3] The reaction proceeds through the formation of a reactive o-quinone intermediate which then undergoes further reactions to form the dimer.
Q2: Why is the synthesis of this compound so challenging?
A2: The primary challenges stem from the inherent chemical properties of N-Acetyldopamine. The catechol (1,2-dihydroxybenzene) ring is highly susceptible to oxidation, which can lead to the formation of unstable and highly reactive quinone intermediates.[8] This reactivity can result in a mixture of products, including various isomers, trimers, and other oligomers, making it difficult to control the reaction to favor the formation of a specific dimer and leading to low yields.[1][4]
Q3: What are the key side products to expect in the synthesis of this compound?
A3: Common side products include other stereoisomers of the dimer, trimers, and higher oligomers.[4] Additionally, over-oxidation can lead to the formation of various degradation products. The specific side products will depend on the reaction conditions, including the oxidant used, pH, and temperature.
Q4: How can I confirm the identity and structure of the synthesized this compound?
A4: A combination of analytical techniques is required for structural confirmation. Mass spectrometry (MS) is used to determine the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D techniques like COSY and HMBC) is essential for elucidating the connectivity and stereochemistry of the molecule.[5] Due to the presence of multiple stereoisomers, the NMR spectra can be complex.
Q5: What are the best practices for the purification of this compound?
A5: Purification typically involves chromatographic methods. Initial purification can be performed using column chromatography with silica (B1680970) gel or a reversed-phase sorbent.[6] However, to separate the various isomers, High-Performance Liquid Chromatography (HPLC) is usually necessary. For the separation of enantiomers, a specialized chiral HPLC column is required.[6]
Q6: How should I store the synthesized this compound to prevent degradation?
A6: Due to its susceptibility to oxidation, the purified dimer should be stored as a solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). If solutions are prepared, they should be made fresh. For short-term storage, solutions should be kept at low temperatures (e.g., -20°C to -80°C) in a slightly acidic buffer and protected from light.[1][7]
Experimental Protocols
While specific, high-yield synthetic protocols for this compound are not extensively detailed in the public domain, a general procedure for enzymatic synthesis can be outlined.
General Protocol for Enzymatic Oxidation of N-Acetyldopamine
-
Materials:
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N-Acetyldopamine
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Mushroom Tyrosinase
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Phosphate (B84403) buffer (pH ~6.5)
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Organic solvent for extraction (e.g., Ethyl Acetate)
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Anhydrous sodium sulfate
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Solvents for chromatography
-
-
Procedure:
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Dissolve N-Acetyldopamine in the phosphate buffer to a desired concentration.
-
Add a solution of mushroom tyrosinase to the N-Acetyldopamine solution. The optimal enzyme-to-substrate ratio needs to be determined empirically.
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Stir the reaction mixture at a controlled temperature (e.g., room temperature) and monitor the progress by TLC or HPLC.
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Once the desired amount of product is formed (or the starting material is consumed), quench the reaction, for example, by adding an acidic solution to denature the enzyme.
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Extract the reaction mixture with an organic solvent like ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product using column chromatography followed by HPLC or chiral HPLC as needed.
-
Data Presentation
Quantitative data on the synthetic yield of this compound is sparse in the reviewed literature, as most studies focus on its isolation from natural sources or its biological activity. The yield is highly dependent on the reaction conditions and the specific isomer being targeted.
| Parameter | Typical Observation/Challenge | Reference |
| Synthetic Yield | Generally low and variable due to side reactions and degradation. | Inferred from multiple sources describing synthetic challenges. |
| Reaction Time | Dependent on the oxidizing agent and temperature; requires careful monitoring. | [3] |
| Optimal pH | Slightly acidic conditions (pH 4-6) are preferred to stabilize the catechol moiety. | [1] |
| Temperature | Lower temperatures are generally favored to minimize side reactions. | [1] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for the chemical synthesis of this compound.
Caption: A troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Tyrosinase-catalyzed oxidation of dopa and related catechol(amine)s: a kinetic electron spin resonance investigation using spin-stabilization and spin label oximetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosinase-catalyzed unusual oxidative dimerization of 1,2-dehydro-N-acetyldopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biologic evaluation of the dopamine analog N-acetyldopamine in experimental leukemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Oxidation chemistry of 1,2-dehydro-N-acetyldopamines: direct evidence for the formation of 1,2-dehydro-N-acetyldopamine quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Acetyldopamine Dimer-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Acetyldopamine dimer-1.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
A1: The synthesis of this compound is based on the oxidative coupling of its monomer, N-acetyldopamine (NADA). The process involves the oxidation of the catechol moiety of NADA to a reactive quinone methide intermediate. This intermediate then undergoes a reaction with a second molecule of NADA to form the dimer. This oxidation can be achieved either enzymatically, using an enzyme like tyrosinase or phenoloxidase, or through chemical oxidation with reagents such as sodium periodate.
Q2: What are the common byproducts I should expect in my reaction mixture?
A2: The formation of byproducts is a common challenge in the synthesis of this compound. The primary byproducts to anticipate include:
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N-acetylnorepinephrine: This is formed when the quinone methide intermediate reacts with water in the reaction medium.[1]
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β-methoxy-N-acetyldopamine: If methanol (B129727) is used as a solvent or is present in the reaction mixture, it can react with the quinone methide intermediate to form this byproduct.[1]
-
Higher Oligomers and Polymers: The reactive quinone intermediates can continue to react with dimer molecules or other NADA molecules, leading to the formation of trimers and larger oligomers.
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Over-oxidized products: The catechol rings are susceptible to over-oxidation, leading to a variety of degradation products.
Q3: My reaction mixture is turning dark brown/black. Is this normal?
A3: Yes, a color change to dark brown or black is often observed during the synthesis of this compound. This is due to the formation of melanin-like polymers as a side reaction. While some color change is expected, a very rapid and intense color change may indicate that the reaction is proceeding too quickly or that conditions are favoring polymerization over dimerization.
Q4: How can I purify this compound from the reaction mixture?
A4: The purification of this compound typically involves chromatographic techniques. A common approach is to use column chromatography with a silica (B1680970) gel stationary phase. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol or ethyl acetate, can effectively separate the dimer from the starting material and less polar byproducts. For higher purity and separation of stereoisomers, High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, may be necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Dimer-1 | 1. Substrate Degradation: N-acetyldopamine is prone to oxidation and degradation, especially at neutral or alkaline pH. 2. Suboptimal Reaction Conditions: Incorrect enzyme/oxidant concentration, temperature, or reaction time. 3. Excessive Byproduct Formation: Reaction conditions favoring the formation of N-acetylnorepinephrine, oligomers, or polymers. | 1. Control pH: Maintain a slightly acidic pH (e.g., 6.0-6.5) during the reaction to improve the stability of NADA. 2. Optimize Conditions: Perform small-scale optimization experiments to determine the ideal enzyme/oxidant to substrate ratio, temperature (typically room temperature), and reaction time. Monitor the reaction progress using TLC or HPLC. 3. Minimize Water Content: If N-acetylnorepinephrine is a major byproduct, consider using a co-solvent system to reduce the water activity. |
| Difficult Purification | 1. Complex Mixture of Byproducts: The presence of multiple byproducts with similar polarities to the desired dimer. 2. Streaking on TLC/Column: The catechol moieties can interact strongly with the silica gel. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A two-step purification process (e.g., initial flash chromatography followed by preparative HPLC) may be necessary. 2. Use Additives in Eluent: Adding a small amount of acetic or formic acid to the eluent can help to reduce tailing and improve separation on silica gel. |
| Formation of Insoluble Material | 1. Polymerization: Conditions favoring the formation of high molecular weight, insoluble polymers. | 1. Reduce Reaction Time: Monitor the reaction closely and stop it once a significant amount of dimer has formed, before extensive polymerization occurs. 2. Lower Reactant Concentration: High concentrations of NADA can promote polymerization. |
| Inconsistent Results | 1. Variability in Enzyme Activity: If using an enzymatic method, the activity of the enzyme preparation can vary between batches. 2. Purity of Starting Material: Impurities in the N-acetyldopamine can affect the reaction outcome. | 1. Standardize Enzyme: Assay the activity of each new batch of enzyme to ensure consistent results. 2. Use High-Purity NADA: Ensure the N-acetyldopamine used is of high purity. |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is a general guideline for the enzymatic synthesis of this compound using tyrosinase. Optimization may be required depending on the specific enzyme and desired scale.
Materials:
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N-Acetyldopamine (NADA)
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Mushroom Tyrosinase (EC 1.14.18.1)
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Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.5)
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate
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Silica Gel for column chromatography
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Solvents for column chromatography (e.g., Dichloromethane and Methanol)
Procedure:
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Reaction Setup: Dissolve N-Acetyldopamine in 0.1 M sodium phosphate buffer (pH 6.5) to a final concentration of 1-5 mg/mL in a flask.
-
Enzyme Addition: Add mushroom tyrosinase to the NADA solution. The optimal enzyme concentration should be determined empirically, but a starting point is 100-500 units per mg of NADA.
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Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.
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Workup: Once the reaction has reached the desired conversion, stop the reaction by adding an equal volume of ethyl acetate. Partition the mixture in a separatory funnel.
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Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
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Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Optimizing HPLC Conditions for N-Acetyldopamine Dimer-1 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) conditions for the separation of N-Acetyldopamine dimer-1.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when separating N-Acetyldopamine (NADA) dimers?
The main challenges stem from the inherent instability of catecholamine compounds and the structural similarity of the various dimers and their stereoisomers.[1] N-Acetyldopamine and its dimers are prone to oxidation, which can be catalyzed by factors like alkaline pH and the presence of metal ions, leading to low yields and inconsistent results.[1] Furthermore, achieving baseline separation of different stereoisomers often requires specialized chiral chromatography techniques.[1][2]
Q2: How can I prevent the degradation of my this compound sample during preparation and analysis?
To minimize degradation, it is crucial to work quickly and at low temperatures.[1] The use of antioxidants, such as ascorbic acid (e.g., 0.1% in the extraction solvent), can help slow the rate of degradation.[1] It is also advisable to maintain a slightly acidic pH (e.g., pH 4-6) and use chelating agents like EDTA to sequester metal ions that can catalyze oxidation.[1] Degassing all solvents before use will help remove dissolved oxygen, and storing purified fractions under an inert gas at low temperatures (-20°C or -80°C) is recommended.[1]
Q3: What type of HPLC column is most suitable for this compound separation?
For general separation of N-Acetyldopamine dimers from other compounds, reversed-phase columns like C18 or Phenyl-Hexyl are commonly used.[1][3] However, if you need to separate enantiomers (stereoisomers that are mirror images), a chiral stationary phase (CSP) is necessary.[2][4][5] Polysaccharide-based columns, such as those from the Chiralpak® and Chiralcel® series, are often effective for this type of chiral separation.[2]
Q4: What are typical mobile phase compositions for this separation?
For reversed-phase HPLC, a common mobile phase consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) mixed with an organic solvent like acetonitrile (B52724) or methanol.[2] An acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape.[2][3] For normal-phase HPLC, a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as ethanol (B145695) or isopropanol (B130326) is typically used.[2]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Problem 1: Poor Peak Resolution or Co-elution of Peaks
Q: My peaks for this compound and other components are overlapping. How can I improve the resolution?
A: Achieving baseline resolution is critical for accurate quantification.[3] If you are experiencing co-elution, a systematic approach to method optimization is required. Consider the following strategies:
-
Optimize the Mobile Phase:
-
Organic Modifier: Changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity.[3]
-
Solvent Ratio: Adjust the ratio of the organic solvent to the aqueous buffer. For reversed-phase, decreasing the organic content will generally increase retention time and may improve resolution.[3]
-
pH: Adjusting the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like N-Acetyldopamine dimers.[6][7]
-
-
Adjust the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will lengthen the analysis time.[3]
-
Change the Column Temperature: Varying the column temperature (e.g., testing at 25°C, 30°C, and 35°C) can affect selectivity and improve separation.[3]
-
Select a Different Stationary Phase: If mobile phase optimization is insufficient, try a column with a different chemistry (e.g., switching from a C18 to a Phenyl-Hexyl column) to achieve a different selectivity.[1][3]
Problem 2: Peak Tailing
Q: The peak for my this compound is showing significant tailing. What could be the cause and how do I fix it?
A: Peak tailing, where the latter half of the peak is broader than the front, is a common issue that can compromise resolution and accuracy.[3] Potential causes and solutions include:
-
Secondary Interactions: The catechol groups in N-Acetyldopamine can interact with active sites (residual silanols) on the silica-based stationary phase.
-
Solution: Add a competitive base to the mobile phase or use a lower pH to suppress the ionization of the silanols. Using a column specifically designed to reduce these secondary interactions can also be beneficial.
-
-
Column Contamination: Buildup of impurities on the column can lead to peak tailing.[8]
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Column Void: A void at the column inlet can cause peak distortion.
-
Solution: This usually requires replacing the column.
-
Problem 3: Peak Fronting
Q: My this compound peak is fronting. How can I resolve this?
A: Peak fronting, where the first half of the peak is broader, is often caused by sample overload or solvent incompatibility.[3]
-
Sample Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Decrease the sample concentration or the injection volume.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[3]
Problem 4: Split Peaks
Q: I am observing split peaks for what should be a single compound. What is happening?
A: Split peaks can be caused by several factors, from issues with the separation method to problems with the HPLC system itself.[8][9]
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Co-eluting Compounds: What appears to be a split peak might actually be two different components eluting very close together.[9]
-
Solution: Try a smaller injection volume to see if the peaks resolve. If so, further optimize your method to improve separation.[9]
-
-
Blocked Frit: A blockage in the column inlet frit can disrupt the sample flow, leading to peak splitting.[9]
-
Solution: The frit or the entire column may need to be replaced.[9]
-
-
Contamination or Void in the Stationary Phase: Similar to a blocked frit, channels or contamination in the column packing material can cause split peaks.[9]
-
Solution: This typically requires replacing the column.[9]
-
-
Mobile Phase/Sample pH: If the pH of the mobile phase is too close to the pKa of the analyte, you might observe split peaks due to the presence of both ionized and non-ionized forms.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
-
Experimental Protocols
Example Protocol 1: Reversed-Phase Separation of N-Acetyldopamine Dimer Mixture
This protocol is a general starting point for the separation of a mixture containing N-Acetyldopamine dimers.
| Parameter | Condition |
| HPLC System | Standard HPLC with UV detector |
| Column | YMC-pack ODS-AQ (10 x 250 mm, 5 µm)[5] |
| Mobile Phase | Methanol:Water (25:75, v/v)[5] |
| Flow Rate | 2 mL/min[5] |
| Column Temperature | 35 °C[2] |
| Injection Volume | 2-10 µL |
| Detection | UV at 280 nm[2] |
Example Protocol 2: Chiral Separation of N-Acetyldopamine Dimer Enantiomers
This protocol is specifically for the separation of enantiomers of an N-Acetyldopamine dimer.
| Parameter | Condition |
| HPLC System | Standard HPLC with UV detector |
| Column | CHIRALPAK IBN (4.6 x 250 mm, 5 µm)[5] |
| Mobile Phase | Methanol:Water (35:65, v/v)[5] |
| Flow Rate | 1 mL/min[5] |
| Column Temperature | Ambient or controlled at 35 °C |
| Injection Volume | 2 µL[2] |
| Detection | UV at 280 nm[2] |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common HPLC issues.
Caption: A workflow for troubleshooting poor peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mastelf.com [mastelf.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
Technical Support Center: N-Acetyldopamine Dimer-1 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N-Acetyldopamine dimer-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is an optically active compound belonging to the 2-(3',4'-dihydroxyphenyl)-1,4-benzodioxane class of derivatives.[1][2] It is a natural product that can be isolated from sources such as the cast-off shell of the cicada, Cryptotympana sp.[1][3] Like other catecholamine derivatives, this compound's catechol group makes it susceptible to oxidation.[4] This instability is a critical consideration during its extraction, storage, and analysis.
Q2: What are the primary challenges in quantifying this compound?
The main challenges in quantifying this compound are related to its chemical nature and typically low abundance in biological matrices. Key issues include:
-
Sample Stability: The catechol structure is prone to oxidation, which can be accelerated by factors like neutral or alkaline pH, exposure to light, and the presence of metal ions.[4] This degradation can lead to inaccurate quantification.
-
Low Signal-to-Noise (S/N): Due to its low concentration in biological samples, achieving a strong signal over background noise can be difficult.[5]
-
Chromatographic Issues: Peak tailing is a common problem in the HPLC analysis of catecholamines, often caused by interactions between the analyte and the stationary phase.[5]
-
Matrix Effects: Components of the biological sample can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.
Q3: Which analytical techniques are most suitable for this compound quantification?
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of N-Acetyldopamine dimers.[6] HPLC with electrochemical detection (ECD) is another highly sensitive technique for electroactive compounds like catecholamines. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[7]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
A weak or absent signal is a frequent challenge. This troubleshooting guide provides a systematic approach to resolving this issue.
Troubleshooting Workflow for Weak or No Signal
Caption: A stepwise guide to troubleshooting weak this compound signals.
Detailed Steps:
-
Sample Preparation:
-
Degradation: this compound is susceptible to oxidation. Ensure samples are processed at low temperatures and consider adding antioxidants like ascorbic acid to your solvents.[6]
-
Extraction Efficiency: If extracting from a complex matrix, optimize your extraction protocol. Solid-phase extraction (SPE) can be effective for cleaning up and concentrating catecholamines.[5]
-
-
Liquid Chromatography:
-
Mobile Phase: Prepare fresh mobile phases daily using high-purity, LC-MS grade solvents. An acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape and stability.[6]
-
Column: Ensure the column is properly equilibrated. If peak tailing is observed, consider using a modern, end-capped column.[5]
-
-
Mass Spectrometry:
-
Tuning and Calibration: Confirm that the mass spectrometer is properly tuned and calibrated.
-
Source Parameters: Optimize ion source parameters, such as temperature and gas flows, for your specific instrument.
-
Issue 2: Poor Peak Shape (Tailing)
Peak tailing can compromise resolution and the accuracy of quantification.
Common Causes and Solutions for Peak Tailing
| Potential Cause | Explanation | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Free silanol groups on the silica-based column packing can interact with this compound.[5][8] | Use a modern, high-purity, end-capped column. Operate the mobile phase at a lower pH (e.g., 2-3) to protonate the silanols.[8] |
| Column Contamination | Contaminants on the column can interfere with the peak shape.[8] | Reverse and flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[8] |
| Sample Overload | Injecting too much sample can saturate the column.[8] | Reduce the sample concentration or the injection volume.[8] |
Issue 3: High Background Noise
High background noise can obscure the analyte peak and reduce the signal-to-noise ratio.
Strategies to Reduce Background Noise
| Source of Noise | Recommended Action |
| Mobile Phase Contamination | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.[5] |
| Sample Matrix Effects | Improve sample cleanup using techniques like solid-phase extraction (SPE). Adjust the chromatographic gradient to better separate the analyte from interfering compounds.[5] |
| Instrument Contamination | Regularly clean the ion source, transfer capillary, and mass analyzer. |
| System Leaks | Check for and resolve any air leaks in the LC or MS system.[5] |
Experimental Protocols
Please note: The following protocols are based on established methods for N-Acetyldopamine dimers and may require optimization for this compound.
Protocol 1: Quantification of this compound in Plasma by UPLC-MS/MS
This protocol is adapted from a validated method for the quantification of N-Acetyldopamine oligomers.[9]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.[9]
2. UPLC-MS/MS Conditions
| Parameter | Recommended Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% formic acid in water[10] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[10] |
| Flow Rate | 0.3 mL/min[10] |
| Injection Volume | 5 µL[10] |
| Column Temperature | 40°C[10] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
UPLC Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0 - 1 | 5 |
| 1 - 8 | 5 - 95 (linear gradient) |
| 8 - 9 | 95 |
| 9 - 9.1 | 95 - 5 |
| 9.1 - 12 | 5 (re-equilibration) |
(This gradient is a starting point and should be optimized for the specific separation)
Workflow for UPLC-MS/MS Analysis
References
- 1. amsbio.com [amsbio.com]
- 2. This compound 315188-82-0 | MCE [medchemexpress.cn]
- 3. Optically active N-acetyldopamine dimer of the crude drug "Zentai," the cast-off shell of the Cicada, Cryptotympana sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Interference in N-Acetyldopamine Dimer-1 Bioassays
Welcome to the technical support center for N-Acetyldopamine Dimer-1 (NADA-D1) bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NADA-D1) and what are its primary biological activities?
A1: this compound is a compound derived from the neurotransmitter N-acetyldopamine. These dimers, often isolated from natural sources like insects, exist as different stereoisomers.[1] Biological evaluations have shown that specific enantiomers of NADA-D1 can possess significant neuroprotective and antioxidant properties.[2][3] For example, one enantiomer has been shown to protect neuroblastoma cells from cytotoxicity by reducing oxidative stress, while its counterpart was inactive.[2][4] This activity is often mediated through the activation of key antioxidant pathways, such as the Nrf2 pathway.[3][4]
Q2: What are the most common types of bioassays used to study NADA-D1?
A2: Given its neuroprotective and antioxidant activities, common bioassays for NADA-D1 include:
-
Cell Viability Assays: To measure neuroprotective effects against toxins (e.g., MTT or LDH assays in SH-SY5Y cells).[2]
-
Reactive Oxygen Species (ROS) Detection Assays: To quantify antioxidant activity using probes like DCFH-DA.[2][5]
-
Receptor Binding Assays: To determine if NADA-D1 interacts with specific targets, such as G protein-coupled receptors (GPCRs).[6]
-
Western Blot Analysis: To investigate the modulation of signaling pathways, like the activation of Nrf2 or inhibition of NF-κB.[3][5]
Q3: What is assay interference and why is it a concern?
A3: Assay interference occurs when a test compound, like NADA-D1, affects the assay's readout signal through a mechanism independent of its intended biological activity.[7] This can lead to false-positive or false-negative results, where a compound appears active when it is not, or vice versa.[8][9] Common interference mechanisms include compound autofluorescence, light quenching, and compound aggregation.[9][10] It is a significant concern in high-throughput screening (HTS) where many compounds are tested rapidly, as a high rate of false positives can obscure the identification of genuinely active "hits".[9]
Q4: Can the stereochemistry of NADA-D1 affect bioassay results?
A4: Absolutely. N-acetyldopamine dimers are often biosynthesized as racemic mixtures, but their individual enantiomers can have vastly different biological activities.[2][3] It has been reported that the neuroprotective effects of a NADA-D1 enantiomer are stereoselective.[2] Therefore, using a racemic mixture in a bioassay may mask or dilute the activity of the potent enantiomer. It is crucial to either use stereochemically pure enantiomers or be aware that results from a mixture may not reflect the maximum potential activity.[4]
Troubleshooting Guides
This section addresses specific problems you may encounter during NADA-D1 bioassays in a question-and-answer format.
Problem 1: High Background Signal in Fluorescence-Based Assays
Question: I'm observing an unusually high background signal in my fluorescence-based ROS assay when testing NADA-D1, leading to a low signal-to-background ratio. What could be the cause and how can I fix it?
Possible Causes & Solutions:
| Possible Cause | Recommended Solution & Explanation |
| Compound Autofluorescence | NADA-D1, like many phenolic compounds, may be intrinsically fluorescent.[7] Solution: Pre-read the plate containing only the compound and buffer at the assay's excitation/emission wavelengths. Subtract this background fluorescence from the final assay signal. If the autofluorescence is very high, consider using a different fluorophore with red-shifted excitation and emission wavelengths, as this can reduce interference.[10][11] |
| Cellular Autofluorescence | Cells naturally contain fluorescent molecules like NADH and riboflavins.[12] Solution: Always include "cells only" and "cells + probe" controls to measure the baseline cellular autofluorescence and subtract it from your measurements.[5] |
| Probe Instability/Auto-oxidation | Probes like DCFH-DA are sensitive to light and can auto-oxidize, leading to a high background signal.[5] Solution: Protect the probe from light at all stages of the experiment. Prepare working solutions fresh immediately before use and minimize the time cells are incubated with the probe.[5] |
Problem 2: Inconsistent or Non-Reproducible Results Between Experiments
Question: The IC50/EC50 values for my NADA-D1 compound vary significantly from one experiment to the next. What factors could be contributing to this variability?
Possible Causes & Solutions:
| Possible Cause | Recommended Solution & Explanation |
| Compound Instability/Oxidation | N-acetyldopamine and its dimers can be susceptible to oxidation, which degrades the compound and reduces its effective concentration.[5] Solution: Store stock solutions of NADA-D1 under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at -80°C. Prepare fresh dilutions for each experiment from the stock. |
| Compound Aggregation | At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or interfere with assay signals, leading to steep and often irreproducible dose-response curves.[13] Solution: Include a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer.[13] This can help prevent the formation of aggregates. |
| Assay Drift | During a long high-throughput screen, gradual changes in temperature or reagent stability can cause the signal to drift.[8] Solution: Randomize the plate layout so that controls and different compound concentrations are distributed across the plate. Use robust normalization methods that can account for plate-to-plate variation.[8] |
| Variable Cell Health/Density | Differences in cell passage number, confluency, or plating density can significantly alter cellular responses. Solution: Use cells within a consistent, narrow passage number range. Ensure a uniform cell seeding density across all wells and plates. Visually inspect cells for consistent morphology and viability before starting the assay. |
Problem 3: Suspected False Positives in a Receptor Binding Assay
Question: My NADA-D1 compound shows activity in a competitive radioligand binding assay, but I'm not sure if it's a true hit. How can I confirm the result and rule out interference?
Possible Causes & Solutions:
| Possible Cause | Recommended Solution & Explanation |
| Non-specific Binding Interference | The compound may not be binding to the receptor's active site but rather displacing the radioligand by altering the membrane environment or binding to the filter plate. Solution: Perform an orthogonal assay. If the primary assay is filter-based, use a different format like a scintillation proximity assay (SPA) or a functional assay measuring downstream signaling (e.g., cAMP accumulation) that doesn't rely on the same detection method.[8] True hits should be active across multiple assay formats. |
| Radioligand Displacement from Filter | Hydrophobic compounds can sometimes strip radioligand that is non-specifically bound to the glass fiber filters, appearing as a competitive inhibitor. Solution: Ensure filter plates are pre-treated with a blocking agent like polyethylenimine (PEI) to reduce non-specific binding of the radioligand.[14] Also, ensure wash steps are rapid and efficient to remove unbound ligand without allowing significant dissociation from the receptor.[14] |
| Cross-Reactivity | In immunoassays, heterophilic antibodies in samples can cross-link capture and detection antibodies, causing a false-positive signal in the absence of the analyte.[15] While less common in receptor binding, similar protein-protein interference can occur. Solution: Use assay buffers containing blocking agents (e.g., bovine serum albumin, non-specific IgG) to minimize non-specific protein interactions. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for a GPCR Target
This protocol describes a method to determine the binding affinity (Ki) of NADA-D1 for a hypothetical G protein-coupled receptor (GPCR) expressed in a cell membrane preparation.
1. Materials:
-
Membrane Preparation: Crude membrane fraction from cells expressing the target GPCR.
-
Radioligand: A tritiated ([³H]) antagonist for the target receptor (e.g., [³H]-Spiperone for D2-like receptors), used at a concentration near its Kd.[6]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[14]
-
Test Compound: NADA-D1 dissolved in 100% DMSO, then serially diluted.
-
Filter Plate: 96-well glass fiber filter plate (GF/C), pre-soaked in 0.5% polyethylenimine (PEI) for at least 30 minutes.[14]
-
Scintillation Cocktail & Counter.
2. Procedure:
-
Prepare serial dilutions of NADA-D1 in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
In a 96-well assay plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding (NSB): 25 µL of a high concentration (10 µM) of a known unlabeled antagonist.
-
NADA-D1 Competition: 25 µL of each NADA-D1 dilution.
-
-
Add 50 µL of the radioligand diluted in assay buffer to all wells.
-
Add 125 µL of the membrane preparation (5-20 µg protein/well) to all wells to initiate the reaction. The final volume is 200 µL.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold.[6]
-
Wash the filters three times with 200 µL of ice-cold wash buffer.[14]
-
Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity in a liquid scintillation counter.[16]
3. Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Determine the percent inhibition for each NADA-D1 concentration relative to the specific binding.
-
Fit the data using non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical Nrf2 antioxidant pathway activation by NADA-D1.[3][4]
Caption: Troubleshooting workflow for high background in fluorescence assays.
Caption: Logical relationship between a true positive and a false positive.
References
- 1. N-Acetyldopamine derivatives from Periostracum Cicadae and their regulatory activities on Th1 and Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. benchchem.com [benchchem.com]
- 15. calbiotech.com [calbiotech.com]
- 16. merckmillipore.com [merckmillipore.com]
Technical Support Center: N-Acetyldopamine Dimer-1 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the cytotoxicity assessment of N-Acetyldopamine Dimer-1 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known effects on cells?
A1: this compound, also referred to as NADD, is a natural compound.[1] Studies have shown that it possesses neuroprotective and anti-inflammatory properties.[2][3][4] Its effects are often enantioselective, meaning different stereoisomers can have markedly different biological activities.[5][6][7] For instance, the (2S,3R,1''R) enantiomer (1a) has been shown to have significant neuroprotective effects against rotenone-induced cytotoxicity in SH-SY5Y neuroblastoma cells, while the (2R,3S,1''S) enantiomer (1b) is inactive.[2][5][7]
Q2: In which cell lines has the cytotoxicity or protective effect of this compound been evaluated?
A2: The effects of this compound have been studied in the following cell lines:
-
BV-2 microglia: Used as a cell model for neuroinflammation.[1]
-
SH-SY5Y neuroblastoma cells: A human cell line commonly used as an in vitro model for dopaminergic neurons in the context of neurodegenerative diseases like Parkinson's disease.[2][5][6][7]
-
RAW 264.7 cells: A macrophage-like cell line used to study inflammation.[4]
Q3: What are the known signaling pathways modulated by this compound?
A3: this compound has been shown to modulate several key signaling pathways:
-
TLR4/NF-κB and NLRP3/Caspase-1 Pathways: It inhibits these pathways, leading to a reduction in neuroinflammation.[1][2][3]
-
Nrf2/Keap1 Pathway: The active enantiomer (1a) activates the Nrf2 pathway, a key regulator of cellular antioxidant defenses, contributing to its neuroprotective effects.[2][3][5]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: High Variability Between Replicate Wells in Cytotoxicity Assays.
-
Possible Cause: Inconsistent cell seeding, edge effects on the microplate, inaccurate pipetting, poor cell health, or mycoplasma contamination.[8]
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before and during plating to ensure an even distribution of cells in each well.
-
Mitigate Edge Effects: Fill the outer wells of the microplate with sterile phosphate-buffered saline (PBS) or culture medium and do not use them for experimental data points.[8]
-
Verify Pipette Accuracy: Regularly calibrate your pipettes to ensure accurate dispensing of cells, compound, and reagents.[8]
-
Use Healthy Cells: Ensure cells are in the exponential growth phase and use a consistent passage number for all experiments.
-
Test for Mycoplasma: Regularly screen cell cultures for mycoplasma contamination.
-
Issue 2: Unexpected or No Cytotoxic/Protective Effect Observed.
-
Possible Cause: Incorrect enantiomer used, compound degradation, inappropriate concentration range, or insufficient incubation time.
-
Troubleshooting Steps:
-
Confirm Enantiomer: As the biological activity is enantioselective, verify that you are using the active enantiomer (1a) for neuroprotective studies.[5]
-
Check Compound Integrity: Prepare fresh stock solutions of this compound and store them appropriately to prevent degradation.
-
Optimize Concentration and Time: Perform a dose-response experiment with a wide range of concentrations and a time-course experiment to determine the optimal treatment duration.[9]
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experimental setup.[10] For cytotoxicity induction, a known toxin like rotenone (B1679576) (for SH-SY5Y cells) or lipopolysaccharide (LPS) (for BV-2 cells) can be used.[1][2]
-
Issue 3: High Background Signal in Cytotoxicity Assays.
-
Possible Cause: Issues with the assay reagents, presence of air bubbles in the wells, or interference from the cell culture medium.
-
Troubleshooting Steps:
-
Reagent Quality: Use fresh, high-quality assay reagents.
-
Remove Air Bubbles: Before reading the plate, inspect for and carefully remove any air bubbles in the wells, as they can interfere with absorbance or fluorescence readings.[10]
-
Medium Interference: Some components in the cell culture medium, like phenol (B47542) red, can affect the assay readings. Consider using a medium without phenol red for the assay.[11]
-
Quantitative Data
The following tables summarize the quantitative data from studies on this compound.
Table 1: Anti-inflammatory Activity of this compound [4]
| Assay | Cell Line | Stimulant | Measured Parameter | IC50 Value |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO concentration | Concentration-dependent inhibition |
| Pro-inflammatory Cytokines | BV-2 microglia | LPS | TNF-α, IL-6 | Concentration-dependent inhibition |
Table 2: Neuroprotective Activity of this compound Enantiomer 1a [4]
| Assay | Cell Line | Toxin | Measured Parameter | Effect |
| Cytotoxicity | SH-SY5Y | Rotenone | Cell Viability | Concentration-dependent increase |
Experimental Protocols
1. Cell Viability Assay (MTT Assay) [2][3][9]
This protocol is used to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells (e.g., SH-SY5Y) in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and further dilute in cell culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
For neuroprotection studies, pre-treat the cells with the compound for a specified period (e.g., 2 hours).
-
Induce cytotoxicity by adding a toxin like rotenone (e.g., 10 µM for SH-SY5Y cells).[2]
-
Incubate the plate for the desired exposure time (e.g., 24 hours).
-
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
2. Western Blot Analysis for Signaling Pathway Proteins [3]
This protocol is used to detect the effect of this compound on specific proteins in a signaling pathway.
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., Nrf2, TLR4, NF-κB).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Inhibition of TLR4/NF-κB and NLRP3 Inflammasome Pathways by this compound.
Caption: Activation of the Nrf2/Keap1 Antioxidant Pathway by this compound (enantiomer 1a).
Caption: General experimental workflow for assessing the neuroprotective effect of this compound.
References
- 1. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
improving yield of N-Acetyldopamine dimer-1 from natural extraction
Welcome to the technical support center for the synthesis and purification of N-Acetyldopamine (NADA) dimers. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize the yield and purity of NADA dimers from oxidative coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of N-Acetyldopamine dimers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Dimer Yield | 1. Incorrect pH: The pH of the reaction mixture is critical for the oxidative coupling of NADA. 2. Ineffective Oxidizing Agent: The chosen oxidizing agent may be inappropriate or degraded. 3. Low Reactant Concentration: Insufficient N-Acetyldopamine concentration can hinder dimer formation. | 1. Optimize pH: Adjust the reaction buffer to a pH between 7 and 9. A pH of around 8 has been shown to be effective for the oxidation of NADA. 2. Select Appropriate Oxidizing Agent: Use a suitable oxidizing agent such as tyrosinase, laccase, or sodium periodate (B1199274). Ensure the agent is active and used at the correct concentration. 3. Increase NADA Concentration: Increase the initial concentration of N-Acetyldopamine to favor dimerization over side reactions. |
| Formation of Undesired Side Products | 1. Over-oxidation: Excessive reaction time or a high concentration of the oxidizing agent can lead to the formation of polymers (melanin) instead of dimers. 2. Presence of Contaminants: Impurities in the starting material or solvent can lead to side reactions. | 1. Control Reaction Time and Oxidant Concentration: Monitor the reaction progress using techniques like HPLC or TLC. Quench the reaction at the optimal time to maximize dimer yield and minimize polymer formation. 2. Use High-Purity Reagents: Ensure the N-Acetyldopamine and all solvents and reagents are of high purity. |
| Difficulty in Purifying Dimers | 1. Complex Product Mixture: The reaction may produce a mixture of different dimer isomers and oligomers. 2. Inappropriate Chromatographic Conditions: The selected chromatography method may not be suitable for separating the dimers. | 1. Optimize Reaction Selectivity: Adjust reaction conditions (pH, temperature, catalyst) to favor the formation of a specific dimer. 2. Develop a Suitable Purification Protocol: Employ a multi-step purification strategy, potentially combining different chromatography techniques such as silica (B1680970) gel chromatography followed by preparative HPLC. |
| Product Instability/Degradation | 1. Oxidation during Storage: The purified dimers can be susceptible to oxidation. 2. Light Sensitivity: Some catechol-containing compounds are light-sensitive. | 1. Store under Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C or -80°C). 2. Protect from Light: Store samples in amber vials or wrap them in aluminum foil to protect them from light. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the oxidative coupling of N-Acetyldopamine to form dimers?
A1: The optimal pH for the oxidative coupling of N-Acetyldopamine is generally in the slightly alkaline range, typically between pH 7 and 9. A pH of around 8 is often cited as being effective for promoting the oxidation of the catechol moiety, which is a crucial step in the dimerization process.
Q2: Which oxidizing agents are most effective for synthesizing N-Acetyldopamine dimers?
A2: Several oxidizing agents can be used, with the choice depending on the desired outcome and experimental setup. Enzymatic methods using tyrosinase or laccase are common and mimic biological processes. Chemical oxidants like sodium periodate (NaIO₄) are also effective for achieving rapid oxidation.
Q3: How can I monitor the progress of the dimerization reaction?
A3: The reaction progress can be monitored using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow you to track the consumption of the N-Acetyldopamine monomer and the formation of dimer products over time.
Q4: What are the expected major products of N-Acetyldopamine oxidation?
A4: The oxidation of N-Acetyldopamine initially produces a quinone, which is highly reactive. This intermediate can then undergo various reactions, including dimerization. The resulting dimers can have different linkages, and further oxidation can lead to the formation of higher-order oligomers and polymers, which are components of melanin.
Q5: What are the key considerations for purifying N-Acetyldopamine dimers?
A5: The purification of N-Acetyldopamine dimers can be challenging due to the presence of multiple isomers and side products. A common strategy involves initial separation using silica gel column chromatography, followed by further purification using preparative reverse-phase HPLC to isolate specific dimer isomers.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of N-Acetyldopamine Dimers using Tyrosinase
-
Preparation of Reaction Mixture:
-
Dissolve N-Acetyldopamine in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5) to a final concentration of 1-10 mM.
-
Equilibrate the solution to the desired reaction temperature (e.g., 25°C).
-
-
Initiation of Reaction:
-
Add tyrosinase (from a stock solution) to the N-Acetyldopamine solution to a final concentration of 100-500 units/mL.
-
Stir the reaction mixture gently and ensure it is open to the air to provide oxygen, which is required for the enzymatic reaction.
-
-
Monitoring and Quenching:
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Once the desired level of dimer formation is achieved, quench the reaction by adding an inhibitor of tyrosinase, such as tropolone, or by acidifying the mixture (e.g., with acetic acid).
-
-
Purification:
-
Extract the reaction mixture with an organic solvent like ethyl acetate.
-
Concentrate the organic phase and subject the residue to column chromatography (e.g., silica gel) for initial purification.
-
Further purify the dimer-containing fractions using preparative HPLC.
-
Protocol 2: Chemical Synthesis of N-Acetyldopamine Dimers using Sodium Periodate
-
Reaction Setup:
-
Dissolve N-Acetyldopamine in a mixture of an organic solvent (e.g., methanol (B129727) or acetone) and water.
-
Cool the solution in an ice bath.
-
-
Oxidation:
-
Prepare a solution of sodium periodate (NaIO₄) in water.
-
Add the sodium periodate solution dropwise to the N-Acetyldopamine solution with vigorous stirring. A typical molar ratio of NADA to NaIO₄ is 1:1.
-
-
Reaction Work-up:
-
After the addition is complete, continue stirring for a specified time (e.g., 30-60 minutes).
-
Quench the reaction by adding a reducing agent like sodium thiosulfate.
-
Remove the organic solvent under reduced pressure.
-
-
Purification:
-
Extract the aqueous residue with a suitable organic solvent.
-
Follow the purification steps outlined in Protocol 1 (column chromatography and preparative HPLC).
-
Data Summary
Table 1: Comparison of Reaction Conditions for NADA Dimerization
| Parameter | Enzymatic Method (Tyrosinase) | Chemical Method (Sodium Periodate) |
| Oxidizing Agent | Mushroom Tyrosinase | Sodium Periodate (NaIO₄) |
| Optimal pH | 7.0 - 8.5 | Not strictly pH-dependent, but often performed in neutral or slightly acidic conditions. |
| Solvent | Aqueous buffer (e.g., phosphate buffer) | Aqueous-organic mixtures (e.g., Methanol/Water) |
| Reaction Time | Minutes to hours | Minutes |
| Key Advantages | Mimics biological processes, high specificity. | Rapid reaction, simple setup. |
| Key Disadvantages | Enzyme cost and stability, potential for over-oxidation to polymers. | Less selective, can produce a complex mixture of products. |
Visualizations
Caption: Workflow for the synthesis and purification of N-Acetyldopamine dimers.
Caption: Oxidative pathway of N-Acetyldopamine to dimers and polymers.
acid lability of N-Acetyldopamine dimers during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the acid lability and general stability of N-Acetyldopamine (NADA) dimers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How stable are N-Acetyldopamine (NADA) dimers in acidic, neutral, and alkaline conditions? A1: N-Acetyldopamine dimers, like other catecholamines, are highly susceptible to oxidation, and their stability is critically dependent on pH.[1] They are most stable in slightly acidic conditions (pH 4-6).[2] Alkaline and even neutral pH can accelerate oxidative degradation, leading to low yields and inconsistent results.[1][2] While strong acids might cause other forms of degradation, slightly acidic environments are routinely used to protect the catechol structure during analysis and storage.[1][3][4]
Q2: What are the visible signs of NADA dimer degradation in my solution? A2: A common sign of degradation is a change in the color of the solution, which may turn pink, brown, or black.[1] This discoloration indicates the oxidation of the catechol groups to form quinone-type species and other degradation products.[1][5]
Q3: How can I prevent the degradation of NADA dimers during extraction and analysis? A3: To minimize degradation, it is crucial to maintain a slightly acidic environment (pH 4-6) for all aqueous solutions.[2] Additionally, work at low temperatures (e.g., 4°C), protect samples from light and air, and add antioxidants like 0.1% ascorbic acid or sodium metabisulfite (B1197395) to all solvents.[2][5] Degassing solvents before use can also help by removing dissolved oxygen.[2] For long-term storage, keep samples under an inert atmosphere (nitrogen or argon) at -20°C or -80°C.[2]
Q4: I see unexpected peaks in my HPLC/LC-MS analysis. Could this be due to acid-related degradation? A4: Yes, unexpected peaks can be degradation products.[1] The catechol structure is prone to oxidation, which is pH-dependent and can lead to the formation of various byproducts.[1][5] To minimize on-column degradation, ensure your mobile phase is slightly acidic (e.g., using 0.1% formic acid) and has been properly degassed.[2][4]
Q5: Is it better to use an acidic modifier in the mobile phase for HPLC analysis? A5: Yes, using an acidic modifier like 0.1% formic acid in the mobile phase is highly recommended.[3][4] This not only helps to stabilize the NADA dimers during the analysis but also promotes better protonation for positive ion mode electrospray ionization (ESI) in LC-MS, leading to improved signal intensity and peak shape.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield of NADA Dimer | Sample Degradation: The catechol moiety is unstable, especially at neutral or alkaline pH, leading to oxidative degradation.[1][2] | Buffer all aqueous solutions to a slightly acidic pH (4-6).[2] Add antioxidants (e.g., 0.1% ascorbic acid) to extraction and chromatography solvents.[2] Work at reduced temperatures (4°C) and protect samples from light and air.[2] |
| Incomplete Extraction: The solvent or extraction time may be insufficient to recover the dimers from the source material. | Increase the extraction time or perform multiple extraction cycles.[2] Ensure an adequate solvent-to-sample ratio (e.g., 20:1 v/w).[2] Consider using a range of solvents with varying polarities. | |
| Inconsistent Bioactivity Assay Results | Compound Degradation in Stock Solution: Improper storage (e.g., repeated freeze-thaw cycles, exposure to light, non-acidic pH) can degrade the compound.[1][6] | Prepare fresh solutions for each experiment.[1] If storage is necessary, aliquot stock solutions into single-use vials and store under an inert gas at -80°C.[1][2] Ensure the solvent and assay medium are buffered if necessary and compatible with the compound's stability. |
| Enantiomeric Purity: NADA dimers exist as enantiomers that can have significantly different biological activities.[6][7] Inconsistent results may arise from using racemic mixtures or batches with different enantiomeric ratios. | Use a source with defined enantiomeric purity or perform chiral separation.[7][8] Report the stereochemistry used in all experiments. | |
| Extra Peaks or Baseline Noise in HPLC/LC-MS | Formation of Oxidation Products: Exposure to oxygen, neutral/alkaline pH, or metal ions can cause the formation of quinones and other degradation products.[1][2][5] | Use high-purity, LC-MS grade solvents and prepare fresh mobile phases daily.[3] Add an acid modifier (e.g., 0.1% formic acid) to the mobile phase.[3][4] Degas all solvents thoroughly before use.[2] |
| Mobile Phase Contamination: Impurities in solvents or additives can contribute to background noise. | Use high-purity, LC-MS grade solvents and additives.[3] Prepare fresh mobile phases daily. |
Quantitative Data Summary
| Condition | pH Range | Temperature | Light/Air Exposure | Recommended Additives | Inferred Stability |
| Optimal Storage & Extraction | 4 - 6 | 4°C or lower | Protected (Amber vials, inert gas) | Antioxidants (e.g., 0.1% Ascorbic Acid) | Good |
| HPLC / LC-MS Analysis | < 4 (e.g., 0.1% Formic Acid) | Ambient to 40°C | Minimal | Degassed Solvents | Good (for analytical run time) |
| Sub-optimal / Degrading | > 6 | Room Temperature or higher | Exposed | None | Poor to Very Poor[1] |
Note: This table provides inferred stability based on the known behavior of catecholamines.[1] Actual stability should be determined empirically.
Experimental Protocols
Protocol 1: Extraction and Partitioning of NADA Dimers
This protocol is a general guideline for extracting NADA dimers from insect-derived materials, such as Cicada Periostracum, with precautions taken to prevent degradation.[2][8]
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Material Preparation: Grind the dried source material into a coarse powder.
-
Initial Extraction:
-
Macerate the powdered material in 90% ethanol (B145695) (EtOH) containing 0.1% ascorbic acid at a 1:20 sample-to-solvent ratio (w/v).[2]
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Stir the mixture at room temperature for 24 hours, protected from light.[2]
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Filter the mixture and collect the supernatant. Repeat the extraction on the solid residue two more times.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a controlled temperature (e.g., <40°C).
-
-
Liquid-Liquid Partitioning:
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Suspend the concentrated crude extract in distilled water.
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Perform partitioning with an equal volume of ethyl acetate (B1210297) (EtOAc). Repeat this step three times.[8]
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Combine the ethyl acetate fractions, which contain the NADA dimers, and concentrate using a rotary evaporator.
-
Protocol 2: HPLC Analysis with Degradation Prevention
This protocol outlines recommended conditions for the analysis of NADA dimers by HPLC, minimizing on-column degradation.
-
Sample Preparation:
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Dissolve the purified fractions or extracts in the initial mobile phase solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.[2]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[5]
-
Mobile Phase A: Water with 0.1% Formic Acid (degassed).[2][5]
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Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid (degassed).[2]
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Gradient: A typical gradient might be 10-50% B over 30 minutes (optimization required).[2]
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Column Temperature: 30-40°C.[4]
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Detection: UV at 280 nm or Mass Spectrometry.[5]
-
Visualizations
Caption: General workflow for NADA dimer extraction and analysis.
Caption: Troubleshooting logic for NADA dimer degradation issues.
Caption: Simplified oxidative degradation pathway of NADA dimers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
pH-dependent stability of N-Acetyldopamine dimer-1 solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with N-Acetyldopamine dimer-1 solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your samples.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Solution turns brown or pink | Oxidation of the catechol moiety. This is accelerated by neutral to alkaline pH, exposure to oxygen, and light. | Prepare solutions fresh before each experiment. If storage is necessary, use a slightly acidic buffer (pH 4-6) and store aliquots under an inert gas (e.g., argon or nitrogen) at -80°C. Protect the solution from light by using amber vials.[1] |
| Low or no yield after purification | Sample degradation during extraction or purification. | Add antioxidants, such as 0.1% ascorbic acid, to all extraction and chromatography solvents. Work at reduced temperatures (e.g., 4°C) whenever possible and avoid exposure to direct light and air. |
| Inconsistent experimental results | Degradation of the compound in stock solutions due to improper storage or repeated freeze-thaw cycles. | Aliquot stock solutions into single-use tubes to avoid multiple freeze-thaw cycles. Always use a fresh aliquot for each experiment. Ensure the solvent used for stock solutions (e.g., DMSO) is anhydrous.[1] |
| Unexpected peaks in HPLC analysis | Formation of degradation products, such as o-quinones, during sample preparation or analysis. | Ensure the HPLC mobile phase is slightly acidic (e.g., containing 0.1% formic acid) and de-gassed to minimize on-column degradation. Prepare samples in the mobile phase whenever possible. |
| Difficulty dissolving the compound | Low solubility of this compound in aqueous solutions. | Prepare a concentrated stock solution in an organic solvent such as DMSO. For working solutions, dilute the stock into your aqueous buffer or medium while vortexing to ensure proper mixing.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
A1: The primary cause of instability is the oxidation of its catechol group (a 1,2-dihydroxybenzene ring). This oxidation is highly dependent on the pH of the solution, with stability being significantly greater in acidic conditions compared to neutral or alkaline conditions.[1] Exposure to oxygen and light can also accelerate this degradation.
Q2: What is the optimal pH range for storing this compound solutions?
A2: To minimize degradation, it is recommended to buffer aqueous solutions to a slightly acidic pH, ideally between 4 and 6. At this pH range, the catechol structure is more stable.
Q3: How should I prepare stock solutions of this compound?
A3: It is advisable to prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should then be aliquoted into single-use, light-protected tubes and stored at -80°C for long-term stability.[1]
Q4: For how long can I store this compound solutions?
A4: In its solid form, the compound is relatively stable. When prepared as a stock solution in anhydrous DMSO and stored at -80°C in single-use aliquots, it can be stable for up to one year. Working solutions in aqueous buffers are much less stable and should be prepared fresh for each experiment.
Q5: What analytical methods are suitable for assessing the stability of this compound?
A5: Reversed-phase high-performance liquid chromatography (HPLC) with UV or mass spectrometry (LC-MS) detection is a highly effective technique for quantifying this compound and its degradation products. An acidic mobile phase is often used to improve peak shape and minimize on-column degradation.
Data Presentation: pH-Dependent Stability of Catecholamines
| pH | Temperature | Time | Percentage Loss |
| ≤ 6.0 | 4°C | 4 days | < 15%[2] |
| 2.0 | 4°C or -18°C | 10 weeks | < 15%[2] |
| 8.0 | 20-26°C | 48 hours | > 40%[2] |
| 6.0 or 8.0 | 4°C or 25°C | 1 week | up to 90%[2] |
Note: Data is derived from a study on urinary free catecholamines and should be used as a general guide.[2] Empirical stability testing for this compound under specific experimental conditions is recommended.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Equilibrate the vial of solid this compound to room temperature.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.[1]
-
-
Working Solution (in aqueous buffer):
-
Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your experimental buffer (ideally with a pH between 4 and 6).
-
Gently vortex during dilution to ensure uniform mixing.
-
Use the working solution immediately after preparation.
-
Protocol 2: Assessment of pH-Dependent Stability
-
Preparation of Samples:
-
Prepare a solution of this compound in a suitable solvent (e.g., a mixture of methanol (B129727) and water).
-
Divide the solution into several aliquots.
-
Adjust the pH of each aliquot to different values (e.g., pH 4, 6, 7.4, 8) using appropriate buffers.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).
-
Protect the samples from light.
-
-
Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each pH-adjusted sample.
-
Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each pH value.
-
Calculate the degradation rate constant and half-life at each pH to quantify the stability.
-
Visualizations
Caption: Workflow for assessing the pH-dependent stability of this compound.
References
storage and handling recommendations for N-Acetyldopamine dimer-1
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage and handling of N-Acetyldopamine dimer-1. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C.[1] For short-term storage, 2-8°C is acceptable. Due to the catechol moiety, this compound is susceptible to oxidation. Therefore, it is crucial to keep the container tightly closed in a dry and well-ventilated place.
Q2: How should I prepare stock and working solutions of this compound?
This compound is soluble in DMSO and methanol.[1][2] For cell culture experiments, it is advisable to prepare a concentrated stock solution in high-purity, anhydrous DMSO. When preparing working solutions, dilute the DMSO stock with your aqueous culture medium to the final desired concentration. Ensure the final DMSO concentration is not detrimental to your cells (typically ≤ 0.5%). To ensure uniform mixing, it is recommended to add the stock solution to the medium while gently vortexing.[2]
Q3: How stable are solutions of this compound?
Solutions of this compound are prone to degradation. The catechol group is susceptible to oxidation, which is accelerated by exposure to air, light, and neutral or alkaline pH. This can be visually identified by a browning of the solution.[2] It is highly recommended to prepare solutions fresh before each experiment. If storage is necessary, store single-use aliquots at -80°C under an inert gas like argon or nitrogen for up to one year.[2] To minimize degradation, use a slightly acidic buffer (pH < 6.0) if it is compatible with your experimental setup.[2]
Q4: My vial of this compound arrived at room temperature. Is it still usable?
In its solid, powdered form, this compound is generally not highly sensitive to short-term temperature fluctuations during shipping. The ice pack is primarily a precaution against extreme heat. The quality of the compound for research purposes should not be compromised.[2]
Q5: What personal protective equipment (PPE) should I use when handling this compound?
It is important to handle this compound in a well-ventilated area. Always wear appropriate personal protective equipment, including:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Discoloration of Solution (e.g., turning brown) | Oxidation of the catechol groups, leading to degradation and loss of activity. This is more likely at neutral or alkaline pH and upon exposure to air and light.[2] | Prepare solutions fresh before each experiment. If storage is unavoidable, use an acidic buffer (pH < 6.0), and store aliquots under an inert gas (e.g., argon or nitrogen) at -80°C. Protect the solution from light.[2] |
| Inconsistent Experimental Results | Degradation of the compound in stock solutions due to improper storage or repeated freeze-thaw cycles. The biological activity of N-Acetyldopamine dimers can be enantioselective, meaning different stereoisomers may have different activities.[3][4][5][6] Inconsistent ratios of enantiomers in your sample could lead to variable results. | Always use a fresh aliquot for each experiment. Ensure proper storage of stock solutions (see above). Be aware of the specific enantiomer you are working with and its reported activity. |
| Low or No Biological Activity in Cellular Assays | Several factors could be at play: Compound Degradation: Improper storage of stock solutions.[2] Solubility Issues: The compound may not be fully dissolved in the assay medium. Cellular Health: The cells may not be healthy or responsive. | Confirm proper storage and handling of the compound. Ensure complete dissolution of the DMSO stock before further dilution. Verify the health and responsiveness of your cell line with appropriate positive controls. |
| Difficulty Dissolving the Compound | The compound may have low solubility in aqueous solutions. | Prepare a stock solution in 100% DMSO. For working solutions, dilute the stock in your aqueous buffer or medium while vortexing to ensure proper mixing. Gentle warming or sonication can also aid dissolution.[2] |
| Precipitation in Aqueous Solution | The solubility limit of the compound may have been exceeded in the aqueous buffer. | Avoid preparing highly concentrated aqueous solutions. Prepare fresh dilutions from a DMSO stock for each experiment. |
Storage and Stability Data
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term | Keep container tightly closed in a dry, well-ventilated place. |
| 2-8°C | Short-term | ||
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[2] | Store in single-use aliquots under an inert atmosphere (argon or nitrogen). Protect from light.[2] |
Note: This stability data is based on information for the closely related N-Acetyldopamine dimer-2 and general knowledge of catecholamine stability. Empirical determination of stability for your specific experimental conditions is recommended.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7]
-
Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Treatment: Treat the cells with various concentrations of this compound and/or a neurotoxic agent (e.g., rotenone) for the desired time period.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
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Calculation: Express cell viability as a percentage of the control (untreated) cells.[7]
Protocol 2: Western Blot Analysis for Nrf2 Activation
This protocol is used to detect the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus, which is a key indicator of its activation.[8]
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Cell Treatment and Lysis: Treat cells with this compound. After treatment, harvest the cells and separate the nuclear and cytoplasmic fractions using a suitable extraction kit.
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Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.[7]
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7]
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.[7] Use an antibody against a nuclear loading control (e.g., Lamin B1) for normalization.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]
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Densitometry: Quantify the band intensities using image analysis software and normalize the Nrf2 signal to the loading control.[7]
Signaling Pathways and Experimental Workflows
Neuroprotective Signaling Pathway of N-Acetyldopamine Dimer-1a
N-Acetyldopamine dimer-1a has been shown to exert neuroprotective effects, in part, through the activation of the Nrf2 antioxidant pathway.[4][5][6]
Caption: N-Acetyldopamine dimer-1a activates the Keap1-Nrf2 antioxidant pathway.
Anti-inflammatory Signaling Pathway of this compound
N-Acetyldopamine dimers have also been demonstrated to have anti-inflammatory properties by inhibiting the TLR4/NF-κB and NLRP3 inflammasome pathways.[9]
Caption: this compound inhibits pro-inflammatory signaling pathways.
General Experimental Workflow for In Vitro Assays
Caption: General experimental workflow for in vitro neuroprotection/anti-inflammation assays.
References
- 1. chemwhat.com [chemwhat.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetyldopamine Dimer-1 Cell Culture Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Acetyldopamine dimer-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and specific issues that may be encountered during cell culture experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the cause?
A1: Several factors could contribute to unexpected cytotoxicity. Firstly, ensure the purity of your this compound sample, as impurities from synthesis can be toxic to cells. Secondly, like other catecholamine derivatives, this compound can be susceptible to auto-oxidation, especially in cell culture media, which can generate reactive oxygen species (ROS) and quinones that are harmful to cells.[1] Consider preparing fresh stock solutions for each experiment and minimizing exposure to light and air. Finally, the choice of solvent and its final concentration in the culture medium is critical; for example, DMSO concentrations should typically be kept below 0.5%.[2]
Q2: I am not observing the expected neuroprotective or anti-inflammatory effects of this compound in my experiments. What should I check?
A2: The biological activity of this compound is highly dependent on its stereochemistry.[3][4][5] The (2S,3R,1''R) enantiomer (1a) has been shown to be the active form for neuroprotection through Nrf2 activation, while the (2R,3S,1''S) enantiomer (1b) is inactive.[3][4][5] Ensure you are using the correct enantiomer or a racemic mixture with a known composition. Additionally, the specific cell line and experimental conditions, such as the type and concentration of the stressor (e.g., rotenone (B1679576) for neurotoxicity, LPS for inflammation), can significantly impact the outcome.[2][6]
Q3: I am having trouble with the stability and solubility of this compound in my cell culture medium. Any suggestions?
A3: this compound, being a catecholamine derivative, can be prone to degradation. It is advisable to prepare fresh working solutions from a frozen stock for each experiment. To improve solubility, consider dissolving the compound in a small amount of a suitable solvent like DMSO before diluting it to the final concentration in the culture medium. Visually inspect the medium for any precipitation after adding the compound.
Q4: How can I confirm that the observed effects are due to the activation of the Nrf2 pathway by this compound?
A4: To confirm Nrf2 pathway activation, you should assess several key indicators. A western blot analysis showing an increase in the nuclear translocation of Nrf2 is a primary method.[5] You can also measure the upregulation of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), at both the mRNA (by RT-qPCR) and protein levels (by western blot). Furthermore, functional assays demonstrating a reduction in intracellular ROS and an increase in glutathione (B108866) (GSH) levels would support Nrf2-mediated antioxidant effects.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Compound instability: Degradation of this compound stock or working solutions. 2. Cell passage number: High passage numbers can lead to phenotypic drift and altered cellular responses.[2] 3. Inconsistent cell seeding density: Variations in cell number can affect the outcome of viability and signaling assays.[2] | 1. Prepare fresh working solutions for each experiment from a recently prepared stock. Store stock solutions at -80°C and minimize freeze-thaw cycles. 2. Use cells within a consistent and low passage number range for all experiments. 3. Ensure accurate cell counting and consistent seeding density across all wells and plates. |
| High background in western blots for Nrf2 | 1. Poor antibody specificity: The Nrf2 antibody may be cross-reacting with other proteins.[3] 2. Sample degradation: Proteolysis of Nrf2 during sample preparation. | 1. Use a highly validated monoclonal antibody specific for Nrf2. Test the antibody with positive and negative controls (e.g., Nrf2 knockdown/knockout cells). 2. Use fresh samples and ensure that lysis buffers contain a cocktail of protease inhibitors. |
| No induction of Nrf2 nuclear translocation | 1. Inactive enantiomer: Using the (2R,3S,1''S) enantiomer (1b) of this compound.[3][4] 2. Suboptimal concentration or incubation time: The concentration of this compound may be too low, or the incubation time may be too short to induce a response. | 1. Verify the stereochemistry of your compound. Use the active (2S,3R,1''R) enantiomer (1a). 2. Perform a dose-response and time-course experiment to determine the optimal conditions for Nrf2 activation in your specific cell model. |
| Cell detachment and morphological changes | 1. Cytotoxicity at high concentrations: this compound can be toxic at higher concentrations due to oxidative stress.[1] 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[6] | 1. Perform a dose-response curve to determine the optimal non-toxic concentration range for your experiments. 2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control. |
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on the biological activities of N-Acetyldopamine dimers.
Table 1: Anti-inflammatory Activity of N-Acetyldopamine Dimer (NADD) in LPS-stimulated BV-2 Microglia [6]
| Parameter | Concentration | % Inhibition / Reduction |
| NO Production | 30 µM | Dose-dependent decrease |
| 60 µM | Dose-dependent decrease | |
| TNF-α Production | 30 µM | Dose-dependent decrease |
| 60 µM | Dose-dependent decrease | |
| IL-6 Production | 30 µM | Dose-dependent decrease |
| 60 µM | Dose-dependent decrease | |
| ROS Generation | 15 µM | Dose-dependent decrease |
| 30 µM | Dose-dependent decrease | |
| 60 µM | Dose-dependent decrease |
Table 2: Enantioselective Neuroprotective Activity of N-Acetyldopamine Dimer Enantiomers against Rotenone-induced Toxicity in SH-SY5Y Cells [3][4]
| Enantiomer | Activity | Mechanism |
| 1a (2S,3R,1''R) | Significant neuroprotection | Nrf2 activation, reduced ROS, increased glutathione |
| 1b (2R,3S,1''S) | Inactive | No significant effect on Nrf2 pathway |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability in the presence of a toxin like rotenone.
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.[4]
-
Treatment: Pre-treat the cells with various concentrations of this compound enantiomers (or vehicle control) for 2 hours.
-
Induction of Toxicity: Add rotenone to the wells (except for the control group) to a final concentration of 10 µM.[2]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the control (untreated cells).[4]
Protocol 2: Western Blot Analysis for Nrf2 Activation
This protocol is for detecting the nuclear translocation of Nrf2 following treatment with this compound.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.[4]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[4]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. Use an antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., β-actin) as loading controls.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the respective loading controls.
Visualizations
Caption: Workflow for assessing the neuroprotective effects of this compound.
Caption: Activation of the Nrf2 signaling pathway by the active enantiomer of this compound.
Caption: Inhibition of TLR4/NF-κB and NLRP3 inflammasome pathways by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for In Vitro Studies of N-Acetyldopamine Dimer-1
Welcome to the technical support center for the in vitro application of N-Acetyldopamine dimer-1 (NADA-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and troubleshooting for experiments utilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro assays?
A1: For a novel compound like NADA-1, it is crucial to first perform a broad-range dose-response experiment to determine its cytotoxic and effective concentrations in your specific cell line.[1][2] Based on existing literature, a suggested starting range would be from 1 µM to 100 µM. Studies have shown biological activity of N-acetyldopamine dimers in the 15 µM to 60 µM range in BV-2 microglial cells.[3] It is advisable to test a wide logarithmic range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in your initial experiments to identify a narrower, effective range for more detailed follow-up studies.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is a lipophilic compound with poor aqueous solubility.[4][5] Therefore, it is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO).[4][5] For example, a 10 mM stock solution can be prepared and stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentrations, dilute the DMSO stock solution into your pre-warmed cell culture medium.[6]
Q3: My compound precipitates when I add it to the cell culture medium. What can I do to prevent this?
A3: Precipitation of lipophilic compounds is a common issue.[7][8] Here are several troubleshooting steps:
-
Optimize Dilution Technique: Add the DMSO stock solution dropwise into the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[6] This rapid mixing helps to avoid localized high concentrations that can cause the compound to crash out of solution.[6]
-
Control Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4][9][10] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
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Use a Carrier Protein: For some lipophilic compounds, pre-complexing with fatty acid-free bovine serum albumin (BSA) can enhance stability and delivery in culture media.[6]
Q4: I am observing high background or variability in my bioactivity assays. What could be the cause?
A4: Variability can stem from several factors:
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Compound Stability: As a catechol-containing compound, NADA-1 is susceptible to oxidation, which can be accelerated by light and higher pH.[4] It is recommended to prepare fresh working solutions for each experiment from a frozen stock.
-
Enantiomeric Purity: N-Acetyldopamine dimers can exist as different enantiomers, which may exhibit significantly different biological activities.[11][12] The neuroprotective and antioxidant effects have been shown to be enantioselective.[11][12] Ensure you are aware of the enantiomeric composition of your compound, as inconsistencies can lead to variable results.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and the potency of stimulants (e.g., LPS) can significantly impact the cellular response.[13] Standardizing these experimental parameters is crucial for reproducibility.
Q5: At high concentrations, I am seeing unexpected cytotoxicity. What might be the mechanism?
A5: While NADA-1 generally shows protective effects at lower concentrations, catecholamines can become cytotoxic at higher concentrations due to auto-oxidation.[14] This process can generate reactive oxygen species (ROS) and electrophilic quinones, leading to oxidative stress and subsequent apoptosis or necrosis.[14] If you observe unexpected cell death, it is important to perform a careful dose-response analysis to distinguish between the intended biological effect and non-specific cytotoxicity.[15]
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on this compound, providing a reference for dosage selection.
Table 1: Effective Concentrations of this compound in BV-2 Microglial Cells
| Parameter Measured | Stimulant | Effective Concentration Range | Observed Effect | Reference |
| Cell Viability | LPS (1 µg/mL) | 10 - 200 µM | No significant toxicity | [16] |
| Nitric Oxide (NO) Production | LPS (1 µg/mL) | 15 - 60 µM | Dose-dependent inhibition | [3] |
| Reactive Oxygen Species (ROS) | LPS (1 µg/mL) | 15 - 60 µM | Dose-dependent reduction | [3][16] |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | LPS (1 µg/mL) | 15 - 60 µM | Dose-dependent suppression | [3] |
Table 2: Neuroprotective Effects of this compound Enantiomers in SH-SY5Y Cells
| Enantiomer | Inducer | Concentration | Effect | Reference |
| 1a (2S,3R,1''R) | Rotenone | Not specified | Significant neuroprotection | [11][12] |
| 1b (2R,3S,1''S) | Rotenone | Not specified | Inactive | [11][12] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells and can be indicative of cell viability.
-
Cell Seeding: Plate cells (e.g., BV-2 or SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with a range of NADA-1 concentrations for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Cell Seeding and Treatment: Seed BV-2 cells in a 24-well plate (2 x 10⁵ cells/well), allow them to adhere overnight, and then pre-treat with NADA-1 for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.[13]
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Sample Collection: Collect the cell culture supernatant.
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Griess Reaction: In a 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[13]
-
Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[13]
-
Measurement: Measure the absorbance at 540 nm.[13]
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.[13]
Protocol 3: Intracellular ROS Detection (DCFH-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Follow the same procedure as for the NO assay.
-
Probe Loading: After treatment, wash the cells with warm PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[13]
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Washing: Wash the cells three times with PBS to remove any excess probe.[13]
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or microscope with excitation at ~485 nm and emission at ~530 nm.[17][18]
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
Caption: General workflow for dosage optimization of NADA-1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 11. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. 5.7. DCFH2-DA Assay—The Measurement of Intracellular ROS [bio-protocol.org]
method refinement for consistent N-Acetyldopamine dimer-1 results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments with N-Acetyldopamine dimer-1 (NADA dimer-1).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with NADA dimer-1.
1. Issue: Inconsistent Neuroprotective Effects in Cell-Based Assays
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Enantiomeric Purity: this compound exhibits enantioselective activity. The (2S,3R,1''R) enantiomer shows significant neuroprotective effects, while the (2R,3S,1''S) enantiomer is inactive.[1][2][3] | Action: Verify the enantiomeric purity of your NADA dimer-1 sample using chiral chromatography.[2][3] If using a racemic mixture, be aware that the observed activity will be lower than that of the pure active enantiomer. |
| Cell Line Viability: Low cell viability or inconsistent cell health can mask the neuroprotective effects of the compound. | Action: Ensure consistent cell culture conditions, including passage number, seeding density, and media composition. Regularly check for mycoplasma contamination. |
| Rotenone (B1679576) Concentration and Exposure Time: The concentration and incubation time of the neurotoxin (e.g., rotenone) are critical for inducing a consistent level of cytotoxicity.[3] | Action: Perform a dose-response curve for rotenone to determine the optimal concentration and exposure time that induces approximately 50% cell death in your specific cell line (e.g., SH-SY5Y neuroblastoma cells).[1][2] |
| Compound Solubility and Stability: Poor solubility or degradation of NADA dimer-1 in culture media can lead to variable results. | Action: Prepare fresh stock solutions of NADA dimer-1 in a suitable solvent (e.g., DMSO) and dilute to the final concentration in pre-warmed culture media immediately before use. Protect solutions from light and heat. |
2. Issue: Variability in Antioxidant Activity Measurements
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Timing of Measurement: The kinetics of reactive oxygen species (ROS) production and glutathione (B108866) (GSH) depletion can vary. | Action: Perform a time-course experiment to identify the optimal time point for measuring intracellular and mitochondrial ROS, as well as GSH levels, after treatment with the oxidative stressor and NADA dimer-1. |
| Assay Sensitivity and Specificity: The choice of fluorescent probes for ROS detection (e.g., CM-H2DCFDA, MitoSOX) and the GSH assay kit can influence the results.[2] | Action: Use validated and highly cited assay kits and probes. Ensure proper controls are included, such as a positive control for ROS induction and a negative control (vehicle). |
| Inconsistent Nrf2 Activation: The neuroprotective effects of the active enantiomer of NADA dimer-1 are mediated by the activation of the Nrf2 pathway.[1][2][4] | Action: Confirm Nrf2 activation by performing Western blot analysis for Nrf2 translocation to the nucleus and the expression of its downstream target genes.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a naturally occurring compound that can be isolated from sources such as the cast-off shell of the cicada (Cicadidae Periostracum).[1][2][5] It is a 2-(3',4'-dihydroxyphenyl)-1,4-benzodioxane derivative and is optically active.[5][6]
Q2: What are the known biological activities of this compound?
A2: this compound, specifically the (2S,3R,1''R) enantiomer, has demonstrated significant neuroprotective effects against toxins like rotenone in SH-SY5Y neuroblastoma cells.[1][2] Its mechanism of action involves potent antioxidant properties through the activation of the Nrf2 signaling pathway.[1][2][4] It has also been shown to have anti-inflammatory effects by inhibiting the TLR4/NF-κB and NLRP3/Caspase-1 pathways.[7]
Q3: Why is enantioselectivity important for the activity of this compound?
A3: The biological activity of this compound is highly dependent on its stereochemistry. The (2S,3R,1''R) enantiomer (1a) exhibits neuroprotective and antioxidant effects, while the (2R,3S,1''S) enantiomer (1b) is inactive.[1][2][3] This is likely due to a stronger interaction of the active enantiomer with Keap1, the repressor of Nrf2.[1][2] Therefore, using a stereochemically defined compound is crucial for obtaining consistent and potent results.
Q4: How should I prepare and store this compound?
A4: this compound should be dissolved in a suitable organic solvent, such as DMSO, to create a stock solution. For cell culture experiments, the stock solution should be diluted to the final desired concentration in the culture medium. It is recommended to prepare fresh solutions for each experiment and to store the stock solution at -20°C or -80°C, protected from light.
Experimental Protocols
1. Assessment of Neuroprotection using MTT Assay [3][4]
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Induction of Cytotoxicity: Add a neurotoxic agent (e.g., 10 µM rotenone) to the wells (except for the control group).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the control (untreated cells).
2. Measurement of Intracellular Reactive Oxygen Species (ROS) [2]
-
Cell Culture and Treatment: Culture and treat cells as described in the neuroprotection assay.
-
Probe Loading: After treatment, incubate the cells with a fluorescent ROS probe (e.g., CM-H2DCFDA) according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Express ROS levels as a percentage of the control group.
3. Western Blot Analysis for Nrf2 Activation [3]
-
Cell Treatment: Treat cells with this compound enantiomers.
-
Protein Extraction: Extract nuclear and cytoplasmic protein fractions using a nuclear extraction kit.
-
Protein Quantification: Determine protein concentrations using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with non-fat milk or BSA.
-
Incubate with a primary antibody against Nrf2.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. amsbio.com [amsbio.com]
- 6. This compound 315188-82-0 | MCE [medchemexpress.cn]
- 7. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of N-Acetyldopamine Dimer-1 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the enantiomers of N-Acetyldopamine dimer-1. The information is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the differential effects of these stereoisomers. N-Acetyldopamine oligomers, often found as racemic mixtures in nature, can exhibit marked differences in pharmacological efficacy and safety between their enantiomeric forms.[1]
Key Findings: Enantioselective Neuroprotection
Recent studies have elucidated the stereochemistry-dependent neuroprotective effects of this compound. A pair of enantiomers, identified as 1a (2S,3R,1''R) and 1b (2R,3S,1''S) , were isolated and found to have significantly different biological activities.[1][2][3] The enantiomer 1a demonstrates notable neuroprotective effects against rotenone-induced cytotoxicity in SH-SY5Y neuroblastoma cells, whereas enantiomer 1b is reported to be inactive.[1][3][4]
The neuroprotective properties of the active enantiomer, 1a , are linked to its potent antioxidant capabilities.[5] Mechanistically, this enantiomer activates the nuclear factor erythroid 2-related factor 2 (Nrf2), a critical regulator of cellular antioxidant responses.[1][2][4] Molecular docking studies suggest that 1a has a stronger interaction with Keap1, the repressor of Nrf2, which is believed to be the basis for the enantioselective activation of this protective pathway.[1][3][5]
In addition to the Nrf2 pathway, N-acetyldopamine dimers have been shown to exert neuroprotective effects by inhibiting neuroinflammation. One study has demonstrated that an N-acetyldopamine dimer (NADD) inhibits the TLR4/NF-κB and NLRP3/Caspase-1 signaling pathways in microglia.[5]
Quantitative Data Comparison
The following table summarizes the key quantitative findings from studies on the neuroprotective effects of this compound enantiomers.
| Compound | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| Rotenone (10 µM) | - | 55.2 ± 2.1 |
| Enantiomer 1a + Rotenone | 10 | Data not available |
| Enantiomer 1b + Rotenone | 10 | Data not available |
| Data are presented as mean ± SD.[5] |
| Enantiomer | Activity | Mechanism | Cell Line | Inducer |
| 1a (2S,3R,1''R) | Significant neuroprotection | Nrf2 activation, reduced ROS, increased glutathione (B108866) | SH-SY5Y | Rotenone |
| 1b (2R,3S,1''S) | Inactive | No significant effect on Nrf2 pathway | SH-SY5Y | Rotenone |
Signaling Pathways
The differential biological activities of the this compound enantiomers are rooted in their interaction with specific signaling pathways. The following diagrams illustrate the key mechanisms identified in recent research.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature on the enantioselective neuroprotection of this compound are provided below.
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Cytotoxicity Induction: To induce cytotoxicity, cells are treated with a neurotoxin such as rotenone.
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess cell viability.
-
Procedure: Cells are seeded in 96-well plates. After treatment with the N-Acetyldopamine dimer enantiomers and/or rotenone, the MTT reagent is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the control group.[6]
-
-
Procedure: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are treated with the compounds of interest and then incubated with DCFH-DA. The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry.
-
Procedure: The levels of reduced glutathione (GSH), a major intracellular antioxidant, are quantified. Cell lysates are prepared and the GSH concentration is determined using a commercially available kit, often based on the reaction of GSH with a chromogenic reagent. The absorbance is measured, and the GSH concentration is determined by comparison to a standard curve. GSH levels are expressed as a percentage of the control group.[5]
-
Procedure: Cells are treated with the N-Acetyldopamine dimer enantiomers. Nuclear and cytoplasmic protein fractions are extracted using a nuclear extraction kit. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against Nrf2 and a loading control (e.g., Lamin B1 for the nuclear fraction and β-actin for the cytoplasmic fraction). After washing, the membrane is incubated with a secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.[5]
-
Procedure: To investigate the interaction between the N-Acetyldopamine dimer enantiomers and Keap1, molecular docking studies are performed. The 3D structures of the enantiomers and the Keap1 protein are prepared. Docking simulations are run using appropriate software to predict the binding modes and affinities. The results are analyzed to identify key interactions and compare the binding energies of the enantiomers.[5]
References
- 1. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property [biomolther.org]
- 2. researchgate.net [researchgate.net]
- 3. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
N-Acetyldopamine Dimer-1 vs. Trolox: A Comparative Guide to Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Quantitative Antioxidant Activity
Direct quantitative comparison of antioxidant activity between N-Acetyldopamine dimer-1 and Trolox is challenging due to the absence of studies conducting head-to-head assays under identical conditions. The following tables summarize the available data for this compound and established values for Trolox in common antioxidant assays. It is crucial to note that experimental conditions can significantly influence results.
Table 1: Antioxidant Activity of this compound
| Assay | Method | Result | Source |
| LDL Oxidation Inhibition | Copper-mediated LDL oxidation | Showed inhibitory activity | [1] |
| LDL Oxidation Inhibition | AAPH-mediated LDL oxidation | Showed inhibitory activity | [1] |
| Radical Scavenging | DPPH radical scavenging | Demonstrated activity | [1] |
Note: Specific IC50 values for the DPPH assay for this particular dimer were not detailed in the available literature. The studies confirm its activity but do not provide a quantitative comparison against a standard like Trolox.
Table 2: Antioxidant Activity of Trolox (for reference)
| Assay | Method | Typical IC50 / TEAC Value | Source |
| Radical Scavenging | DPPH Assay | IC50 values are assay-dependent | [2][3] |
| Radical Scavenging | ABTS Assay | Used as the standard for TEAC (TEAC = 1.0) | [4][5] |
| Peroxyl Radical Scavenging | ORAC Assay | Used as the standard | [4] |
Mechanism of Action: Nrf2 Signaling Pathway
N-Acetyldopamine dimers have been shown to exert their antioxidant effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like certain N-Acetyldopamine dimers, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription and leading to the production of antioxidant enzymes.
Nrf2 signaling pathway activation by this compound.
Experimental Protocols
Detailed methodologies for key antioxidant assays mentioned in the literature are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Sample Preparation: this compound and a positive control (like Trolox or Ascorbic Acid) are dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.
-
Reaction: A specific volume of the sample or standard solution is mixed with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the sample.[1]
General workflow for the DPPH radical scavenging assay.
Inhibition of Copper-Mediated LDL Oxidation
This assay assesses the ability of an antioxidant to prevent the oxidation of Low-Density Lipoprotein (LDL) induced by copper ions.
Protocol:
-
LDL Isolation: LDL is isolated from human plasma by ultracentrifugation.
-
Reaction Mixture: A solution containing LDL, the antioxidant compound (this compound), and a buffer (e.g., phosphate-buffered saline) is prepared.
-
Initiation of Oxidation: Oxidation is initiated by the addition of a copper sulfate (B86663) (CuSO4) solution.
-
Monitoring Oxidation: The formation of conjugated dienes, a marker of lipid peroxidation, is monitored by measuring the increase in absorbance at 234 nm over time.
-
Analysis: The antioxidant activity is evaluated by measuring the lag time before the rapid onset of oxidation. A longer lag time indicates greater antioxidant protection.[1]
Conclusion
References
- 1. Antioxidant and anti-inflammatory activities of N-acetyldopamine dimers from Periostracum Cicadae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dpph assay ic50: Topics by Science.gov [science.gov]
- 3. Free radical scavenger and antioxidant capacity correlation of alpha-tocopherol and Trolox measured by three in vitro methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyldopamine Dimer-1 vs. Indomethacin: A Comparative Analysis of Anti-inflammatory Activity
A Detailed Examination of Two Anti-inflammatory Compounds for Researchers and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, both novel natural compounds and established synthetic drugs offer unique therapeutic potential. This guide provides a detailed, data-driven comparison of the anti-inflammatory properties of N-Acetyldopamine dimer-1 (NADD), a natural compound, and Indomethacin (B1671933), a widely used nonsteroidal anti-inflammatory drug (NSAID). This analysis is intended to inform researchers, scientists, and drug development professionals on their respective mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
At a Glance: Key Anti-inflammatory Mechanisms
This compound primarily exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. Specifically, it has been shown to inhibit the Toll-like receptor 4 (TLR4)/NF-κB and the NOD-like receptor thermal protein domain associated protein 3 (NLRP3)/Caspase-1 signaling pathways.[1] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
Indomethacin, a conventional NSAID, is a non-selective cyclooxygenase (COX) inhibitor, targeting both COX-1 and COX-2 enzymes.[2] By inhibiting these enzymes, indomethacin blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While its primary mechanism is COX inhibition, evidence also suggests that indomethacin can modulate the NF-κB signaling pathway.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound and Indomethacin on the production of key pro-inflammatory markers. It is important to note that the experimental conditions, such as cell lines and stimulus concentrations, may vary between studies, warranting careful interpretation of the data.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | Concentration | % Inhibition of NO Production |
| This compound | BV-2 (microglia) | LPS (1 µg/mL) | 15 µM | Dose-dependent inhibition |
| 30 µM | Dose-dependent inhibition | |||
| 60 µM | Dose-dependent inhibition | |||
| Indomethacin | RAW 264.7 (macrophage) | LPS | 5.6 nM | Significant inhibition of PGE2, an indirect indicator of inflammation |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cytokine | Cell Line | Stimulant | Concentration | % Inhibition |
| This compound | TNF-α | BV-2 (microglia) | LPS (1 µg/mL) | 15 µM | Dose-dependent |
| 30 µM | Dose-dependent | ||||
| 60 µM | Dose-dependent | ||||
| IL-6 | BV-2 (microglia) | LPS (1 µg/mL) | 15 µM | Dose-dependent | |
| 30 µM | Dose-dependent | ||||
| 60 µM | Dose-dependent | ||||
| Indomethacin | IL-1β | RAW 264.7 (macrophage) | LPS (1 µg/mL) | 5 µg/mL | ~40% |
| 10 µg/mL | ~60% | ||||
| 20 µg/mL | ~75% | ||||
| 40 µg/mL | ~85% | ||||
| IL-6 | RAW 264.7 (macrophage) | LPS (1 µg/mL) | 5 µg/mL | ~25% | |
| 10 µg/mL | ~45% | ||||
| 20 µg/mL | ~60% | ||||
| 40 µg/mL | ~70% | ||||
| TNF-α | RAW 264.7 (macrophage) | LPS (1 µg/mL) | 5 µg/mL | ~30% | |
| 10 µg/mL | ~50% | ||||
| 20 µg/mL | ~70% | ||||
| 40 µg/mL | ~80% |
Data for this compound is from studies on LPS-stimulated BV-2 microglial cells.[1] Data for Indomethacin is from studies on LPS-stimulated RAW 264.7 macrophages.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for key experiments used to evaluate the anti-inflammatory activity of this compound and Indomethacin.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW 264.7 and murine microglial cell line BV-2 are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with various concentrations of this compound or Indomethacin for a specified time (e.g., 1-2 hours) before stimulation with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: This colorimetric assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
Collect cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at a specific wavelength (typically 540 nm) using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.[5][6]
-
Quantification of Pro-inflammatory Cytokines (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).[7][8]
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells and incubate.[7][8]
-
Wash the plate and add a biotinylated detection antibody.[8]
-
Add streptavidin-horseradish peroxidase (HRP) and a substrate solution to produce a colorimetric reaction.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).[8]
-
Calculate cytokine concentrations based on the standard curve.[8]
-
Analysis of NF-κB Signaling Pathway (Western Blot)
-
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for key proteins in the NF-κB pathway (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.[9][10][11]
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and Indomethacin, as well as a typical experimental workflow for their comparative evaluation.
References
- 1. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Daeshiho-tang attenuates inflammatory response and oxidative stress in LPS-stimulated macrophages by regulating TLR4/MyD88, NF-κB, MAPK, and Nrf2/HO-1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bowdish.ca [bowdish.ca]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of N-Acetyldopamine Dimer-1 and Its Analogs in Neuroprotection and Anti-Inflammation
For Researchers, Scientists, and Drug Development Professionals
N-Acetyldopamine (NADA) dimers, naturally occurring compounds found in various insects, are emerging as a promising class of bioactive molecules with significant therapeutic potential.[1] Their diverse pharmacological activities, including neuroprotective, antioxidant, and anti-inflammatory effects, have garnered considerable interest within the scientific community.[2][3][4] This guide provides a comprehensive comparative study of a prominent N-Acetyldopamine dimer, referred to as N-Acetyldopamine dimer-1, and its analogs, supported by experimental data to objectively evaluate their performance and mechanisms of action.
Data Presentation: A Comparative Overview
The biological efficacy of N-Acetyldopamine dimers is significantly influenced by their stereochemistry and specific structural features.[2][5] The following tables summarize the quantitative data from various studies, comparing the biological activities of different N-Acetyldopamine dimer analogs.
Table 1: Comparative Neuroprotective and Antioxidant Activities
| Compound | Assay | Cell Line | Inducer | Key Findings | Reference |
| N-Acetyldopamine dimer-1a (2S,3R,1''R) | Cell Viability (MTT Assay) | SH-SY5Y | Rotenone | Increased cell viability | [6] |
| Intracellular ROS Reduction | SH-SY5Y | Rotenone | Reduced reactive oxygen species | [2][7] | |
| Mitochondrial ROS Reduction | SH-SY5Y | Rotenone | Reduced mitochondrial reactive oxygen species | [2][7] | |
| Glutathione (B108866) (GSH) Levels | SH-SY5Y | Rotenone | Elevated glutathione levels | [2][8] | |
| N-Acetyldopamine dimer-1b (2R,3S,1''S) | Cell Viability (MTT Assay) | SH-SY5Y | Rotenone | Inactive | [2][5] |
| Antioxidant Activity | Inactive | [2][5] | |||
| N-Acetyldopamine dimer-2 | DPPH Radical Scavenging | Showed radical scavenging activity | [9] | ||
| LDL Oxidation Inhibition | Cu2+, AAPH, SIN-1 | Inhibited LDL oxidation | [9] |
Table 2: Comparative Anti-inflammatory Activities
| Compound | Assay | Cell Line | Inducer | Key Findings | Reference |
| N-Acetyldopamine dimer from Oxya chinensis sinuosa (DAB1) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | LPS | Reduced NO production | [10] |
| iNOS, COX-2 Expression | RAW 264.7 | LPS | Reduced expression of iNOS and COX-2 | [10][11] | |
| Pro-inflammatory Cytokine (TNF-α, IL-1β, IL-6) Expression | RAW 264.7 | LPS | Reduced expression of pro-inflammatory cytokines | [10][11] | |
| N-Acetyldopamine dimer-2 | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | LPS | More efficient at inhibiting NO production compared to a similar N-acetyldopamine dimer | [3][9] |
| iNOS, IL-6, TNF-α, COX-2 Expression | RAW 264.7 | LPS | Effectively inhibited the expression of these pro-inflammatory molecules | [3][9] |
Signaling Pathways and Mechanisms of Action
The biological activities of N-Acetyldopamine dimers are mediated through the modulation of key cellular signaling pathways. The diagrams below illustrate the primary mechanisms underlying their neuroprotective and anti-inflammatory effects.
Caption: Activation of the Keap1-Nrf2 antioxidant pathway by N-Acetyldopamine dimer-1a.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property [biomolther.org]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and anti-inflammatory activities of N-acetyldopamine dimers from Periostracum Cicadae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. pure.dongguk.edu [pure.dongguk.edu]
Navigating the Analytical Landscape for N-Acetyldopamine Dimer-1: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the therapeutic potential of N-Acetyldopamine dimer-1, robust and validated analytical methods are paramount for accurate quantification and characterization. This guide provides a comparative overview of established analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Quantitative Method Performance
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes key validation parameters for commonly employed techniques in the analysis of N-Acetyldopamine dimers. It is important to note that direct head-to-head comparisons can be influenced by variations in experimental conditions across different studies.
| Analytical Technique | Key Performance Parameters | Source |
| UPLC-MS/MS | Pharmacokinetic Parameters in Rat Plasma (for a related N-acetyldopamine dimer) : - Cmax (Maximum Concentration): 151.12 ± 12.5 ng/mL - Tmax (Time to Maximum Concentration): 2 h - AUC(0-t) (Area under the curve): 1068.2 ± 359.2 ng/mL·h - t1/2 (Half-life): 1.1 ± 0.4 h | [1] |
| HPLC | Chiral Separation of Enantiomers : - Retention Time (Enantiomer 1a): 14 min - Retention Time (Enantiomer 1b): 21 min | [2][3] |
| High-Resolution Mass Spectrometry | Identification of N-Acetyldopamine Dimer-2 : - Molecular Formula: C₂₀H₂₂N₂O₇ - Protonated Ion ([M+H]⁺) m/z: 403.1501 - Sodiated Ion ([M+Na]⁺) m/z: 425.1320 - Characteristic Fragment Ion m/z: 192.1 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are protocols for key experiments cited in the literature for the analysis of N-Acetyldopamine dimers.
Protocol 1: Quantification of N-Acetyldopamine Dimer-2 in Biological Samples by UPLC-MS/MS
This protocol provides a general guideline for the quantification of N-Acetyldopamine dimer-2 in plasma and may require optimization for specific instruments and matrices.[1][4]
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 400 µL of acetonitrile (B52724) containing a suitable internal standard.[4]
-
Vortex the mixture for 1 minute to precipitate proteins.[4]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[4]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C and transfer the supernatant to a UPLC vial.[4]
2. UPLC-MS/MS Analysis:
-
Chromatographic System: Waters ACQUITY UPLC system or equivalent.[4]
-
Column: Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Gradient Elution: A typical gradient involves increasing the percentage of Mobile Phase B over time to elute the analyte.[4]
-
Injection Volume: 5 µL.[4]
-
Column Temperature: 40°C.[4]
-
Mass Spectrometer: A triple quadrupole or QTOF mass spectrometer.[4]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Collision Energy: Optimized for the specific instrument, typically around 20-30 eV.[4]
Protocol 2: Chiral Separation of N-Acetyldopamine Dimer Enantiomers by HPLC
This method is essential for studying the enantioselective properties of N-Acetyldopamine dimers.[2][3]
Protocol 3: Structural Elucidation by NMR Spectroscopy
NMR is a powerful tool for the definitive structural characterization of N-Acetyldopamine dimers.[2][5]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified dimer.[5]
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CD3OD, DMSO-d6).[5]
-
Filter the solution into a clean, dry 5 mm NMR tube.[5]
2. NMR Data Acquisition:
-
1H NMR: Acquire a standard one-pulse 1H NMR spectrum.[5]
-
13C NMR: Acquire a proton-decoupled 13C NMR spectrum.[5]
-
2D NMR: Acquire a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, to establish connectivity.[5]
Visualizing Workflows and Pathways
Diagrams are invaluable for understanding complex processes. The following visualizations, created using the DOT language, illustrate a typical analytical method validation workflow and a potential signaling pathway for this compound.
References
A Comparative Guide to the Cross-Reactivity of N-Acetyldopamine Dimer-1 and Related Catecholamines
For Researchers, Scientists, and Drug Development Professionals
Understanding Cross-Reactivity in Immunoassays
Cross-reactivity in an immunoassay refers to the extent to which an antibody binds to substances other than the target analyte.[1] This is a critical parameter for assay specificity, as structurally similar molecules can potentially interfere with the accurate quantification of the intended target. In the context of N-Acetyldopamine dimer-1, it is crucial to assess the potential cross-reactivity with its monomer, N-acetyldopamine, as well as other endogenous catecholamines like dopamine (B1211576) and norepinephrine, which share structural similarities.
Data Presentation: A Template for Cross-Reactivity Analysis
The following table provides a template for presenting cross-reactivity data. The values presented are hypothetical and for illustrative purposes only, as no specific experimental data for this compound could be retrieved. The data is based on a hypothetical competitive ELISA where this compound is the target analyte.
| Compound | Chemical Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% | |
| N-Acetyldopamine | 500 | 2% | |
| Dopamine | 2500 | 0.4% | |
| Norepinephrine | >10000 | <0.1% |
Note: The IC50 is the concentration of a compound that inhibits 50% of the signal in a competitive assay. The % Cross-Reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100[2]
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the steps to determine the cross-reactivity of an antibody against this compound with other related compounds.
Materials:
-
High-binding 96-well microtiter plates
-
This compound standard
-
Potential cross-reactants (e.g., N-acetyldopamine, dopamine, norepinephrine)
-
Specific primary antibody against this compound
-
Enzyme-conjugated secondary antibody
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute this compound in coating buffer to a concentration of 1-10 µg/mL.
-
Add 100 µL of the coating solution to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and the potential cross-reactants in assay buffer.
-
In separate tubes, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the primary antibody solution.
-
Incubate for 1 hour at room temperature.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard.
-
Determine the IC50 value for the standard and each potential cross-reactant.
-
Calculate the percent cross-reactivity for each compound using the formula mentioned above.
-
Visualizations
References
A Comparative Guide to N-Acetyldopamine Dimer-1 from Diverse Insect Species
For Researchers, Scientists, and Drug Development Professionals
N-Acetyldopamine (NADA) dimers, a class of catecholamine derivatives, are emerging as a compelling source of bioactive compounds with significant therapeutic potential. Primarily known for their role in the sclerotization of insect cuticles, these molecules are now gaining attention for their diverse pharmacological activities, including neuroprotective, antioxidant, anti-inflammatory, and antithrombotic effects.[1] This guide provides a comparative analysis of N-Acetyldopamine dimer-1 isolated from various insect sources, presenting key experimental data, detailed methodologies, and insights into their mechanisms of action to aid in research and drug development.
Structural Diversity and Biological Activity: A Comparative Overview
NADA dimers exhibit considerable structural diversity across different insect species, which in turn influences their biological functions.[1] These compounds often occur as racemic mixtures, and remarkably, individual enantiomers can display markedly different pharmacological efficacy.[1][2]
A prominent example is the N-acetyldopamine dimer isolated from Cicadidae Periostracum , the cast-off skin of cicadas.[3][4][5] Researchers successfully isolated a pair of enantiomers, designated as 1a (2S,3R,1''R) and 1b (2R,3S,1''S) .[3][4][5] Strikingly, enantiomer 1a demonstrated significant neuroprotective effects against rotenone-induced cytotoxicity in SH-SY5Y neuroblastoma cells, while enantiomer 1b was found to be inactive.[3][4][5] This differential activity underscores the critical importance of stereochemistry in the biological function of these dimers.
From the edible grasshopper, Oxya chinensis sinuosa , five N-acetyldopamine dimers were isolated, with some demonstrating both FXa and platelet aggregation inhibitory activities, suggesting potential as antithrombotic agents with a low bleeding risk.[4] Another notable source is the dung beetle, Catharsius molossus , from which new NADA dimers with inhibitory effects on cyclooxygenase (COX) enzymes have been identified.[1] Furthermore, novel NADA dimers with unique ring systems have been characterized from Aspongopus chinensis and Periostracum cicadae.[1]
The table below summarizes the key characteristics of this compound and its analogs from different insect sources based on available literature.
| Insect Source | Compound/Enantiomer | Key Biological Activity |
| Cicadidae Periostracum | Enantiomer 1a (2S,3R,1''R) | Neuroprotective, Antioxidant[2][3][5] |
| Enantiomer 1b (2R,3S,1''S) | Inactive (Neuroprotection)[2][3][5] | |
| Oxya chinensis sinuosa | N-Acetyldopamine dimers | Antithrombotic, Antiplatelet[4] |
| Catharsius molossus | N-Acetyldopamine dimers | Cyclooxygenase (COX) enzyme inhibition[1] |
| Vespa velutina auraria (Hornet) | N-Acetyldopamine dimers | Anti-inflammatory, Antioxidant[6] |
Mechanistic Insights: The Nrf2 Signaling Pathway
The neuroprotective effects of the active NADA dimer enantiomer from Cicadidae Periostracum have been linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3][5] Nrf2 is a crucial regulator of cellular antioxidant defenses.[1][3] The proposed mechanism involves the interaction of the active dimer with Keap1, a repressor of Nrf2.[3][5] This interaction disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and upregulates the expression of antioxidant genes.[1] The resulting increase in antioxidant proteins, such as glutathione, helps to mitigate oxidative stress.[3][5]
Caption: Simplified Nrf2 signaling pathway activated by this compound.
Experimental Protocols
The isolation, characterization, and biological evaluation of N-Acetyldopamine dimers involve a series of well-defined experimental procedures.
Isolation and Purification
A general workflow for isolating and purifying NADA dimers from insect sources is depicted below.
Caption: General workflow for the isolation and purification of N-Acetyldopamine dimers.
Detailed Protocol for Isolation from Cicadidae Periostracum (as adapted from cited studies[3][4][5]):
-
Extraction: The dried and powdered Cicadidae Periostracum is extracted with 90% ethanol. The solvent is then evaporated under reduced pressure to obtain a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography, often using Sephadex LH-20, to separate the components based on their size and polarity, yielding several fractions.
-
Purification: The fractions showing activity in preliminary bioassays are further purified using high-performance liquid chromatography (HPLC) to isolate the dimeric compounds.
-
Enantiomeric Separation: To separate the individual enantiomers, chiral-phase HPLC is employed.
Structural Characterization
The precise chemical structure, including the absolute configuration of the enantiomers, is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the isolated compounds.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized to elucidate the connectivity of atoms within the molecule.[4]
-
Electronic Circular Dichroism (ECD): This technique is crucial for determining the absolute configuration of chiral centers.[4]
Biological Activity Assays
Neuroprotection Assay (Rotenone-induced cytotoxicity in SH-SY5Y cells) [2][3][5]:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with different concentrations of the isolated NADA dimer enantiomers for a specified period.
-
Induction of Cytotoxicity: Rotenone, a mitochondrial complex I inhibitor, is added to the culture medium to induce oxidative stress and cell death.
-
Cell Viability Assessment: Cell viability is measured using assays such as the MTT assay, which quantifies the metabolic activity of living cells.
-
Oxidative Stress Measurement: Intracellular and mitochondrial reactive oxygen species (ROS) levels are measured using fluorescent probes. Glutathione levels are also quantified to assess the antioxidant capacity.
Conclusion and Future Directions
N-Acetyldopamine dimers from insect sources represent a promising frontier in natural product-based drug discovery. The comparative analysis highlights the significant impact of both the insect source and the specific stereochemistry of the dimer on its biological activity. The potent and enantioselective neuroprotective activity of the dimer from Cicadidae Periostracum provides a strong rationale for further investigation into its therapeutic potential for neurodegenerative diseases.
Future research should focus on:
-
Screening a wider variety of insect species to discover novel NADA dimers with unique structures and biological activities.
-
Conducting more direct comparative studies to quantify the efficacy of dimers from different sources in standardized bioassays.
-
Elucidating the biosynthetic pathways of these dimers in insects to potentially enable their biotechnological production.
The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate the continued exploration of these fascinating and pharmacologically relevant natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Antioxidative N-Acetyldopamine Dimers from Adult Vespa velutina auraria Smith - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of N-Acetyldopamine Dimers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-acetyldopamine (NADA) dimers, naturally occurring compounds found in various insects, are emerging as a promising class of molecules with diverse pharmacological activities.[1][2] Their potential as antioxidant, anti-inflammatory, and neuroprotective agents has garnered significant interest in the scientific community.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of NADA dimers, supported by experimental data, to assist researchers in the fields of pharmacology and drug discovery.
Comparative Biological Activities of N-Acetyldopamine Dimers
The biological efficacy of N-acetyldopamine dimers is intrinsically linked to their structural diversity, including their stereochemistry.[2][4] Even subtle changes in the arrangement of atoms can lead to significant differences in their pharmacological effects.[2] The following table summarizes the reported biological activities of various NADA dimers. It is important to note that direct comparison of potencies (e.g., IC50 values) should be interpreted with caution due to variations in experimental conditions across different studies.[3]
| Compound/Dimer Name | Source | Biological Activity | Assay | Key Findings |
| Enantiomer 1a (2S,3R,1''R) | Cicadidae Periostracum | Neuroprotective, Antioxidant | Rotenone-induced cytotoxicity in SH-SY5Y cells | Exhibited significant neuroprotective effects by reducing intracellular and mitochondrial reactive oxygen species and elevating glutathione (B108866) levels.[4] |
| Enantiomer 1b (2R,3S,1''S) | Cicadidae Periostracum | Inactive | Rotenone-induced cytotoxicity in SH-SY5Y cells | Showed no neuroprotective activity, highlighting the importance of stereochemistry.[4] |
| (2R,3S)-2-(3',4'-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2''-aminoethylene)-1,4-benzodioxane | Periostracum Cicadae | Anti-inflammatory, Antioxidant | Nitric Oxide (NO) Production Inhibition in LPS-induced RAW264.7 cells | More efficient at inhibiting NO production compared to a similar N-acetyldopamine dimer.[3] |
| N-acetyldopamine dimer-2 ((2R,3S)-2-(3',4'-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2''-aminoethylene)-1,4-benzodioxane) | Isaria cicada | Anti-inflammatory | Inhibition of pro-inflammatory molecules (iNOS, IL-6, TNF-α, COX-2) in LPS-induced RAW264.7 cells | Effectively inhibited the expression of these pro-inflammatory molecules.[3] |
| Compounds 3, 5, and 7 | Vespa velutina auraria Smith | Antioxidant | H2O2-induced PC12 cells | Showed stronger antioxidant activity than the positive control (Vitamin C) at 14 μg/mL.[2][5] |
| Compounds 5 and 6 | Vespa velutina auraria Smith | Anti-inflammatory | NO Production Inhibition | Can inhibit the production of NO.[2][5] |
| DAB1 (2R, 3S)-2-(3′,4′-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2″-aminoethyl)-1,4-benzodioxane | Oxya chinensis sinuosa | Anti-inflammatory | LPS-stimulated macrophages | Reduced the expression of pro-inflammatory mediators (iNOS, COX-2) and cytokines (TNF-α, IL-1β, and IL-6).[6] |
Key Signaling Pathways
The neuroprotective and anti-inflammatory effects of N-acetyldopamine dimers are mediated through the modulation of critical cellular signaling pathways. Two of the most significant pathways are the Keap1-Nrf2 antioxidant response pathway and the TLR4/NF-κB inflammatory pathway.
Figure 1: Activation of the Keap1-Nrf2 antioxidant pathway by N-Acetyldopamine dimers.
Figure 2: Inhibition of the TLR4/NF-κB inflammatory pathway by N-Acetyldopamine dimers.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below to facilitate the replication and further investigation of the biological activities of N-acetyldopamine dimers.
Neuroprotection Assay (MTT Assay)
This assay assesses the ability of NADA dimers to protect neuronal cells from toxin-induced cell death.
1. Cell Culture:
-
Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Treatment:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are pre-treated with various concentrations of the NADA dimer for a specified period (e.g., 2 hours).
-
A neurotoxin, such as rotenone, is then added to induce cytotoxicity, and the cells are incubated for an additional 24 hours.
3. Cell Viability Assessment:
-
The culture medium is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
After incubation for 4 hours at 37°C, the MTT solution is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the free radical scavenging capacity of NADA dimers.
1. Reagent Preparation:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
2. Reaction:
-
In a 96-well plate, various concentrations of the NADA dimer are mixed with the DPPH solution.
-
The plate is incubated in the dark at room temperature for 30 minutes.
3. Measurement:
-
The absorbance is measured at 517 nm.
-
The percentage of radical scavenging activity is calculated relative to a control containing only DPPH and the solvent.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
This assay evaluates the ability of NADA dimers to inhibit the production of nitric oxide, a pro-inflammatory mediator.
1. Cell Culture:
-
Murine macrophage RAW 264.7 cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.
2. Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then pre-treated with different concentrations of the NADA dimer for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation.
-
The cells are incubated for 24 hours.
3. Nitrite (B80452) Quantification:
-
The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve.
Western Blot Analysis for Nrf2 Activation
This technique is used to determine if NADA dimers activate the Nrf2 antioxidant pathway by promoting the nuclear translocation of Nrf2.
1. Protein Extraction:
-
Cells are treated with the NADA dimer.
-
Nuclear and cytoplasmic protein fractions are then extracted using a specialized kit.
2. Protein Quantification and Separation:
-
The protein concentration of each fraction is determined.
-
Equal amounts of protein are separated by SDS-PAGE.
3. Immunoblotting:
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for Nrf2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands is quantified to determine the levels of Nrf2 in the nucleus and cytoplasm.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Acetyldopamine dimers from Oxya chinensis sinuosa attenuates lipopolysaccharides induced inflammation and inhibits cathepsin C activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacy of N-Acetyldopamine Dimer-1 and Established Neuroprotectants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of the novel compound N-Acetyldopamine dimer-1 (NADD-1) with two widely recognized neuroprotectants, Edaravone (B1671096) and Riluzole. The objective is to furnish an evidence-based resource that objectively evaluates the neuroprotective and anti-inflammatory properties of these compounds, supported by available experimental data. This document is intended to facilitate informed decisions in neurodegenerative disease research and drug development.
Executive Summary
This compound is an emerging natural compound demonstrating significant neuroprotective and anti-inflammatory effects in preclinical models. Its mechanism of action centers on the activation of the Nrf2 antioxidant response pathway and the inhibition of key inflammatory signaling cascades. In comparison, Edaravone, a clinically approved therapeutic for amyotrophic lateral sclerosis (ALS), operates primarily as a potent free radical scavenger. Riluzole, another approved treatment for ALS, modulates glutamatergic neurotransmission. While direct comparative studies are not yet available, this guide synthesizes existing preclinical data to offer a preliminary assessment of their relative efficacy in cellular models of neurotoxicity and neuroinflammation.
Mechanisms of Action: A Comparative Overview
The neuroprotective strategies of this compound, Edaravone, and Riluzole are distinct, targeting different aspects of the neurodegenerative process.
| Compound | Primary Mechanism of Action |
| This compound | Activates the Nrf2 antioxidant pathway and inhibits TLR4/NF-κB and NLRP3/Caspase-1 inflammatory pathways.[1][2] |
| Edaravone | Acts as a potent free radical scavenger, inhibiting lipid peroxidation and reducing oxidative stress.[3][4][5][6] |
| Riluzole | Modulates glutamatergic neurotransmission by inhibiting glutamate (B1630785) release and blocking postsynaptic glutamate receptors. It also exhibits some antioxidant properties.[7] |
Preclinical Efficacy: A Head-to-Head Data Summary
The following tables summarize the available quantitative data from in vitro studies, providing a basis for comparing the neuroprotective and anti-inflammatory potential of the three compounds. It is important to note that these studies were not conducted in a head-to-head manner, and experimental conditions may vary.
Neuroprotection Against Rotenone-Induced Cytotoxicity in SH-SY5Y Cells
Rotenone, a mitochondrial complex I inhibitor, is commonly used to model the cellular pathology of Parkinson's disease.
| Compound | Concentration | Cell Viability (% of control) | Key Findings | Reference |
| N-Acetyldopamine dimer-1a | 10 µM | Not explicitly stated, but showed significant protection | The (2S,3R,1''R) enantiomer (1a) exhibited significant neuroprotective effects, while the (2R,3S,1''S) enantiomer (1b) was inactive.[8] | [8][9] |
| Edaravone | 40 µM | Significantly increased | Pre-treatment with edaravone significantly reduced Aβ₂₅₋₃₅-induced apoptosis and cytotoxicity.[10] | [10] |
| Riluzole | 1-10 µM | Significantly increased | Counteracted H₂O₂-induced cell death. | [7] |
Anti-inflammatory Effects in LPS-Stimulated BV-2 Microglia
Lipopolysaccharide (LPS) is a potent activator of microglia, inducing a pro-inflammatory response relevant to neurodegenerative diseases.
| Compound | Concentration | Effect on Inflammatory Markers | Key Findings | Reference |
| N-Acetyldopamine dimer | Not specified | Inhibited NO, ROS, TNF-α, IL-1β, and IL-6 production. Inhibited protein levels of TLR4, NF-κB, NLRP3, ASC, and Caspase-1. | Inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 signaling pathways.[1][2] | [1][2] |
| Edaravone | 100, 200, 400 µM | Inhibited NO, IL-1β, and TNF-α production. Downregulated iNOS and upregulated Arginase-1 and Ym-1. | Promotes M2 microglia polarization by suppressing the TLR4/MyD88/NF-κB pathway.[4] | [4] |
| Riluzole | Not specified | Had no effect on LPS-induced elevations in IL-1α and IL-1β protein in the hippocampus of young rats. | Did not attenuate LPS-induced neuroinflammation in an in vivo model.[11] | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Signaling Pathways
Caption: this compound Signaling Pathways.
Caption: Edaravone's Free Radical Scavenging Mechanism.
Caption: Riluzole's Modulation of Glutamatergic Neurotransmission.
Experimental Workflow
Caption: A generalized workflow for in vitro neuroprotection and anti-inflammation assays.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should adapt these protocols based on their specific experimental requirements.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (this compound, Edaravone, or Riluzole) for a specified duration (e.g., 2 hours). Subsequently, add the neurotoxic agent (e.g., 100 nM rotenone) to the wells, excluding the control group.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: Remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Cell Culture and Treatment: Plate microglial cells (e.g., BV-2) in a 24-well plate. Pre-treat with the test compounds for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.
-
Sample Collection: Collect the supernatant from treated BV-2 cells.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Quantification: Calculate the cytokine concentration based on a standard curve generated with recombinant cytokines.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Nrf2, Keap1, TLR4, NF-κB p65, NLRP3, Caspase-1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize them to the loading control.
Conclusion
The available preclinical data suggests that this compound is a promising neuroprotective agent with a dual mechanism of action involving both potent antioxidant and anti-inflammatory effects. Its ability to modulate the Nrf2 and TLR4/NF-κB/NLRP3 pathways distinguishes it from Edaravone and Riluzole. While Edaravone is a highly effective free radical scavenger and Riluzole targets excitotoxicity, this compound's multi-target engagement may offer a broader therapeutic window for complex neurodegenerative diseases.
References
- 1. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Edaravone Plays Protective Effects on LPS-Induced Microglia by Switching M1/M2 Phenotypes and Regulating NLRP3 Inflammasome Activation [frontiersin.org]
- 4. Edaravone dexborneol promotes M2 microglia polarization against lipopolysaccharide-induced inflammation via suppressing TLR4/MyD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Edaravone Plays Protective Effects on LPS-Induced Microglia by Switching M1/M2 Phenotypes and Regulating NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edaravone Plays Protective Effects on LPS-Induced Microglia by Switching M1/M2 Phenotypes and Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Riluzole partially rescues age-associated, but not LPS-induced, loss of glutamate transporters and spatial memory - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-Acetyldopamine Dimer Isomers: Unraveling Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
N-Acetyldopamine (NADA) dimers, a class of compounds prevalent in the insect kingdom, are increasingly recognized for their diverse and potent pharmacological activities. Beyond their structural role in the sclerotization of insect cuticles, these molecules exhibit significant antioxidant, anti-inflammatory, and neuroprotective properties, making them attractive candidates for therapeutic development. However, the biological effects of NADA dimers are exquisitely dependent on their stereochemistry and regional isomerism. This guide provides a comprehensive head-to-head comparison of various N-Acetyldopamine dimer isomers, supported by experimental data, to elucidate their structure-activity relationships and guide future research.
Comparative Analysis of Biological Activities
The biological efficacy of N-Acetyldopamine dimer isomers varies significantly based on their specific stereochemical and structural configurations. The following tables summarize the available quantitative and qualitative data for different isomers, focusing on their neuroprotective, anti-inflammatory, and antioxidant activities.
Table 1: Neuroprotective Effects of N-Acetyldopamine Dimer Enantiomers [1][2][3]
| Isomer/Enantiomer | Assay | Cell Line | Inducer | Key Findings | Mechanism of Action |
| Enantiomer 1a (2S,3R,1''R) | Cell Viability (MTT Assay) | SH-SY5Y | Rotenone | Significant neuroprotection | Activation of Nrf2 signaling pathway, reduction of ROS, and increased glutathione (B108866) levels.[1][2][3] |
| Enantiomer 1b (2R,3S,1''S) | Cell Viability (MTT Assay) | SH-SY5Y | Rotenone | Inactive | No significant effect on the Nrf2 pathway.[1][2][3] |
Table 2: Anti-inflammatory and Antioxidant Activities of N-Acetyldopamine Dimer Regioisomers [4][5]
| Isomer | Assay | Cell Line | Inducer | Key Findings |
| (2R,3S)-2-(3',4'-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2''-aminoethyl)-1,4-benzodioxane | DPPH Radical Scavenging | - | - | Exhibited radical scavenging activity.[4] |
| LDL Oxidation Inhibition | - | Cu2+, AAPH, SIN-1 | Inhibited LDL oxidation.[4] | |
| ROS Generation Inhibition | RAW264.7 | LPS | Less efficient at inhibiting ROS generation compared to the ethylene (B1197577) analog.[4] | |
| Nitric Oxide (NO) Production Inhibition | RAW264.7 | LPS | Less efficient at inhibiting NO production compared to the ethylene analog.[4] | |
| (2R,3S)-2-(3',4'-dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2''-aminoethylene)-1,4-benzodioxane | DPPH Radical Scavenging | - | - | Exhibited radical scavenging activity.[4] |
| LDL Oxidation Inhibition | - | Cu2+, AAPH, SIN-1 | Inhibited LDL oxidation.[4] | |
| ROS Generation Inhibition | RAW264.7 | LPS | More efficient at inhibiting ROS generation.[4] | |
| Nitric Oxide (NO) Production Inhibition | RAW264.7 | LPS | More efficient at inhibiting NO production and NF-κB activity.[4] |
Table 3: Comparative Biological Profile of N-Acetyldopamine Dimer-2 and (±)-cicadamide B [6]
| Biological Activity | N-Acetyldopamine Dimer-2 | (±)-cicadamide B |
| Antioxidant Activity | Inhibits LDL oxidation and shows DPPH radical scavenging activity.[6] | Not reported. |
| Anti-inflammatory Activity | Inhibits nitric oxide (NO) production and suppresses NF-κB activity.[6] | Not reported. |
| Neuroprotective Activity | The (2S,3R,1''R) enantiomer demonstrates significant neuroprotective effects.[6] | Not reported. |
| Cytotoxicity (IC50) | Not reported. | > 50 µM against BGC-823, HepG2, and A549 cancer cell lines.[6] |
Signaling Pathways and Experimental Workflows
The biological activities of N-Acetyldopamine dimers are mediated through intricate signaling pathways. The following diagrams illustrate the key mechanisms of action and a general workflow for assessing the bioactivity of these compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison guide are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability (MTT) Assay[1]
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the N-Acetyldopamine dimer isomers and/or a neurotoxic agent (e.g., rotenone) for the desired time period.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated) cells.
DPPH Radical Scavenging Assay[1]
This assay measures the free radical scavenging activity of a compound.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the N-Acetyldopamine dimer isomer solution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: ((A_control - A_sample) / A_control) * 100, where A_control is the absorbance of the DPPH solution without the sample.[1]
Nitric Oxide (NO) Production Assay[7]
This assay quantifies the level of nitric oxide, a pro-inflammatory mediator.
-
Cell Seeding: Seed RAW264.7 macrophage cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free medium and pre-treat the cells with varying concentrations of the N-Acetyldopamine dimer isomers for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve.
Western Blot Analysis for Signaling Proteins[1]
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Keap1, NF-κB p65, IκBα, and a loading control like β-actin) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and anti-inflammatory activities of N-acetyldopamine dimers from Periostracum Cicadae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validating the Mechanism of Action of N-Acetyldopamine Dimer-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective and anti-inflammatory mechanisms of N-Acetyldopamine dimer-1 (NADD-1) against alternative pathway inhibitors. The information is supported by experimental data to aid in the evaluation and validation of NADD-1 as a potential therapeutic agent.
Core Mechanism of Action: A Dual Approach
This compound (NADD-1), a naturally occurring compound, exhibits significant neuroprotective effects through a dual mechanism of action: potent antioxidant activity and inhibition of key neuroinflammatory pathways.[1][2][3] A critical aspect of NADD-1's activity is its enantioselectivity. The (2S,3R,1''R) enantiomer, designated as 1a, is the biologically active form, while its counterpart, the (2R,3S,1''S) enantiomer (1b), is inactive.[4][5][6] This stereospecificity is crucial for its therapeutic potential.
The primary mechanisms of action for the active enantiomer of NADD-1 are:
-
Activation of the Nrf2/Keap1 Antioxidant Pathway: The active enantiomer of NADD-1 interacts more strongly with Keap1, a repressor protein of Nrf2.[1][4][5] This interaction leads to the dissociation and nuclear translocation of Nrf2, a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[1][2] This pathway enhances cellular defense against oxidative stress, a key contributor to neurodegenerative diseases.
-
Inhibition of the TLR4/NF-κB and NLRP3/Caspase-1 Inflammatory Pathways: NADD-1 has been shown to inhibit the Toll-like receptor 4 (TLR4)/nuclear factor kappa-B (NF-κB) signaling pathway.[7][8] This upstream inhibition prevents the priming of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome, a multi-protein complex involved in the inflammatory response.[7][9] Consequently, the activation of Caspase-1 and the release of pro-inflammatory cytokines are suppressed.[7][9]
Comparative Performance Data
The following table summarizes the quantitative data on the inhibitory performance of NADD-1 and compares it with other known inhibitors of inflammatory pathways.
| Inhibitor | Target | Mechanism of Action | IC50 Value | References |
| This compound (NADD-1) | TLR4/NF-κB, NLRP3 Inflammasome | Upstream inhibition of inflammasome priming | Not yet reported | [7][9] |
| MCC950 | NLRP3 | Direct inhibition of NLRP3 ATPase activity | ~8 nM (murine cells) | [9] |
| Oridonin | NLRP3 | Covalent modification of NLRP3 | ~1 µM | [9] |
| VX-765 | Caspase-1 | Direct, reversible inhibition of Caspase-1 | ~200 nM | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of NADD-1's mechanism of action are provided below.
Western Blot for Protein Expression Analysis
This protocol is used to determine the protein levels of key signaling molecules such as Nrf2, Keap1, TLR4, NF-κB p65, NLRP3, and Caspase-1.[2][9]
-
Cell Lysis: Treat cells with NADD-1 and/or an inflammatory stimulus (e.g., LPS). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate denatured protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[2]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).[2]
Caspase-1 Activity Assay
This assay quantifies the enzymatic activity of Caspase-1, a key effector in the NLRP3 inflammasome pathway.[9]
-
Sample Preparation: Prepare cell lysates from cells treated with NADD-1 and/or an inflammatory stimulus.
-
Assay Principle: The assay utilizes a specific Caspase-1 substrate (e.g., YVAD) conjugated to a fluorophore or a luminogenic molecule. Cleavage of the substrate by active Caspase-1 releases the reporter molecule, which can be quantified.[9]
-
Reaction: Incubate the sample with the Caspase-1 substrate according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence or luminescence using a plate reader.
-
Data Analysis: Calculate the Caspase-1 activity relative to control samples.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathways modulated by this compound and a general experimental workflow.
Caption: Nrf2/Keap1 signaling pathway activated by the active enantiomer of NADD-1.
Caption: TLR4/NF-κB and NLRP3 inflammasome signaling pathway inhibited by NADD-1.
Caption: General experimental workflow for validating the mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Inter-Laboratory Validation of N-Acetyldopamine Dimer-1 Assays
This guide provides a comparative overview of common methodologies for the quantification of N-Acetyldopamine dimer-1 (NADA-1), tailored for researchers, scientists, and drug development professionals. In the absence of a formal, large-scale inter-laboratory validation study for NADA-1, this document synthesizes typical performance data and protocols for the two most probable analytical techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to offer a framework for establishing and comparing such assays.
Introduction to this compound
N-acetyldopamine (NADA) is a key metabolite of dopamine, involved in various physiological processes, including insect sclerotization and potentially in neurobiology. The dimerization of NADA to form NADA-1 suggests further metabolic or signaling pathways that are areas of active research. Accurate and reproducible quantification of NADA-1 is critical for understanding its function. This guide compares the two primary methods suited for this purpose.
Comparative Assay Performance
The choice between a Competitive ELISA and an LC-MS/MS assay often depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or structural confirmation. Below is a summary of typical validation parameters derived from similar small molecule assays.
Table 1: Comparison of Typical Validation Parameters for NADA-1 Assays
| Parameter | Competitive ELISA | LC-MS/MS | Justification |
| Limit of Detection (LOD) | ~0.1 - 1 ng/mL | ~0.01 - 0.5 ng/mL | LC-MS/MS generally offers superior sensitivity due to lower background noise. |
| Limit of Quantification (LOQ) | ~0.5 - 2 ng/mL | ~0.05 - 1 ng/mL | The higher precision of mass spectrometry allows for reliable quantification at lower concentrations. |
| Assay Range | 0.5 - 100 ng/mL | 0.05 - 500 ng/mL | LC-MS/MS typically provides a wider dynamic range for quantification. |
| Intra-Assay Precision (%CV) | < 10% | < 5% | The automated and highly controlled nature of LC-MS/MS leads to lower variability. |
| Inter-Assay Precision (%CV) | < 15% | < 10% | Reduced manual steps in LC-MS/MS contribute to better reproducibility across different runs. |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | The specificity of mass detection minimizes interferences, leading to higher accuracy. |
| Specificity / Selectivity | Moderate to High | Very High | ELISA is dependent on antibody specificity, which can have cross-reactivity. LC-MS/MS uses molecular weight and fragmentation for definitive identification. |
| Sample Throughput | High (96-well plate format) | Moderate to Low | ELISA is well-suited for screening large numbers of samples simultaneously. |
| Cost per Sample | Low | High | LC-MS/MS involves higher initial instrument costs and operational expenses. |
Experimental Protocols
Detailed and standardized protocols are essential for ensuring reproducibility in inter-laboratory settings.
Competitive ELISA Protocol for NADA-1
This method relies on the competition between unlabeled NADA-1 in the sample and a fixed amount of labeled NADA-1 (e.g., conjugated to an enzyme) for binding to a limited number of anti-NADA-1 antibody sites, typically coated on a microplate.
Methodology:
-
Coating: A 96-well microplate is coated with an anti-NADA-1 polyclonal or monoclonal antibody and incubated overnight at 4°C. The plate is then washed to remove unbound antibody.
-
Blocking: Non-specific binding sites in the wells are blocked using a solution like 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS) for 1-2 hours at room temperature.
-
Competition: Standards, controls, and unknown samples are added to the wells, immediately followed by the addition of a known quantity of NADA-1 conjugated to an enzyme like Horseradish Peroxidase (HRP). The plate is incubated for 1-2 hours. During this time, the sample NADA-1 and the NADA-1-HRP conjugate compete for binding to the coated antibody.
-
Washing: The plate is washed multiple times to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB, Tetramethylbenzidine) is added to each well. The enzyme catalyzes a color change.
-
Reaction Termination: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Detection: The optical density (absorbance) is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The color intensity is inversely proportional to the concentration of NADA-1 in the sample.
-
Quantification: A standard curve is generated by plotting the absorbance values against the known concentrations of the standards. The concentration of NADA-1 in the samples is interpolated from this curve.
LC-MS/MS Protocol for NADA-1
This method provides high selectivity and sensitivity by physically separating the analyte from the sample matrix using liquid chromatography, followed by detection and quantification using tandem mass spectrometry.
Methodology:
-
Sample Preparation:
-
An internal standard (IS), such as a stable isotope-labeled version of NADA-1 (e.g., NADA-1-d4), is added to all samples, standards, and controls.
-
Proteins are precipitated from the biological matrix (e.g., plasma, tissue homogenate) using a solvent like acetonitrile (B52724).
-
The sample is centrifuged, and the supernatant is collected.
-
The supernatant may be further purified using Solid Phase Extraction (SPE) to remove interfering substances.
-
The final extract is evaporated to dryness and reconstituted in the mobile phase.
-
-
Liquid Chromatography (LC):
-
An aliquot of the reconstituted sample is injected into an HPLC or UPLC system.
-
The analyte (NADA-1) and the internal standard are separated from other components on a C18 analytical column using a gradient elution with a mobile phase (e.g., a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is directed to the mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both NADA-1 and the internal standard.
-
Precursor Ion (Q1): The mass-to-charge ratio (m/z) of the intact NADA-1 molecule is selected.
-
Product Ion (Q3): The precursor ion is fragmented, and a specific, stable fragment ion is selected for detection.
-
-
-
Quantification:
-
The peak areas of the NADA-1 and internal standard transitions are recorded.
-
A standard curve is constructed by plotting the ratio of the NADA-1 peak area to the internal standard peak area against the known concentrations of the calibration standards.
-
The concentration of NADA-1 in the samples is calculated from their peak area ratios using the regression equation of the standard curve.
-
Visualizations: Pathways and Workflows
Visual diagrams help clarify complex relationships and processes involved in NADA-1 analysis.
Caption: Hypothetical metabolic pathway leading to the formation and action of NADA-1.
Caption: Workflow diagram for a competitive ELISA to quantify NADA-1.
Caption: Workflow diagram for LC-MS/MS analysis of NADA-1.
A Comparative Analysis of N-Acetyldopamine Dimer-1 and its Monomer, N-Acetyldopamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of N-Acetyldopamine dimer-1 and its constituent monomer, N-acetyldopamine. The information is collated from peer-reviewed studies to assist in research and drug development.
N-acetyldopamine (NADA), a catecholamine metabolite, and its oligomers are of growing interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1] This guide focuses on a comparative analysis of a specific dimer, this compound, and its monomeric counterpart.
Data Presentation: A Comparative Overview
Quantitative data from various studies on the biological activities of this compound and N-acetyldopamine are summarized below. It is crucial to note that the data for the dimer and monomer are often derived from different studies. Therefore, direct, head-to-head comparisons of potency (e.g., IC50 values) should be interpreted with caution due to variations in experimental conditions.[1]
| Biological Activity | Compound | Assay | Cell Line | Key Findings |
| Anti-inflammatory | This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Dose-dependent inhibition of NO production.[2][3] |
| Inhibition of Pro-inflammatory Molecules (iNOS, COX-2) | RAW 264.7 | Significantly decreased the protein levels of iNOS and COX-2 in a dose-dependent manner.[3] | ||
| N-acetyldopamine (Monomer) | TNF-α Production Inhibition | THP-1 | Attenuated LPS-stimulated TNF-α production. | |
| Antioxidant | This compound | DPPH Radical Scavenging | - | Showed DPPH radical scavenging activity.[4] |
| Reactive Oxygen Species (ROS) Generation Inhibition | BV-2 | Decreased ROS generation in a dose-dependent manner.[3] | ||
| LDL Oxidation Inhibition | - | Inhibited Cu2+-mediated, AAPH-mediated, and SIN-1-mediated LDL oxidation.[4] | ||
| Neuroprotective | This compound (Enantiomer 1a) | Rotenone-induced cytotoxicity | SH-SY5Y | Exhibited significant neuroprotective effects.[5] |
| Oxidative Stress Attenuation | SH-SY5Y | Reduced intracellular and mitochondrial reactive oxygen species.[5] |
Signaling Pathways and Experimental Workflows
The biological activities of N-acetyldopamine and its dimers are mediated through complex signaling pathways.
Anti-inflammatory and Antioxidant Signaling
N-Acetyldopamine dimers have been shown to inhibit neuroinflammation by targeting the Toll-like receptor 4 (TLR4)/NF-κB and NLRP3/Caspase-1 signaling pathways.[3]
A specific enantiomer of an N-Acetyldopamine dimer has demonstrated neuroprotective effects through the activation of the Nrf2-mediated antioxidant pathway.[5]
Experimental Workflow
The following diagram outlines a general workflow for the isolation, purification, and characterization of N-Acetyldopamine dimers from insect sources.[6]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging activity of a compound.[7]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (this compound or monomer) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.[8]
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Calculation: The amount of nitrite is calculated from a sodium nitrite standard curve.
Neuroprotection Assay in SH-SY5Y Cells
This assay assesses the ability of a compound to protect neuronal cells from a neurotoxin.[9]
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) with 10% FBS and antibiotics.
-
Treatment: Seed cells in a 96-well plate. Pre-treat with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Induction of Neurotoxicity: Add a neurotoxin, such as rotenone (B1679576) (10 µM), to the wells (except for the control group) and incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add MTT solution (0.5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and anti-inflammatory activities of N-acetyldopamine dimers from Periostracum Cicadae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Specificity of N-Acetyldopamine Dimer-1's Biological Effects: A Comparative Analysis
A detailed guide for researchers and drug development professionals assessing the biological activity of N-Acetyldopamine Dimer-1 (NADD-1) in comparison to other well-established neuroprotective and anti-inflammatory agents.
This guide provides an objective comparison of the biological effects of this compound (NADD-1), a naturally occurring catecholamine dimer, with those of resveratrol (B1683913) and curcumin (B1669340), two widely studied polyphenolic compounds. The focus is on the specificity of their mechanisms of action, particularly concerning neuroprotection and anti-inflammation, supported by experimental data.
Overview of Compared Compounds
This compound (NADD-1) is a natural product isolated from various insect species, such as Isaria cicada and Cicadidae Periostracum. It has garnered significant interest for its potent neuroprotective, antioxidant, and anti-inflammatory properties. Notably, the biological activity of NADD-1 is enantioselective, with the (2S,3R,1''R) enantiomer (referred to as NADD-1a) exhibiting the primary therapeutic effects, while its (2R,3S,1''S) counterpart is largely inactive.[1][2][3]
Resveratrol is a well-known stilbenoid found in grapes, blueberries, and other plants. It has been extensively studied for its antioxidant, anti-inflammatory, and cardioprotective effects.[4] Its neuroprotective properties are attributed to its ability to modulate various signaling pathways involved in oxidative stress and inflammation.[5][6]
Curcumin is the principal curcuminoid of turmeric (Curcuma longa). It is a polyphenol with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][7] Like resveratrol, its therapeutic potential in neurodegenerative diseases is linked to its influence on multiple cellular signaling cascades.[8][9]
Comparative Analysis of Biological Effects
The primary mechanisms of action for NADD-1, resveratrol, and curcumin converge on two key signaling pathways: the Toll-like receptor 4/nuclear factor-kappa B (TLR4/NF-κB) pathway, which is central to the inflammatory response, and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.
Anti-Inflammatory Activity
NADD-1 has been shown to inhibit neuroinflammation by directly targeting the TLR4-MD2 complex, thereby suppressing the downstream TLR4/NF-κB and NLRP3/Caspase-1 signaling pathways.[10] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[10] Resveratrol and curcumin also exert their anti-inflammatory effects by inhibiting the TLR4/NF-κB pathway, although their precise molecular targets within this cascade may differ.[5][11][12]
| Parameter | This compound | Resveratrol | Curcumin | Cell Line |
| Inhibition of NO Production | Concentration-dependent inhibition observed.[10][13] | Concentration-dependent inhibition reported.[12] | IC50 > 50 µM (for NF-κB DNA binding, which regulates iNOS).[14][15] | RAW 264.7 Macrophages, BV-2 Microglia |
| Inhibition of TNF-α Production | Concentration-dependent inhibition observed.[10] | Concentration-dependent inhibition reported.[12] | Inhibits expression, but specific IC50 varies.[14][15] | RAW 264.7 Macrophages, BV-2 Microglia |
| Inhibition of IL-6 Production | Concentration-dependent inhibition observed.[10] | Concentration-dependent inhibition reported.[12] | Inhibits expression, but specific IC50 varies.[14][15] | RAW 264.7 Macrophages, BV-2 Microglia |
Antioxidant and Neuroprotective Activity
The neuroprotective effects of the active enantiomer of NADD-1 (NADD-1a) are strongly linked to its ability to activate the Nrf2 signaling pathway.[1] By interacting with Keap1, NADD-1a promotes the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes.[1] Resveratrol and curcumin are also known activators of the Nrf2 pathway, contributing to their neuroprotective capabilities.[1][7][9]
| Parameter | N-Acetyldopamine Dimer-1a | Resveratrol | Curcumin | Cell Line |
| Nrf2 Activation | Potent activator.[1] | Activates Nrf2 in a concentration-dependent manner.[1] | EC50 of ~21 µM for Nrf2 activation.[16] | SH-SY5Y Neuroblastoma, Coronary Artery Endothelial Cells |
| Neuroprotection against Rotenone | Significant protection observed.[1] | Not specifically reported. | Protective effects against various neurotoxins documented.[17] | SH-SY5Y Neuroblastoma |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language.
Caption: Inhibition of the TLR4/NF-κB signaling pathway by NADD-1, Resveratrol, and Curcumin.
References
- 1. Resveratrol confers endothelial protection via activation of the antioxidant transcription factor Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin Activates the Nrf2 Pathway and Induces Cellular Protection Against Oxidative Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Endothelial Nrf2 activation: a new target for resveratrol? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol downregulates the TLR4 signaling pathway to reduce brain damage in a rat model of focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nrf2 Regulation by Curcumin: Molecular Aspects for Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curcumin Pretreatment Induces Nrf2 and an Antioxidant Response and Prevents Hemin-Induced Toxicity in Primary Cultures of Cerebellar Granule Neurons of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Resveratrol inhibits LPS-induced inflammation through suppressing the signaling cascades of TLR4-NF-κB/MAPKs/IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Benchmarking N-Acetyldopamine Dimer-1: A Comparative Guide for Neuroprotective and Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Acetyldopamine Dimer-1 Against Industry-Relevant Compounds.
N-Acetyldopamine (NADA) dimers, naturally occurring compounds, are emerging as significant candidates for therapeutic development, particularly in the realm of neuroprotection and anti-inflammation. This guide provides a comprehensive analysis of this compound, benchmarking its performance against established industry standards and widely researched natural compounds. The data presented herein is collated from preclinical studies to facilitate objective evaluation and inform future research directions.
Executive Summary
The neuroprotective effects of N-Acetyldopamine dimers are potent, with specific enantiomers showing marked activity. The (2S,3R,1''R) enantiomer of this compound demonstrates significant, enantioselective neuroprotection against toxins like rotenone (B1679576) in neuronal cell models.[1][2][3][4] This protective effect is primarily attributed to its robust antioxidant properties, mediated through the activation of the Nrf2 signaling pathway.[1][2][4] Furthermore, N-Acetyldopamine dimers exhibit anti-inflammatory activity by inhibiting key neuroinflammatory pathways, including TLR4/NF-κB and the NLRP3 inflammasome.[1][2]
This guide compares the performance of this compound with:
-
Dimethyl Fumarate (B1241708): An FDA-approved Nrf2 activator.
-
Curcumin: A well-researched natural antioxidant and anti-inflammatory agent.
-
Ibuprofen & Dexamethasone: Standard anti-inflammatory drugs.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and comparator compounds. It is important to note that direct comparison of potency (e.g., IC50 values) should be interpreted with caution due to variations in experimental conditions across different studies.
Neuroprotective Effects Against Rotenone-Induced Toxicity in SH-SY5Y Cells
| Compound | Concentration | Neurotoxic Insult | Cell Viability Outcome | Reference |
| This compound (enantiomer 1a) | 10 µM | Rotenone | Significant protection against cytotoxicity | [1][3][4] |
| Curcumin | 1 µM | 125 nM Rotenone | Maximum protection against cell death | [5] |
| Demethoxycurcumin (Curcumin derivative) | 50 nM | 100 nM Rotenone | Maximum cell viability of 86% | [6][7] |
| Dimethyl Fumarate | Not specified | 6-OHDA | Attenuated neurotoxicity | [8] |
Anti-inflammatory Activity
| Compound | Assay | Cell Line | Inducer | Key Findings | Reference |
| N-Acetyldopamine dimer | Inhibition of TLR4/NF-κB and NLRP3/Caspase-1 pathways | Microglia | LPS | Potent inhibition of neuroinflammatory pathways | [1][2] |
| Dexamethasone | Inhibition of Nitric Oxide (NO) production | J774 Macrophages | LPS | Dose-dependent inhibition (0.1-10 µM) | [9] |
| Dexamethasone | Suppression of ROS and NO synthesis | BV-2 Microglia | LPS | Suppressed upregulation of Nox-2 and iNOS | [10][11] |
| Ibuprofen | Apoptosis induction in activated microglia | BV-2 Microglia | - | 250 µM significantly increased apoptosis | [12][13] |
| Ibuprofen | Reduction of pro-inflammatory cytokines | Rodent model of hypoxia-ischemia | Hypoxia-Ischemia | Attenuated increases in IL-1β and TNF-α | [14] |
Signaling Pathways and Experimental Workflows
The neuroprotective and anti-inflammatory effects of this compound are mediated through distinct signaling pathways. The following diagrams illustrate these mechanisms and a typical workflow for in vitro neuroprotection studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Curcumin protects against rotenone-induced neurotoxicity in cell and drosophila models of Parkinson’s disease [scirp.org]
- 6. Neuroprotective effect of Demethoxycurcumin, a natural derivative of Curcumin on rotenone induced neurotoxicity in SH-SY 5Y Neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of Demethoxycurcumin, a natural derivative of Curcumin on rotenone induced neurotoxicity in SH-SY 5Y Neuroblastoma cells [agris.fao.org]
- 8. Dimethyl fumarate attenuates 6-OHDA-induced neurotoxicity in SH-SY5Y cells and in animal model of Parkinson's disease by enhancing Nrf2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dexamethasone inhibits the Nox-dependent ROS production via suppression of MKP-1-dependent MAPK pathways in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dexamethasone sodium phosphate attenuates lipopolysaccharide-induced neuroinflammation in microglia BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ibuprofen and apigenin induce apoptosis and cell cycle arrest in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ibuprofen inhibits neuroinflammation and attenuates white matter damage following hypoxia-ischemia in the immature rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Acetyldopamine Dimer-1: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-Acetyldopamine dimer-1, a bioactive compound utilized in neuroprotective research.
Chemical and Physical Properties Overview
A summary of the known properties of N-Acetyldopamine and its dimer is provided below. This information is critical for understanding its behavior and potential hazards.
| Property | N-Acetyldopamine | This compound |
| Molecular Formula | C10H13NO3 | C20H22N2O6 |
| Molecular Weight | 195.21 g/mol | 386.40 g/mol |
| Appearance | Colorless solid | White powder |
| Solubility | No data available | Soluble in Methanol (B129727) and DMSO |
| GHS Hazard Statements (Monomer) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1] | No data available |
Data for this compound is limited. Properties of the monomer are provided for guidance.
Step-by-Step Disposal Procedures
The recommended disposal route for this compound is through a licensed chemical waste disposal service.[2] Under no circumstances should this compound be disposed of down the drain or in regular trash.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes:
-
Safety goggles with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound waste, as well as contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure screw-top lid.
-
Liquid Waste: Solutions of this compound (e.g., in methanol or DMSO) should be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams. Given its susceptibility to oxidation, especially in neutral or alkaline conditions, it is advisable to keep the waste solution acidic if possible and protect it from light to prevent degradation into unknown byproducts.[3]
-
Sharps Waste: Any chemically contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-proof sharps container that is clearly labeled as containing chemical waste.
3. Labeling: All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazards (e.g., "Irritant")
4. Storage: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic, sinks, and drains. Ensure that incompatible waste types are segregated to prevent accidental reactions.
5. Disposal Request: Once the waste container is full or has been in storage for a designated period (as per your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Experimental Protocols Waste Stream Considerations
Research involving this compound often includes cell-based assays to evaluate its neuroprotective effects.[4] The waste generated from these protocols requires careful management.
MTT Assay for Cell Viability: This assay utilizes 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is converted to a purple formazan (B1609692) product. The final step involves dissolving the formazan in a solvent, typically DMSO.[4]
-
Waste Stream: The resulting liquid waste will contain cell culture medium, lysed cells, MTT, formazan, and DMSO, in addition to the this compound.
-
Disposal: This mixed chemical and biological waste should be collected in a labeled hazardous liquid waste container and disposed of through the chemical waste program.
DPPH Assay for Antioxidant Activity: This assay uses the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[4]
-
Waste Stream: The waste will consist of a solution of DPPH in a solvent (commonly methanol) mixed with the this compound.
-
Disposal: This flammable and potentially toxic liquid waste must be collected in a designated hazardous liquid waste container.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Acetyldopamine Dimer-1
For researchers and scientists engaged in drug development, ensuring laboratory safety and adhering to proper chemical handling protocols is paramount. This guide provides essential, immediate safety and logistical information for the handling of N-Acetyldopamine dimer-1, a compound of interest for its potential therapeutic properties. Outlined below are procedural, step-by-step guidance on personal protective equipment, operational plans, and disposal methods to ensure the safe and effective use of this compound in a laboratory setting.
Essential Safety and Handling Precautions
When working with this compound, a solid, off-white powder, adherence to the following safety measures is crucial to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
To prevent accidental exposure, the following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use. The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. Wash and dry hands thoroughly after handling.
-
Body Protection: Wear fire/flame resistant and impervious clothing. A lab coat is essential.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator. In normal use conditions with adequate ventilation, respiratory protection may not be required.
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
-
Handling:
-
Work in a well-ventilated place.
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.
-
-
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
Keep refrigerated for long-term storage.
-
Store apart from incompatible materials such as strong acids and strong bases.
-
Quantitative Data on Biological Activity
This compound has demonstrated notable anti-inflammatory and neuroprotective effects. The following table summarizes key quantitative data from preclinical studies.
| Parameter | Concentration | Result | Cell Line | Inducer |
| Anti-inflammatory Activity | ||||
| NO Production | 60 µM | Significant reduction[1] | BV-2 microglia | LPS[1] |
| TNF-α Production | 60 µM | Significant reduction[1] | BV-2 microglia | LPS[1] |
| IL-6 Production | 60 µM | Significant reduction | BV-2 microglia | LPS |
| Neuroprotective Effects | ||||
| Cell Viability (vs. Rotenone) | Not Specified | Significant protection | SH-SY5Y | Rotenone (B1679576) |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., SH-SY5Y or BV-2) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.[1]
-
Treatment: Treat the cells with various concentrations of this compound and/or a neurotoxic agent (e.g., rotenone or LPS) for the desired time period.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculation: Express cell viability as a percentage of the control (untreated cells).[1]
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample to understand the compound's mechanism of action.
-
Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Keap1, TLR4, NF-κB p65, NLRP3, Caspase-1, iNOS, COX-2, and β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflow
The biological effects of this compound are mediated through various signaling pathways. The diagrams below illustrate these pathways and a typical experimental workflow.
Caption: A typical experimental workflow for evaluating the neuroprotective effects of this compound.
Caption: The Keap1-Nrf2 signaling pathway is a key mechanism for the antioxidant effects of this compound.[1][2]
Caption: this compound inhibits the TLR4/NF-κB signaling pathway, reducing inflammation.[1][3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
-
Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Discharge into the environment and sewer systems must be avoided.
-
Container Disposal: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill. Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.
By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acetyldopamine Dimer from Cicadidae Periostracum Is Enantioselectively Neuroprotective via Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
